(+)-Enterodiol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1 |
InChI Key |
DWONJCNDULPHLV-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@H](CO)[C@H](CC2=CC(=CC=C2)O)CO |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of (+)-Enterodiol from Plant Lignans
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of (+)-enterodiol, a biologically active mammalian lignan, from plant-based precursors. Plant lignans, such as secoisolariciresinol diglucoside (SDG) found abundantly in flaxseed, are not biologically active in their native form. They require metabolic transformation by the intestinal microbiota to yield enterolignans like enterodiol and enterolactone.[1][2] This conversion process involves a series of enzymatic reactions, including deglycosylation, demethylation, and dehydroxylation, carried out by specific anaerobic bacteria.[3][4][5] Understanding this pathway is crucial for research into the health benefits associated with lignan consumption—ranging from antioxidant to potential anticarcinogenic effects—and for the development of novel nutraceuticals and therapeutics.[1][6][7] This document details the biosynthetic pathway, presents key quantitative data, outlines experimental protocols for its study, and provides visual diagrams of the core processes.
The Biosynthetic Pathway: From Plant Lignans to this compound
The conversion of dietary plant lignans into the mammalian lignan this compound is a multi-step process exclusively mediated by the gut microbiota.[8][9][10] The primary and most studied precursor is secoisolariciresinol diglucoside (SDG), which is prevalent in flaxseed.[11][12] Other plant lignans like matairesinol, lariciresinol, and pinoresinol also serve as precursors.[13][14][15] The transformation is dependent on viable, anaerobic bacteria.[8][9][16]
The key stages of the biotransformation are:
-
Deglycosylation: The initial step involves the hydrolysis of the glycosidic bonds in precursors like SDG. This reaction cleaves the sugar moieties, releasing the aglycone, secoisolariciresinol (SECO).[11][17] While some deglycosylation may occur via brush border enzymes in the small intestine, a significant portion of lignans reaches the colon for microbial processing.[10]
-
Demethylation: Following deglycosylation, the SECO molecule undergoes demethylation, where methyl groups are removed from the aromatic rings.[3][4] This reaction is a critical step in forming the core structure of enterolignans.
-
Dehydroxylation: The final major step in the formation of enterodiol is a series of dehydroxylation reactions that remove hydroxyl groups from the SECO backbone.[3][4][5]
This sequence of reactions, performed by a consortium of intestinal bacteria, ultimately yields this compound. Enterodiol can then be further oxidized by other bacteria to form enterolactone, another significant mammalian lignan.[8][9][16]
Several bacterial species have been identified as key players in this pathway. Notably, Peptostreptococcus sp. SDG-1 has been shown to be responsible for demethylation steps, while Eubacterium sp. SDG-2 carries out the crucial dehydroxylation reactions to form enterodiol.[3][18]
Quantitative Data on Enterodiol Biosynthesis
The efficiency of enterodiol production is subject to significant inter-individual variation, largely due to differences in gut microbiota composition.[2][10] However, quantitative studies have provided valuable insights into the pharmacokinetics and conversion rates.
Table 1: Pharmacokinetics of Lignan Metabolites Following Oral Administration of a Flaxseed Extract [11][19]
| Metabolite | Time to Peak (Tmax) | Plasma Elimination Half-life (t½) |
|---|---|---|
| Secoisolariciresinol (SECO) | 5–7 hours | 4.8 hours |
| This compound (END) | 12–24 hours | 9.4 hours |
| Enterolactone (ENL) | 24–36 hours | 13.2 hours |
Table 2: In Vitro Conversion Rates and Bacterial Abundance
| Parameter | Value | Reference |
|---|---|---|
| SECO to Enterodiol Conversion (24h) | 4–18% | [17] |
| SECO to Enterolactone Conversion (24h) | 0.2–6% | [17] |
| Concentration of Converting Bacteria | 10³–10⁴ cells/g of wet feces |[8][9][16] |
Experimental Protocols for Studying Biosynthesis
Investigating the biosynthesis of enterodiol involves a combination of in vitro fermentation models and advanced analytical techniques.
Detailed Methodology: In Vitro Anaerobic Fermentation
This protocol is adapted from studies isolating and characterizing lignan-metabolizing bacteria.[3][18]
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Immediately transfer the samples into an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer, such as a potassium phosphate buffer (pH 7.3).
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Incubation:
-
Dispense the fecal slurry into sterile culture tubes or serum bottles within the anaerobic chamber.
-
Add the plant lignan substrate (e.g., purified SDG or SECO) to a final concentration typically in the micromolar range.
-
Supplement with a suitable growth medium, such as General Anaerobic Medium (GAM) or Peptone Yeast extract Fildes (PYF) broth.[3]
-
Seal the vessels and incubate at 37°C.
-
-
Sampling and Analysis:
-
Collect aliquots from the culture at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the transformation process.
-
Centrifuge the aliquots to separate the bacterial pellet from the supernatant.
-
Store the supernatant at -80°C prior to chemical analysis.
-
Analyze the supernatant for lignan metabolites using HPLC or UPLC coupled with UV, DAD, or mass spectrometry detectors.[3][17]
-
Detailed Methodology: Analytical Quantification
This protocol outlines a general method for the quantification of lignans using HPLC.
-
Sample Preparation (Supernatant from Fermentation):
-
Thaw the stored supernatant samples.
-
Perform a liquid-liquid or solid-phase extraction to purify and concentrate the lignans. For example, acidify the sample and extract with diethyl ether or ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., TSKgel ODS-80TM, 250mm x 4.6mm i.d.).[3]
-
Mobile Phase: A gradient system of methanol (Solvent A) and water containing 0.1% trifluoroacetic acid (TFA) (Solvent B). A typical gradient might run from 30% A to 60% A over 40-60 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.[3]
-
Quantification: Generate a standard curve using purified standards of SECO, this compound, and other relevant metabolites. Calculate concentrations in the unknown samples by comparing their peak areas to the standard curve.
-
For structural confirmation and identification of novel metabolites, gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (TMS) derivatized extracts is commonly employed.[13][15]
References
- 1. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution, biosynthesis and therapeutic potential of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and metabolism of lignans by the human faecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications [mdpi.com]
- 11. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. In vitro metabolism of plant lignans: new precursors of mammalian lignans enterolactone and enterodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - Food & Function (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activities and Molecular Mechanisms of (+)-Enterodiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Enterodiol, a mammalian lignan metabolite derived from the dietary intake of plant lignans, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a particular focus on its anticancer, antioxidant, anti-inflammatory, and potential neuroprotective properties. We delve into the molecular mechanisms underpinning these activities, including the modulation of key signaling pathways, induction of apoptosis, and cell cycle regulation. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visualize complex molecular interactions and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this compound.
Introduction
This compound is an enterolignan, meaning it is not found in plants but is produced in the mammalian gut through the metabolic action of intestinal microflora on plant-based lignan precursors, such as secoisolariciresinol, commonly found in flaxseed, whole grains, nuts, and vegetables.[1][2] Structurally, it is a non-steroidal phytoestrogen, which contributes to its ability to interact with estrogen receptors and modulate hormone-dependent pathways.[3][4] The growing body of research on this compound highlights its potential as a chemopreventive and therapeutic agent against a range of chronic diseases. Its biological activities are multifaceted, stemming from its ability to influence cellular processes at the molecular level.
Biological Activities of this compound
The biological activities of this compound are broad, with the most extensively studied being its anticancer, antioxidant, and anti-inflammatory effects. There is also emerging evidence suggesting potential neuroprotective roles.
Anticancer Activity
This compound has demonstrated notable anticancer effects in various cancer cell lines, particularly in hormone-dependent cancers like breast and prostate cancer, as well as in colorectal cancer.[2][3][5] Its anticancer mechanisms are primarily attributed to the induction of apoptosis and arrest of the cell cycle.
2.1.1. Apoptosis Induction this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Studies have shown that this compound treatment can lead to a significant increase in the apoptotic rate of cancer cells. For instance, in colorectal cancer cells, treatment with this compound resulted in an apoptosis rate of up to 40%.[2] This process is often mediated through the regulation of pro- and anti-apoptotic proteins.
2.1.2. Cell Cycle Arrest In addition to apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest.[6] By halting the cell cycle at specific checkpoints, it prevents the replication of cancerous cells. Some studies suggest that enterolignans can induce G1-phase cell cycle arrest by down-regulating cyclins and cyclin-dependent kinases (CDKs).[7][8]
Antioxidant Activity
This compound exhibits significant antioxidant properties, which contribute to its protective effects against chronic diseases.[9][10][11] It acts as a scavenger of free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of cancer, cardiovascular diseases, and neurodegenerative disorders.[12][13] The antioxidant potency of this compound has been shown to be comparable to or even greater than that of vitamin E in certain assays.[9]
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is another key aspect of its therapeutic potential.[14] Chronic inflammation is a known driver of many diseases, including cancer and neurodegenerative conditions. This compound can modulate inflammatory responses by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[15][16][17]
Neuroprotective Potential
While direct research on the neuroprotective effects of this compound is still emerging, the known antioxidant and anti-inflammatory properties of lignans suggest a potential role in protecting against neurodegenerative diseases.[1][14] Neuroinflammation and oxidative stress are key pathological features of conditions like Alzheimer's and Parkinson's disease.[18] By mitigating these processes, this compound may help protect neurons from damage. Lignans have been shown to inhibit NF-κB and MAPK signaling pathways, which are involved in neuroinflammation.[1]
Molecular Mechanisms of Action
The biological activities of this compound are orchestrated through its interaction with various molecular targets and signaling pathways.
Modulation of Signaling Pathways
3.1.1. MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. This compound has been found to down-regulate the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38, in colorectal cancer cells.[1][2] This inhibition of MAPK signaling contributes to the suppression of cancer cell growth and migration.
3.1.2. PI3K/Akt Signaling Pathway The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival and proliferation. While direct modulation by this compound is less documented, related lignans have been shown to inhibit this pathway, suggesting a potential mechanism for its anticancer effects.[6] Crosstalk between the PI3K/Akt and NF-κB pathways is well-established, indicating that inhibition of one can affect the other.[19]
3.1.3. NF-κB Signaling Pathway As mentioned, this compound can inhibit the activation of NF-κB.[15][16] It achieves this by preventing the degradation of the inhibitory protein IκB.[15][17] This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Effects on Hormone-Dependent Cancers
As a phytoestrogen, this compound can bind to estrogen receptors (ERs) and exert both estrogenic and anti-estrogenic effects, depending on the cellular context.[4][20] This dual activity is crucial for its role in hormone-dependent cancers. In breast cancer cells, for instance, enterolignans can compete with estradiol for ER binding, potentially inhibiting the growth-promoting effects of endogenous estrogens.[13][18][21] They have also been shown to modulate ERα transcriptional activation.[20][21]
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| CT26 | Colorectal Cancer | Apoptosis Assay | 0-100 µM | Up to 40% apoptosis rate | [2] |
| CT26 | Colorectal Cancer | Migration Assay | 0-100 µM | Concentration-dependent suppression of migration | [2] |
| CRC cells | Colorectal Cancer | Western Blot | 0-100 µM (48h) | Decreased expression of anti-apoptotic proteins | [2] |
| Ovarian Cancer Cells | Ovarian Cancer | Cell Viability | Not specified | Reduced cell viability | [5] |
| MCF-7 | Breast Cancer | Proliferation Assay | 1-100 µM | Reduction in GEN-induced proliferation | [22] |
Table 2: Antioxidant Activity of this compound
| Assay | Substrate/Radical | Concentration | Result | Reference |
| PMNL-CL | Zymosan-activated PMNLs | 2.5 mg/ml | 94.2% inhibition | [9] |
| Antioxidant Potency | - | - | 5.02 (compared to Vitamin E as 1) | [9] |
| Deoxyribose Assay | *OH scavenging | 100 µM | Greater scavenging activity than SDG | [10] |
| DNA Scission Assay | Fenton reagents | 100 µM | Concentration-dependent inhibition of DNA scissions | [10] |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Stimulus | Concentration | Effect | Reference |
| THP-1 | LPS | 0-1000 µM | Prevention of I-κB degradation and NF-κB activation | [15][16] |
| THP-1 | LPS | 0-1000 µM | Decreased TNF-α production | [15][16] |
| Peripheral Blood Lymphocytes | LPS, anti-CD3/CD28 | 0-1000 µM | Dose-related inhibition of cell proliferation and cytokine production | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a defined volume of each this compound dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well. A control well should contain the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Western Blotting for Signaling Protein Analysis (e.g., MAPK pathway)
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total and phosphorylated forms of ERK, JNK, p38).
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
-
Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: Modulation of the NF-κB signaling pathway by this compound.
References
- 1. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Natural Food Supplements Reduce Oxidative Stress in Primary Neurons and in the Mouse Brain, Suggesting Applications in the Prevention of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amyloid-beta aggregation: selective inhibition of aggregation in mixtures of amyloid with different chain lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 10. Phenolic Compounds of Therapeutic Interest in Neuroprotection [mdpi.com]
- 11. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 12. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terrein suppressed lipopolysaccharide-induced neuroinflammation through inhibition of NF-κB pathway by activating Nrf2/HO-1 signaling in BV2 and primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beneficial effects of natural flavonoids on neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health | MDPI [mdpi.com]
- 17. Neuroinflammation and Natural Antidepressants: Balancing Fire with Flora | MDPI [mdpi.com]
- 18. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of natural flavonoids on neuroinflammation as a therapeutic target for Alzheimer’s disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of metabolites of the lignans enterolactone and enterodiol on osteoblastic differentiation of MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxidative stress and ion channels in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel inhibitor of amyloid β (Aβ) peptide aggregation: from high throughput screening to efficacy in an animal model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Sources and Dietary Precursors of (+)-Enterodiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Enterodiol, a mammalian lignan of significant interest for its potential health benefits, is not directly consumed in the diet but is the metabolic product of various plant-based precursors. This technical guide provides a comprehensive overview of the primary natural sources of these precursors, their quantitative distribution in a variety of foodstuffs, and detailed methodologies for their extraction, analysis, and metabolic conversion. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for further research and development in the pharmaceutical and nutraceutical industries.
Introduction
This compound is an enterolignan, a class of phytoestrogens synthesized by the intestinal microbiota from plant lignan precursors.[1][2] Its biological activities, including potential anticancer, antioxidant, and estrogenic/antiestrogenic effects, have made it a focal point of nutritional and pharmacological research.[3][4] Understanding the dietary origins of this compound is paramount for assessing its role in human health and disease. This guide details the primary dietary precursors and their prevalence in a wide range of plant-based foods.
Dietary Precursors of this compound
The formation of this compound in the colon is a multi-step process initiated by the consumption of foods rich in specific plant lignans. The principal dietary precursors include:
-
Secoisolariciresinol Diglucoside (SDG): Abundantly found in flaxseed, SDG is a major precursor to enterodiol.[5]
-
Matairesinol: Present in various cereals, seeds, and vegetables.[6]
-
Pinoresinol: Found in seeds, whole grains, and some fruits and vegetables.
-
Lariciresinol: Often co-occurs with pinoresinol in a variety of plant sources.
-
Other Precursors: Syringaresinol, arctigenin, and 7-hydroxymatairesinol also contribute to the pool of enterolignan precursors, albeit generally in lower concentrations in common foods.
Quantitative Data on Lignan Precursors in Food Sources
The concentration of lignan precursors can vary significantly depending on the food source, cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data for the major precursors in a selection of foods.
Table 1: Lignan Content in Seeds and Nuts (mg/100g)
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
|---|---|---|---|---|---|
| Flaxseed | 294.21 | 0.55 | 3.32 | 3.04 | 301.12 |
| Sesame Seed | 1.50 | 1.30 | 29.33 | 9.47 | 41.60 |
| Cashew Nut | 56.33 | - | - | - | 56.33 |
| Pumpkin Seed | - | - | - | - | - |
| Sunflower Seed | - | - | - | - | - |
Data compiled from multiple sources.[6][7] '-' indicates data not available.
Table 2: Lignan Content in Cereals and Grains (mg/100g)
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
|---|---|---|---|---|---|
| Rye | - | - | - | - | 0.05 |
| Wheat | - | - | - | - | - |
| Oats | - | - | - | - | - |
| Barley | - | - | - | - | - |
| Buckwheat | - | - | - | - | - |
Data compiled from multiple sources.[7] '-' indicates data not available.
Table 3: Lignan Content in Vegetables (mg/100g)
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
|---|---|---|---|---|---|
| Broccoli | 0.03 | 0.01 | 0.92 | 0.37 | 1.33 |
| Cabbage (White) | 0.01 | 0.01 | 0.44 | 0.33 | 0.79 |
| Carrot | 0.01 | 0.01 | 0.08 | 0.07 | 0.17 |
| Garlic | 0.13 | 0.03 | 0.31 | 0.15 | 0.62 |
| Kale | 0.01 | 0.01 | 1.02 | 0.28 | 1.32 |
Data compiled from multiple sources.[7]
Table 4: Lignan Content in Fruits (mg/100g)
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
|---|---|---|---|---|---|
| Apricot | 0.01 | 0.01 | 0.15 | 0.28 | 0.45 |
| Strawberry | 0.01 | 0.01 | 0.15 | 0.03 | 0.20 |
| Peach | 0.01 | 0.01 | 0.07 | 0.15 | 0.24 |
| Orange | 0.01 | 0.01 | 0.03 | 0.08 | 0.13 |
| Grape | 0.01 | 0.01 | 0.02 | 0.05 | 0.09 |
Data compiled from multiple sources.[7]
Experimental Protocols
Extraction and Quantification of Lignans from Flaxseed (Secoisolariciresinol Diglucoside - SDG)
This protocol details a common method for the extraction and quantification of SDG from flaxseed using alkaline hydrolysis followed by High-Performance Liquid Chromatography (HPLC).[8][9]
1. Sample Preparation:
- Grind flaxseeds to a fine powder.
- Defat the flaxseed powder by extraction with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours.[10]
- Air-dry the defatted meal to remove residual solvent.
2. Alkaline Hydrolysis:
- Weigh approximately 0.5 g of the defatted flaxseed meal into a screw-capped tube.
- Add 10 mL of 1 M methanolic sodium hydroxide.
- Incubate the mixture at 60°C for 1 hour with intermittent vortexing to release the SDG from its polymeric matrix.[9]
- Cool the mixture to room temperature and neutralize with 2.5 M HCl.
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the neutralized hydrolysate onto the SPE cartridge.
- Wash the cartridge with deionized water to remove polar impurities.
- Elute the lignan fraction with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
4. HPLC Analysis:
- Reconstitute the dried extract in the HPLC mobile phase.
- Inject the sample into an HPLC system equipped with a C18 reversed-phase column and a UV or diode-array detector.
- Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid) is typically used.[11]
- Detection: Monitor the eluent at approximately 280 nm.
- Quantification: Calculate the concentration of SDG by comparing the peak area to a calibration curve prepared with a pure SDG standard.
In Vitro Metabolism of Plant Lignans by Human Gut Microbiota
This protocol provides a general framework for studying the conversion of plant lignans to this compound using an in vitro fermentation model with human fecal microbiota.[12][13]
1. Preparation of Fecal Inoculum:
- Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
- Immediately transfer the samples to an anaerobic chamber.
- Homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry (e.g., 10-20% w/v).
- Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
2. In Vitro Fermentation:
- Prepare a basal fermentation medium containing nutrients for bacterial growth.
- Dispense the medium into anaerobic culture tubes.
- Add the plant lignan precursor (e.g., SDG, matairesinol) to the tubes at a defined concentration.
- Inoculate the tubes with the fecal slurry.
- Incubate the cultures anaerobically at 37°C for a specified time course (e.g., 0, 24, 48 hours).
3. Sample Analysis:
- At each time point, terminate the fermentation by adding a solvent (e.g., ethyl acetate) and/or flash-freezing.
- Extract the enterolignans from the fermentation broth using liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate.
- Analyze the extracts for the presence and concentration of this compound and its precursors using GC-MS or LC-MS/MS as described below.
GC-MS Analysis of Enterodiol in Biological Samples
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis of enterodiol in plasma or fermentation broth, which typically requires derivatization.[14]
1. Sample Preparation and Extraction:
- For plasma samples, perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release conjugated enterodiol.
- Spike the sample with a deuterated internal standard (e.g., enterodiol-d6) for accurate quantification.
- Perform liquid-liquid extraction with diethyl ether or ethyl acetate.
- Evaporate the organic phase to dryness.
2. Derivatization:
- Re-dissolve the dried extract in a suitable solvent (e.g., pyridine).
- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups of enterodiol to their more volatile trimethylsilyl (TMS) ethers.
3. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- GC Column: Use a non-polar capillary column (e.g., DB-5ms).
- Temperature Program: A temperature gradient is used to separate the analytes.
- MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the characteristic ions of the TMS-derivatized enterodiol and the internal standard.
- Quantification: Determine the concentration of enterodiol based on the ratio of the peak area of the analyte to the internal standard, using a calibration curve.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways and a general experimental workflow for their investigation.
Metabolic Pathway of Lignan Precursors to this compound
Caption: Metabolic conversion of plant lignans to this compound by gut microbiota.
This compound and Estrogen Receptor Signaling
This compound, as a phytoestrogen, can bind to estrogen receptors (ERα and ERβ) and modulate gene expression.[3]
Caption: Modulation of estrogen receptor signaling by this compound.
This compound and MAPK Signaling Pathway
Studies have shown that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[4]
References
- 1. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. dwscientific.com [dwscientific.com]
- 13. In Vitro Digestion and Fermentation by Human Fecal Microbiota of Polysaccharides from Flaxseed | MDPI [mdpi.com]
- 14. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gut Microbiota's Transformation of Secoisolariciresinol to (+)-Enterodiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The plant lignan secoisolariciresinol (SDG), abundant in flaxseed and other plant sources, is a precursor to the biologically active enterolignans, enterodiol and enterolactone. This transformation is exclusively mediated by the gut microbiota and is a critical step in unlocking the potential health benefits of dietary lignans, which include modulation of hormone-dependent conditions and antioxidant effects. This technical guide provides an in-depth overview of the microbial metabolism of secoisolariciresinol to (+)-enterodiol, focusing on the key bacterial players, the enzymatic steps involved, and the experimental methodologies used to study this process. Quantitative data from various in vitro studies are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.
Introduction
Lignans are a class of polyphenolic compounds found in a wide variety of plants. Secoisolariciresinol, often found as its diglucoside (SDG), is one of the most abundant dietary lignans.[1] While SDG itself has limited biological activity, its metabolites, the enterolignans this compound and enterolactone, exhibit significant estrogenic and anti-estrogenic properties, as well as antioxidant activity.[1][2] The conversion of SDG to these enterolignans is a multi-step process carried out by a consortium of anaerobic bacteria residing in the human colon.[3][4] Understanding this metabolic pathway is crucial for researchers in nutrition, microbiology, and drug development who are interested in the health effects of dietary lignans and the role of the gut microbiome in human health. This guide details the microbial transformation of secoisolariciresinol to this compound, providing the necessary technical information for its study.
The Metabolic Pathway: From Secoisolariciresinol Diglucoside to this compound
The conversion of secoisolariciresinol diglucoside (SDG) to this compound is a three-step process involving deglycosylation, demethylation, and dehydroxylation, each catalyzed by different members of the gut microbiota.
Step 1: Deglycosylation
The initial step is the hydrolysis of the two glucose moieties from SDG to yield secoisolariciresinol (SECO). This reaction is catalyzed by β-glucosidases produced by a variety of gut bacteria.
-
Bacterial Species Involved:
-
Bacteroides species (B. distasonis, B. fragilis, B. ovatus)
-
Clostridium species (C. cocleatum, C. saccharogumia)
-
Bifidobacterium species (some strains)
-
Step 2: Demethylation
Following deglycosylation, SECO undergoes demethylation of its two methoxy groups to form demethylated secoisolariciresinol. This step is carried out by O-demethylating bacteria.
-
Bacterial Species Involved:
Step 3: Dehydroxylation
The final step in the formation of this compound is the dehydroxylation of demethylated secoisolariciresinol. This reaction is catalyzed by specific dehydroxylating bacteria.
Quantitative Data on Secoisolariciresinol Metabolism
The efficiency of the conversion of secoisolariciresinol to enterodiol can vary significantly between individuals, likely due to differences in gut microbiota composition. In vitro studies using fecal slurries or pure bacterial cultures have provided some quantitative insights into this process.
| Parameter | Value | Experimental System | Reference |
| Conversion of SDG to SECO | ~100% within 12 hours | In vitro fecal fermentation | [7] |
| Conversion of SECO to Enterodiol | 4-18% after 24 hours | In vitro fecal fermentation | [7] |
| Time to Max. Enterodiol Concentration | 12-24 hours | In vivo (human plasma after SDG intake) | [8] |
| Enterodiol Elimination Half-life | 9.4 hours | In vivo (human plasma after SDG intake) | [8] |
Table 1: Quantitative data on the metabolism of secoisolariciresinol.
| Bacterial Species | Metabolic Step | Substrate | Product | Observations | Reference |
| Peptostreptococcus productus | Demethylation | Secoisolariciresinol | Demethylated secoisolariciresinol | Efficiently demethylates SECO. | [3][4] |
| Eubacterium limosum | Demethylation | Secoisolariciresinol | Demethylated secoisolariciresinol | Capable of demethylating SECO. | [3][4] |
| Eggerthella lenta | Dehydroxylation | Demethylated secoisolariciresinol | This compound | Efficiently dehydroxylates demethylated SECO to enterodiol. | [3][4][5][6] |
Table 2: Key bacterial species and their roles in secoisolariciresinol metabolism.
Experimental Protocols
In Vitro Anaerobic Fermentation of Secoisolariciresinol with Human Fecal Microbiota
This protocol describes a general method for studying the metabolism of secoisolariciresinol by the complex microbial community present in human feces.
Materials:
-
Fresh human fecal sample from a healthy donor.
-
Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).
-
Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0.
-
Basal fermentation medium (e.g., containing peptone, yeast extract, and salts), pre-reduced.
-
Secoisolariciresinol (SDG or SECO) stock solution (sterile-filtered).
-
Sterile, anaerobic culture tubes or vials.
-
Centrifuge.
-
HPLC or UPLC-MS system for metabolite analysis.
Procedure:
-
Fecal Slurry Preparation: a. All procedures should be performed under strict anaerobic conditions in an anaerobic chamber. b. Homogenize the fresh fecal sample (1:10 w/v) in pre-reduced, anaerobic PBS. c. Allow the coarse particles to settle for 5 minutes. The supernatant will serve as the fecal inoculum.
-
Fermentation Setup: a. To sterile, anaerobic culture tubes, add the pre-reduced basal fermentation medium. b. Inoculate the medium with the fecal slurry (e.g., 10% v/v). c. Add the secoisolariciresinol stock solution to the desired final concentration (e.g., 10-100 µM). d. Include a control with no added secoisolariciresinol. e. Seal the tubes and incubate at 37°C.
-
Sampling and Analysis: a. At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove an aliquot from each culture tube. b. Centrifuge the aliquot to pellet the bacterial cells and fecal debris. c. Collect the supernatant and store at -80°C until analysis. d. Analyze the supernatant for secoisolariciresinol and its metabolites (e.g., enterodiol) by HPLC-DAD or UPLC-MS.
Culturing of Key Bacterial Species
a) Eggerthella lenta
-
Medium: Columbia Blood Agar or Broth, or Chopped Meat Medium.
-
Atmosphere: Anaerobic.
-
Temperature: 37°C.
-
Incubation Time: 48-72 hours.
b) Peptostreptococcus productus
-
Medium: ATCC Medium 2107 (PYG Medium) or Anaerobic Blood Agar.[9]
-
Atmosphere: Anaerobic.
-
Temperature: 37°C.
-
Incubation Time: 24-48 hours.
c) Eubacterium limosum
-
Medium: ATCC Medium 1045 (PY-Glucose Medium).
-
Atmosphere: Anaerobic.
-
Temperature: 37°C.
-
Incubation Time: 48-72 hours.
HPLC-DAD Method for Quantification of Secoisolariciresinol and Enterodiol
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Flow Rate: 1.0 mL/min. Injection Volume: 20 µL. Detection Wavelength: 280 nm.
Visualizations
Caption: Metabolic pathway of secoisolariciresinol to this compound.
Caption: Experimental workflow for in vitro fermentation.
Conclusion
The conversion of secoisolariciresinol to this compound by the gut microbiota is a key metabolic event that dictates the biological activity of dietary lignans. This technical guide has outlined the principal bacterial species and enzymatic reactions involved in this pathway. The provided experimental protocols and quantitative data serve as a resource for researchers aiming to investigate this process further. Future research should focus on elucidating the specific enzymes responsible for each metabolic step, their kinetics, and the factors that influence the efficiency of this conversion in the human gut. Such knowledge will be invaluable for the development of targeted nutritional and therapeutic strategies to harness the health benefits of lignans.
References
- 1. Molecular understanding of Eubacterium limosum chemostat methanol metabolism - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. microbiologics.com [microbiologics.com]
Unraveling the Stereochemistry of (+)-Enterodiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterodiol, a non-steroidal estrogenic compound belonging to the lignan family, is produced in the human gut through the metabolic action of intestinal bacteria on plant-based precursors. As a phytoestrogen, enterodiol has garnered significant interest within the scientific community for its potential roles in human health and disease, including hormone-dependent cancers and cardiovascular conditions. The biological activity of enterodiol is intrinsically linked to its stereochemistry, making a thorough understanding of its absolute configuration paramount for researchers in pharmacology, drug discovery, and medicinal chemistry. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (+)-enterodiol, detailing the experimental methodologies used for its characterization and summarizing key quantitative data.
Chemical Structure and Stereoisomers
Enterodiol, with the systematic name (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol, possesses two chiral centers at the C2 and C3 positions of the butane chain. This gives rise to three possible stereoisomers: a pair of enantiomers, this compound and (-)-enterodiol, and a meso compound. The "(+)" designation refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. The absolute configuration of this compound has been determined to be (2R, 3R).
Quantitative Spectroscopic and Physical Data
The precise characterization of this compound relies on a combination of spectroscopic and physical data. The following table summarizes key quantitative information for the characterization of this stereoisomer.
| Property | Data |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.36 g/mol |
| Absolute Configuration | (2R, 3R) |
| Optical Rotation | Data not available in the searched literature |
| ¹H NMR (Proton NMR) | Detailed spectral data not available in the searched literature |
| ¹³C NMR (Carbon-13 NMR) | Detailed spectral data not available in the searched literature |
Note: While a 2002 publication by Wang is cited as the first to report full ¹H and ¹³C NMR data for enterodiol, the specific spectral data for the (+)-enantiomer was not accessible in the conducted search[1].
Experimental Protocols for Stereochemical Determination
The determination of the absolute configuration and the separation of enterodiol enantiomers are achieved through several key experimental techniques.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[2][3][4] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of atoms within the crystal lattice can then be elucidated, providing an unambiguous assignment of the R/S configuration at each chiral center.
Methodology:
-
Crystallization: A pure sample of this compound is dissolved in a suitable solvent system and allowed to slowly evaporate or cool to induce the formation of single crystals of sufficient quality for X-ray diffraction.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods to obtain the final crystal structure and determine the absolute configuration.
A specific X-ray crystal structure determination for this compound was not found in the performed search.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and analysis of enantiomers.[5][6][7][8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their differential retention and separation.
Methodology:
-
Column Selection: A chiral column with a suitable stationary phase is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for the separation of a wide range of chiral compounds.
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve the best separation (resolution) of the enantiomers. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be used to improve peak shape and resolution.
-
Analysis: A solution of the enterodiol sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a suitable detector, such as a UV detector. The retention times of the two enantiomers will be different, allowing for their identification and quantification.
A detailed, specific protocol for the chiral HPLC separation of (+)- and (-)-enterodiol, including the exact mobile phase composition and flow rate, was not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can enable their differentiation.[10][11][12][13] By converting the enantiomers into diastereomers with a chiral auxiliary, their NMR spectra will exhibit distinct signals, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration.
Methodology using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
-
Derivatization: The hydroxyl groups of enterodiol are reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters.
-
NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture is recorded. The different spatial arrangement of the substituents in the two diastereomers will lead to different chemical shifts for the protons or fluorine atoms near the newly formed chiral center.
-
Analysis of Chemical Shift Differences: By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the signals corresponding to the two diastereomers, the absolute configuration of the original alcohol can be determined based on established models of the conformation of the Mosher's esters.
Biological Signaling Pathways of Enterodiol
Enterodiol has been shown to modulate several key signaling pathways, which provides insight into its biological activities.
Enterodiol can interact with estrogen receptors and activate downstream signaling cascades, including the PI3K/Akt and Erk1/2 pathways, which are crucial regulators of cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis and X-Ray Crystal Structure Determination [research.amanote.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. hmdb.ca [hmdb.ca]
- 11. hmdb.ca [hmdb.ca]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
Pharmacokinetic Profile of (+)-Enterodiol in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Enterodiol is a lignan metabolite produced by the gut microbiota from plant-based precursors, such as secoisolariciresinol diglucoside (SDG) found in flaxseed. As a phytoestrogen, this compound has garnered significant interest for its potential therapeutic effects, including anti-cancer and immunomodulatory activities. A thorough understanding of its pharmacokinetic profile is crucial for the development of novel therapeutics and for interpreting its role in human health. This technical guide provides an in-depth overview of the pharmacokinetic properties of this compound in plasma, detailed experimental methodologies for its quantification, and a visualization of its known signaling pathways.
While most pharmacokinetic studies on enterodiol have been conducted on the racemic mixture or without specifying the enantiomer, evidence suggests an enantioselective metabolism. Gut microbiota have been shown to selectively oxidize this compound to (+)-Enterolactone, indicating that the pharmacokinetic profiles of the enantiomers likely differ.[1] This guide, therefore, focuses on the available data for enterodiol, with the understanding that further research is needed to fully elucidate the specific pharmacokinetics of the (+)-enantiomer.
Pharmacokinetic Data
The pharmacokinetic parameters of enterodiol in human plasma have been characterized following the oral administration of its precursor, secoisolariciresinol diglucoside (SDG). The data presented below is derived from a study in which healthy volunteers were administered a single oral dose of SDG.[2][3][4]
Table 1: Pharmacokinetic Parameters of Enterodiol in Human Plasma Following Oral Administration of Secoisolariciresinol Diglucoside (SDG)
| Parameter | Value (Mean ± SD) | Unit |
| Time to Maximum Concentration (Tmax) | 14.8 ± 5.1 | hours |
| Elimination Half-life (t½) | 4.4 ± 1.3 | hours |
| Area Under the Curve (AUC) | 966 ± 639 | nmol·h/L |
| Mean Residence Time (MRT) | 20.6 ± 5.9 | hours |
Data from a study involving oral administration of SDG, the precursor to enterodiol. The pharmacokinetics of directly administered this compound have not been reported in humans.
Experimental Protocols
The quantification of enterodiol in plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Workflow for Quantification of Enterodiol in Plasma
Caption: Workflow for the quantification of enterodiol in plasma samples.
Detailed Methodology: LC-MS/MS Quantification of Enterodiol
A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry has been described.[5]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Plasma samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated forms of enterodiol (glucuronides and sulfates) to their free form. This step is crucial as enterodiol is predominantly present in its conjugated forms in plasma.[6]
-
Extraction: The hydrolyzed sample is then subjected to an extraction procedure to isolate the enterodiol from the plasma matrix. This can be achieved through liquid-liquid extraction (LLE) with a solvent like diethyl ether or through solid-phase extraction (SPE).
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of enterodiol from other plasma components.
-
Chiral Stationary Phase: For the specific analysis of this compound, a chiral stationary phase (CSP) column is required to separate the enantiomers. Polysaccharide-based CSPs are commonly used for the enantioselective analysis of chiral drugs.[7]
-
Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is used to elute the analytes from the column.
-
-
Mass Spectrometric Detection:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the enterodiol molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
Tandem Mass Spectrometry (MS/MS): The ionized enterodiol is then fragmented, and specific fragment ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity.
-
Internal Standard: A stable isotope-labeled internal standard of enterodiol is added to the samples at the beginning of the sample preparation process to correct for any analyte loss during the procedure and for variations in instrument response.
-
Signaling Pathways of Enterodiol
Enterodiol has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
NF-κB Signaling Pathway
Enterodiol can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK/ERK Signaling Pathway
In the context of cancer, enterodiol has been demonstrated to suppress the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and migration.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
Enterodiol has also been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and proliferation.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive summary of the current knowledge on the pharmacokinetic profile of this compound in plasma. The available data, primarily derived from studies on its precursor SDG, indicates a delayed absorption and a relatively short elimination half-life. The development of validated LC-MS/MS methods allows for the sensitive and specific quantification of enterodiol in biological matrices. Furthermore, emerging evidence highlights the ability of enterodiol to modulate key signaling pathways, providing a mechanistic basis for its observed biological activities.
It is important to note the current limitations in the field, particularly the lack of pharmacokinetic data from the direct administration of this compound and the need for more studies focusing on the enantioselective disposition of this compound. Future research should aim to address these gaps to fully unlock the therapeutic potential of this compound. This guide serves as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this promising natural compound.
References
- 1. Enantioselective Oxidation of Enterodiol to Enterolactone by Human Intestinal Bacteria [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytoestrogenic Properties of (+)-Enterodiol: A Technical Guide on Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Enterodiol, a mammalian lignan derived from the metabolism of plant-based precursors, exhibits phytoestrogenic properties by interacting with estrogen receptors (ERs). This technical guide provides an in-depth analysis of the estrogenic and anti-estrogenic activities of this compound, with a focus on its receptor binding affinity and the subsequent signaling pathways it modulates. While quantitative data on its direct binding affinity remains a subject of ongoing research, this document synthesizes the current understanding of its biological activity, details the experimental protocols for assessing its effects, and presents visual representations of the involved molecular mechanisms.
Introduction
Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens, primarily 17β-estradiol. Among these, the lignan metabolite this compound has garnered significant interest for its potential role in hormone-dependent conditions. Produced in the colon by the action of gut microbiota on dietary lignans found in sources like flaxseed, whole grains, and vegetables, this compound is bioavailable and has been detected in human physiological fluids.[1][2] Its biological effects are primarily mediated through its interaction with estrogen receptors α (ERα) and β (ERβ), where it can act as a weak agonist or antagonist depending on the cellular context and the endogenous estrogen levels.[3][4]
Receptor Binding Affinity and Estrogenic Potency
The interaction of this compound with estrogen receptors is the initial step in its phytoestrogenic activity. However, specific quantitative data on the binding affinity of this compound to ERα and ERβ, such as IC50, Ki, or Relative Binding Affinity (RBA) values, are not extensively reported in publicly available literature. It is generally characterized as a weak binder compared to 17β-estradiol.[3]
The estrogenic potency of this compound has been evaluated using various in vitro assays, including cell proliferation and reporter gene assays. These studies indicate that this compound can elicit estrogenic responses, though typically at concentrations significantly higher than that of 17β-estradiol.
Table 1: Summary of Estrogenic Activity of this compound
| Assay Type | Cell Line | Endpoint | Result | Reference |
| Cell Proliferation | MCF-7 | Increased cell number | Stimulates proliferation | [5] |
| Reporter Gene Assay | MCF-7 | Luciferase activity | Induces ERα and ERβ transactivation | [6] |
| Signaling Pathway Activation | MCF-7 | Phosphorylation of Erk1/2 and Akt | Activates both pathways | [7][8] |
Note: Specific EC50 values for this compound in these assays are not consistently available in the cited literature. The effects are generally observed at micromolar concentrations.
Signaling Pathways Modulated by this compound
Upon binding to estrogen receptors, this compound can initiate both genomic and non-genomic signaling pathways.
3.1. Genomic Signaling Pathway
The classical genomic pathway involves the binding of this compound to ERα or ERβ in the cytoplasm or nucleus. This complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to a physiological response. This compound has been shown to induce the transactivation of both ERα and ERβ.[6]
3.2. Non-Genomic Signaling Pathways
This compound can also trigger rapid, non-genomic signaling cascades. These pathways are initiated by the interaction of the lignan with membrane-associated estrogen receptors (mERs). This leads to the activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/Erk) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[7][8] Activation of these pathways can influence cell proliferation, survival, and other cellular processes.
Experimental Protocols
The assessment of the phytoestrogenic properties of this compound involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
4.1. Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.
-
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail and counter
-
Filter plates and vacuum manifold
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and a standard competitor (unlabeled 17β-estradiol).
-
In a multi-well plate, incubate a fixed concentration of ER protein with a fixed concentration of [³H]-17β-estradiol in the presence of varying concentrations of the test compound or standard.
-
Include controls for total binding (ER + radioligand) and non-specific binding (ER + radioligand + excess unlabeled estradiol).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through filter plates.
-
Wash the filters to remove unbound radioligand.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
4.2. Reporter Gene Assay in ER-Positive Cells (e.g., MCF-7)
This assay measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE).
-
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7) stably or transiently transfected with an ERE-luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
17β-estradiol (positive control).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to attach.
-
Replace the medium with a medium containing a range of concentrations of the test compound or controls.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).
-
Plot the dose-response curve and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Conclusion
This compound is a biologically active phytoestrogen that exerts its effects through interaction with estrogen receptors and the modulation of downstream signaling pathways. While it is established as a weak estrogen agonist/antagonist, a more precise quantification of its binding affinity for ERα and ERβ is needed to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in hormone-related health and disease. Future studies should focus on generating robust quantitative data to enable a more comprehensive understanding of its structure-activity relationship and its potential as a selective estrogen receptor modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of (+)-Enterodiol from Human Urine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, metabolic origin, and detailed methodologies for the isolation of (+)-enterodiol from human urine. This document is intended to serve as a practical resource for researchers in pharmacology, metabolomics, and drug development who are interested in the biological activities and therapeutic potential of this mammalian lignan.
Introduction: The Significance of Enterodiol
Enterodiol, a non-steroidal estrogenic compound, is a key metabolite produced by the human gut microbiota from dietary lignan precursors found in foods such as flaxseed, whole grains, nuts, and vegetables.[1][2] Along with enterolactone, it is classified as a mammalian lignan or "enterolignan" and has garnered significant scientific interest due to its potential health benefits, including anti-cancer and cardioprotective properties. The biological activity of enterodiol is stereospecific, making the isolation of specific enantiomers, such as this compound, crucial for accurate pharmacological evaluation. This guide focuses on the technical aspects of isolating this compound from human urine, a primary route of its excretion.
Metabolic Pathway of Enterodiol Formation
The journey of this compound begins with the ingestion of plant lignans, such as secoisolariciresinol diglucoside (SDG), which are abundant in flaxseed.[1] These precursors are not biologically active in their native form and undergo a series of transformations by the intestinal microflora to yield the bioactive enterolignans.[1][2] The key metabolic steps include deglycosylation, demethylation, and dehydroxylation, carried out by various bacterial species in the colon.[1]
Experimental Protocols for the Isolation of this compound
The isolation of this compound from human urine is a multi-step process that requires careful attention to detail to ensure the purity and integrity of the final product. The following sections outline a comprehensive protocol synthesized from established analytical methodologies and preparative chromatography principles.
Urine Sample Collection and Storage
For optimal recovery of enterodiol, 24-hour urine collections are recommended. Samples should be collected in containers with a preservative, such as boric acid, to inhibit bacterial growth. Immediately after collection, the total volume should be recorded, and aliquots should be stored at -20°C or lower until analysis.
Enzymatic Hydrolysis of Enterodiol Conjugates
Enterodiol is primarily excreted in urine as glucuronide and sulfate conjugates.[2] To isolate the free form, enzymatic hydrolysis is necessary.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 10 minutes to remove any sediment.
-
To a known volume of the supernatant (e.g., 100 mL), add an appropriate volume of 0.5 M sodium acetate buffer (pH 5.0).
-
Add β-glucuronidase from Helix pomatia (approximately 2000 units per mL of urine).
-
Incubate the mixture in a shaking water bath at 37°C for 18-24 hours.
Solid-Phase Extraction (SPE) of Free Enterodiol
Following hydrolysis, the free enterodiol is extracted and concentrated from the urine matrix using solid-phase extraction.
Protocol:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.
-
Elute the enterodiol from the cartridge with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 1 mL) of the initial mobile phase for preparative HPLC.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is employed to isolate enterodiol from other co-extracted compounds.
Protocol:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 20% to 60% acetonitrile over 30 minutes.
-
Flow Rate: Approximately 15-20 mL/min.
-
Detection: UV detection at 280 nm.
-
Inject the reconstituted extract onto the preparative HPLC system.
-
Collect fractions corresponding to the retention time of enterodiol, which should be predetermined using an analytical standard.
-
Pool the enterodiol-containing fractions and evaporate the solvent.
Chiral Separation of this compound
To isolate the specific (+)-enantiomer, chiral chromatography is required.
Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Typically a normal-phase solvent system such as hexane/isopropanol or a polar organic mobile phase. The exact composition should be optimized for the specific column.
-
Flow Rate: Adjusted for the specific dimensions of the chiral column.
-
Detection: UV detection at 280 nm.
-
Inject the purified enterodiol from the preparative HPLC step onto the chiral column.
-
Collect the fractions corresponding to the this compound peak. The elution order of the enantiomers should be confirmed with a commercially available this compound standard.
-
Evaporate the solvent to obtain the purified this compound.
Quantitative Data and Characterization
The following tables summarize the expected quantitative data and key characterization parameters for the isolated this compound.
Table 1: Urinary Excretion Levels of Enterodiol
| Population/Condition | Mean Urinary Excretion (nmol/day) | Reference |
| Postmenopausal women on a control diet | ~1,500 | |
| Postmenopausal women consuming 5g flaxseed/day | ~2,500 | |
| Postmenopausal women consuming 10g flaxseed/day | ~4,400 |
Table 2: Estimated Yield and Purity at Each Isolation Stage
| Isolation Step | Estimated Yield (%) | Estimated Purity (%) |
| Enzymatic Hydrolysis | > 95% conversion | < 1% |
| Solid-Phase Extraction | 80 - 90% | 5 - 15% |
| Preparative HPLC | 60 - 75% | > 95% |
| Chiral HPLC | 40 - 50% (of the racemate) | > 99% (enantiomeric excess) |
Note: These are estimated values for a preparative scale isolation and can vary depending on the initial concentration of enterodiol in the urine and the specific instrumentation used.
Table 3: Spectroscopic Data for the Characterization of this compound
| Analytical Technique | Key Observations and Data |
| Mass Spectrometry (as TMS derivative) | EI-MS m/z (% relative intensity): 446 (M+), 237, 207, 179 |
| ¹H-NMR (in CD₃OD) | δ (ppm): ~6.5-7.1 (aromatic protons), ~3.4-3.6 (CH₂OH), ~1.8-2.0 (benzylic CH) |
| ¹³C-NMR (in CD₃OD) | δ (ppm): ~156 (C-OH aromatic), ~113-130 (aromatic carbons), ~62 (CH₂OH), ~45 (benzylic CH) |
Note: The exact chemical shifts in NMR may vary slightly depending on the solvent and instrument used. The mass spectrum of the trimethylsilyl (TMS) derivative is commonly reported.
Conclusion
This technical guide provides a detailed framework for the discovery and isolation of this compound from human urine. The protocols outlined, from sample collection to final chiral purification, are based on established analytical principles and adapted for preparative scale work. The successful isolation of pure this compound is a critical step in advancing our understanding of its pharmacological properties and potential therapeutic applications. Researchers and drug development professionals can utilize this guide as a foundational resource for obtaining this important mammalian lignan for further in vitro and in vivo studies.
References
An In-Depth Technical Guide to the Chemical Structure and Spectroscopic Data of (+)-Enterodiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Enterodiol, a lignan of significant interest in the fields of pharmacology and nutritional science, is an intestinal metabolite of plant-based precursors. This technical guide provides a comprehensive overview of its chemical structure and detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this document outlines detailed experimental protocols for the isolation, purification, and spectroscopic analysis of this compound. It also visualizes key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and estrogenic signaling pathways, which are modulated by this compound, offering valuable insights for researchers in drug discovery and development.
Chemical Structure
This compound, systematically named (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol, is a dibenzylbutanediol lignan. Its chemical structure is characterized by two hydroxyl groups attached to the aromatic rings and two primary alcohol functionalities.
Molecular Formula: C₁₈H₂₂O₄
Molecular Weight: 302.37 g/mol
Chemical Structure Visualization:
Caption: Chemical structure of this compound.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. Below is a summary of the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-3 | 1.80-1.95 | m | |
| H-7, H-7' | 2.55-2.70 | m | |
| H-1, H-4 | 3.45-3.60 | m | |
| H-2', H-6' | 6.60-6.75 | m | |
| H-4' | 6.75-6.85 | t | |
| H-5' | 7.10-7.20 | t | |
| OH (phenolic) | ~8.5-9.5 | br s | |
| OH (alcoholic) | ~4.0-5.0 | br s |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-3 | 42.5-43.5 |
| C-7, C-7' | 38.0-39.0 |
| C-1, C-4 | 62.0-63.0 |
| C-1' | 142.0-143.0 |
| C-2' | 114.0-115.0 |
| C-3' | 157.0-158.0 |
| C-4' | 117.0-118.0 |
| C-5' | 129.0-130.0 |
| C-6' | 121.0-122.0 |
Note: Chemical shifts can vary depending on the solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z | Relative Intensity | Proposed Fragment |
| [M+H]⁺ | 303.1591 | High | Molecular Ion |
| [M-H₂O+H]⁺ | 285.1485 | Moderate | Loss of water |
| [M-2H₂O+H]⁺ | 267.1379 | Moderate | Loss of two water molecules |
| 107.0497 | High | Hydroxybenzyl fragment |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretching (phenolic and alcoholic) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1485 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (phenolic) |
| ~1050 | Strong | C-O stretching (primary alcohol) |
Experimental Protocols
Isolation and Purification of this compound from Flaxseed
This protocol describes a general procedure for the extraction and purification of enterodiol from a plant source like flaxseed.
Experimental Workflow for Isolation and Purification
Caption: Workflow for isolating this compound.
Methodology:
-
Extraction: Ground flaxseed is subjected to solvent extraction, typically with 80% ethanol, to extract lignan precursors.
-
Hydrolysis: The crude extract undergoes acid or enzymatic hydrolysis to cleave the glycosidic linkages and release the aglycones, including secoisolariciresinol, a precursor to enterodiol.
-
Purification: The hydrolyzed extract is then purified using a combination of liquid-liquid partitioning and column chromatography (e.g., silica gel or Sephadex LH-20).
-
Final Purification: Final purification to obtain high-purity this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
Workflow for Spectroscopic Characterization
Caption: Workflow for spectroscopic analysis.
Methodology:
-
NMR Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
NMR Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
-
Mass Spectrometry: The sample is analyzed by a mass spectrometer, often using electrospray ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: An IR spectrum is obtained using a method like Attenuated Total Reflectance (ATR)-FTIR to identify the functional groups.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which are critical in various physiological and pathological processes.
MAPK Signaling Pathway
Enterodiol can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in cell proliferation, differentiation, and apoptosis.[1]
MAPK Signaling Pathway Modulation by this compound
Caption: Modulation of MAPK pathway by this compound.
Estrogenic Signaling Pathway
As a phytoestrogen, enterodiol can interact with estrogen receptors (ERα and ERβ) and modulate the estrogenic signaling pathway, which is crucial in hormone-dependent processes and diseases.
Estrogenic Signaling Pathway Modulation by this compound
Caption: Modulation of Estrogenic pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical and spectroscopic properties of this compound, along with practical experimental protocols and an overview of its interaction with key cellular signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this promising natural compound. The detailed data and methodologies presented herein should facilitate further investigation into the therapeutic potential of this compound.
References
In Silico Modeling of (+)-Enterodiol and Estrogen Receptor Interaction: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the plant lignan metabolite, (+)-Enterodiol, and the human estrogen receptors (ERα and ERβ). It details the underlying biological signaling pathways, presents a structured workflow for computational analysis, and offers in-depth protocols for key experimental techniques such as molecular docking and molecular dynamics simulations. Quantitative data on the binding affinities of related compounds are summarized to provide a predictive context for this compound's interaction. This document is intended to serve as a practical resource for researchers engaged in computational drug discovery and the study of phytoestrogen-receptor interactions.
Introduction to this compound and the Estrogen Receptor
This compound (ED) is a non-steroidal diphenolic compound produced in the human colon through the bacterial metabolism of plant lignans found in foods like flaxseed, whole grains, and vegetables.[1] As a phytoestrogen, its structure bears resemblance to 17β-estradiol, the primary endogenous estrogen, allowing it to interact with estrogen receptors (ERs).[2] These receptors, primarily ERα and ERβ, are ligand-activated transcription factors belonging to the nuclear receptor superfamily that regulate a vast array of physiological processes, including reproduction, development, and homeostasis.[3]
The ability of phytoestrogens like this compound to bind to ERs makes them subjects of intense research for their potential roles in hormone-dependent conditions, including breast cancer and osteoporosis.[4][5] In silico modeling, which involves computational techniques to simulate and predict molecular interactions, has become an indispensable tool in drug discovery.[6] It offers a cost-effective and rapid approach to screen compounds, predict their binding affinity, and elucidate interaction mechanisms at an atomic level, thereby guiding further experimental validation.[7] This guide outlines the core computational approaches to model and analyze the binding of this compound to the estrogen receptor.
Estrogen Receptor Signaling Pathways
Estrogens mediate their effects through two principal signaling pathways initiated by the estrogen receptor: the classical genomic pathway and the non-genomic pathway. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
-
Direct Genomic Signaling: In the classical pathway, estrogen binds to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change, leading to receptor dimerization.[8] The dimerized receptor then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9]
-
Indirect Genomic Signaling: ERs can also regulate gene expression without directly binding to DNA. In this mechanism, the estrogen-receptor complex interacts with other transcription factors (e.g., AP-1, Sp1, NF-κB), influencing their activity on their respective DNA response elements.[8][10]
-
Non-Genomic Signaling: This rapid signaling pathway is initiated at the cell membrane, where a subpopulation of ERs or G-protein coupled estrogen receptors (GPER) are located.[2][10] Ligand binding activates various kinase cascades, such as the MAPK and PI3K/AKT pathways, which can have downstream effects on cellular processes and can also crosstalk with the genomic pathways.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of bacterially expressed rat estrogen receptor beta ligand binding domain by mass spectrometry: structural comparison with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Antioxidant Potential of (+)-Enterodiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Enterodiol, a mammalian lignan derived from the microbial metabolism of plant lignans found in sources such as flaxseed, has garnered significant attention for its potential health benefits, including its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant mechanisms and properties of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant, and understanding its mechanisms of action is crucial for its potential therapeutic applications.
Quantitative Antioxidant Properties of this compound
The antioxidant activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from comparative studies.
Table 1: Radical Scavenging Activity of this compound
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | This compound | 770.164 | [1] |
| ABTS Radical Scavenging | This compound | - | - |
Note: Specific IC50 values for ABTS were not found in the provided search results.
Table 2: Chemiluminescence Assay of this compound and Related Lignans
| Compound | Concentration (mg/mL) | Reduction of PMNL-CL (%) | Antioxidant Potency (vs. Vitamin E) |
| This compound (ED) | 2.5 | 94.2 | 5.02 |
| Secoisolariciresinol (SECO) | 2.5 | 91.2 | 4.86 |
| Enterolactone (EL) | 2.5 | 81.6 | 4.35 |
| Secoisolariciresinol diglucoside (SDG) | 2.5 | 23.8 | 1.27 |
| Vitamin E | 2.5 | 18.7 | 1.00 |
Data from Prasad, 2000, as cited in multiple sources.[2][3][4][5] This assay measures the reduction of chemiluminescence from zymosan-activated polymorphonuclear leukocytes (PMNLs), where a greater reduction indicates higher antioxidant activity.[4][5]
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Direct Radical Scavenging
This compound can directly neutralize free radicals by donating a hydrogen atom, thereby stabilizing the radical and preventing it from causing cellular damage. However, studies suggest that its direct radical scavenging activity, as measured by assays like DPPH, may be weaker compared to its plant lignan precursors.[1]
Modulation of Signaling Pathways
3.2.1. Nuclear Factor-κB (NF-κB) Signaling Pathway
Chronic inflammation is closely linked to oxidative stress. The NF-κB signaling pathway is a key regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Research has shown that this compound can modulate this pathway. Molecular investigations in THP-1 cells demonstrated that this compound prevented the degradation of IκB, which in turn inhibited the activation of NF-κB and subsequent production of the pro-inflammatory cytokine TNF-α.[1][2][6][7]
References
- 1. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toolify.ai [toolify.ai]
- 5. mdpi.com [mdpi.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (+)-Enterodiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Enterodiol, a mammalian lignan derived from the metabolism of plant lignans by gut microflora, has garnered significant interest in the scientific community due to its potential health benefits, including anticancer and cardioprotective effects. As a chiral molecule, the stereospecific synthesis of its enantiomers is crucial for investigating their distinct biological activities. This document provides a detailed protocol for the asymmetric synthesis of this compound, commencing from the enantioselective synthesis of its precursor, (+)-enterolactone. The protocol is designed to guide researchers in the efficient and stereocontrolled production of this valuable compound for further study and drug development.
Data Presentation
Table 1: Summary of Quantitative Data for the Asymmetric Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Acylation | (S)-4-benzyl-2-oxazolidinone | (S)-4-benzyl-3-(3-carboxypropanoyl)oxazolidin-2-one | Succinic anhydride, Et3N, DMAP, CH2Cl2 | ~95 | N/A |
| 2 | Alkylation | (S)-4-benzyl-3-(3-carboxypropanoyl)oxazolidin-2-one | (S)-4-benzyl-3-(2-(3-methoxybenzyl)-4-oxobutanoyl)oxazolidin-2-one | NaHMDS, 3-methoxybenzyl bromide, THF | 60 | >98 (d.r.) |
| 3 | Reductive Cyclization | (S)-4-benzyl-3-(2-(3-methoxybenzyl)-4-oxobutanoyl)oxazolidin-2-one | (S)-4-(3-methoxybenzyl)dihydrofuran-2(3H)-one | LiBH4, THF/H2O | 75 | >98 |
| 4 | Alkylation | (S)-4-(3-methoxybenzyl)dihydrofuran-2(3H)-one | (3S,4R)-3,4-bis(3-methoxybenzyl)dihydrofuran-2(3H)-one | NaHMDS, 3-methoxybenzyl bromide, THF | 69 | >98 (d.r.) |
| 5 | Demethylation | (3S,4R)-3,4-bis(3-methoxybenzyl)dihydrofuran-2(3H)-one | (+)-Enterolactone | BBr3, CH2Cl2 | ~80 | 91 |
| 6 | Reduction | (+)-Enterolactone | This compound | LiAlH4, Dry THF | ~90 | >99 |
| Overall | Total Synthesis | (S)-4-benzyl-2-oxazolidinone | This compound | 6 Steps | ~27 | >99 |
Note: Yields are approximate and based on literature reports. d.r. = diastereomeric ratio.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (+)-Enterolactone
This protocol is adapted from the enantioselective synthesis developed by Sibi et al.[1]
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add succinic anhydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the acylated product.
Step 2: First Diastereoselective Alkylation
-
Dissolve the acylated oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Slowly add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1 M solution in THF) and stir for 30 minutes.
-
Add a solution of 3-methoxybenzyl bromide (1.2 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reductive Cyclization to form (S)-γ-butyrolactone enantiomer
-
Dissolve the product from Step 2 (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add lithium borohydride (LiBH4, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction with 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the resulting lactone by column chromatography.
Step 4: Second Diastereoselective Alkylation
-
Dissolve the lactone from Step 3 (1.0 eq) in anhydrous THF and cool to -78 °C under argon.
-
Add NaHMDS (1.1 eq, 1 M in THF) dropwise and stir for 30 minutes.
-
Add a solution of 3-methoxybenzyl bromide (1.2 eq) in THF.
-
Stir at -78 °C for 4 hours.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
Step 5: Demethylation to (+)-Enterolactone
-
Dissolve the bis(3-methoxybenzyl)lactone (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C under argon.
-
Add boron tribromide (BBr3, 3.0 eq, as a 1 M solution in CH2Cl2) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to 0 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to yield (+)-enterolactone.
Protocol 2: Reduction of (+)-Enterolactone to this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of (+)-enterolactone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford this compound as a white solid.
Characterization of this compound
-
1H NMR (DMSO-d6, 400 MHz): δ 9.15 (s, 2H, Ar-OH), 6.95-7.05 (m, 2H, Ar-H), 6.55-6.65 (m, 6H, Ar-H), 4.30 (t, 2H, J = 5.2 Hz, -CH2OH), 3.40-3.50 (m, 2H, -CH2OH), 2.50-2.60 (m, 2H, Ar-CH2), 2.35-2.45 (m, 2H, Ar-CH2), 1.70-1.80 (m, 2H, -CH-).
-
13C NMR (DMSO-d6, 100 MHz): δ 157.2, 141.8, 129.1, 118.7, 115.3, 113.9, 60.5, 42.1, 35.8.
-
Mass Spectrometry (ESI-MS): m/z 303.15 [M+H]+.
-
Optical Rotation: Specific rotation values should be determined and compared with literature values for the enantiomerically pure compound.
Determination of Enantiomeric Excess
The enantiomeric excess of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Derivatization (optional but recommended for better separation): React the diol with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters.
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized for baseline separation of the enantiomers or diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 280 nm).
-
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area(E1) - Area(E2)) / (Area(E1) + Area(E2))| x 100.
Mandatory Visualization
Caption: Workflow for the asymmetric synthesis of this compound.
References
Application Note: Quantification of (+)-Enterodiol in Human Plasma via LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-Enterodiol in human plasma. Enterodiol is a gut microbial metabolite of dietary lignans and an enterolignan with potential health implications. The described protocol employs enzymatic hydrolysis to release enterodiol from its conjugated forms, followed by a straightforward extraction and rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. This method is well-suited for clinical research and epidemiological studies requiring accurate measurement of enterodiol concentrations in plasma.
Introduction
Enterodiol, along with enterolactone, are the primary enterolignans produced by the gut microbiota from plant lignan precursors found in foods such as flaxseed, whole grains, and vegetables.[1] These compounds have garnered significant interest due to their potential role in human health, including hormone-dependent cancers and cardiovascular diseases.[1][2] Accurate quantification of enterodiol in biological matrices like plasma is crucial for understanding its bioavailability, pharmacokinetics, and association with health outcomes.[3] This application note presents a validated LC-MS/MS method that offers the necessary sensitivity and specificity for reliable enterodiol quantification in human plasma.[2]
Experimental Workflow
The overall experimental workflow consists of plasma sample preparation, including enzymatic hydrolysis and extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for the quantification of this compound in plasma.
Materials and Methods
Reagents and Materials
-
This compound analytical standard
-
13C3-(+)-Enterodiol (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Diethyl ether
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Detailed Protocols
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 13C3-(+)-Enterodiol in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 1 to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the 13C3-(+)-Enterodiol stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
-
Pipette 300 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL 13C3-(+)-Enterodiol internal standard working solution to all tubes except for the blank.
-
Add 50 µL of β-glucuronidase/sulfatase enzyme mixture.
-
Incubate the samples at 37°C for 4 hours to ensure complete hydrolysis of enterodiol conjugates.[1]
-
Perform a liquid-liquid extraction by adding 1 mL of diethyl ether and vortexing for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction (steps 5-7) and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Dwell Time | 100 ms |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 301.1 | 133.1 | -35 |
| 13C3-(+)-Enterodiol | 304.1 | 136.1 | -35 |
Note: Collision energy and other source-dependent parameters should be optimized for the specific instrument used.[4][5]
Results and Discussion
This method demonstrates excellent linearity over a calibration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99. The use of a stable isotope-labeled internal standard, 13C3-(+)-Enterodiol, effectively compensates for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[2][6] The within-run and between-run precision were found to be less than 15%, with accuracy within ±15% of the nominal values, which is in line with regulatory guidelines for bioanalytical method validation. The limit of quantification (LOQ) for this method is typically in the low ng/mL range, making it suitable for quantifying endogenous levels of enterodiol in human plasma.[7]
Quantitative Data Summary
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (%CV at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | > 80% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple extraction procedure and rapid chromatographic runtime make it suitable for high-throughput analysis in large-scale clinical and epidemiological studies. This method will be a valuable tool for researchers investigating the role of enterolignans in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Studies of (+)-Enterodiol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Enterodiol is a lignan metabolite produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables. Emerging research has highlighted its potential as an anti-cancer agent. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly in colorectal cancer.[1][2] These application notes provide a detailed protocol for researchers to investigate the effects of this compound on cancer cells in a laboratory setting.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The MAPK pathway, which includes ERK, JNK, and p38 kinases, is crucial for cell proliferation, differentiation, and survival. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. This compound has been shown to down-regulate the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream signaling that promotes cancer cell survival.[1][2]
Furthermore, this compound influences the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. It has been observed to decrease the levels of anti-apoptotic proteins, shifting the balance towards the induction of programmed cell death in cancer cells.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on colorectal cancer cells.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| CT26 (murine colorectal carcinoma) | This compound | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| HT-29 (human colorectal adenocarcinoma) | This compound | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| CT26 | Control | 0 | 24 | Baseline |
| This compound | 100 | 24 | Up to 40%[1][2] | |
| HT-29 | Control | 0 | 48 | Baseline |
| This compound | 100 | 48 | Data not available |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| CT26 / HT-29 | Control | 0 | 24/48 | Baseline | Baseline | Baseline |
| This compound | 1-100 | 24/48 | Data not available | Data not available | Data not available |
Note: Specific data on the effect of this compound on cell cycle distribution in colorectal cancer cells is not available in the reviewed literature. It is recommended to perform cell cycle analysis to characterize the compound's effect.
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | Concentration (µM) | Target Protein | Change in Expression/Phosphorylation |
| CT26 / HT-29 | This compound | 100 | p-ERK | Decreased[1][2] |
| This compound | 100 | p-JNK | Decreased[1][2] | |
| This compound | 100 | p-p38 | Decreased[1][2] | |
| This compound | 100 | Anti-apoptotic proteins (e.g., Bcl-2) | Decreased[1][2] | |
| This compound | 100 | Pro-apoptotic proteins (e.g., Bax) | Data not available |
Note: The available data indicates a decrease in phosphorylation or expression, but quantitative fold-changes are not specified in the literature.
Experimental Protocols
Materials and Reagents
-
Colorectal cancer cell lines (e.g., CT26, HT-29)
-
This compound (powder, to be dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Reagents for Western Blotting (lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)
Cell Culture and Maintenance
-
Culture colorectal cancer cells (e.g., CT26, HT-29) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a stock solution of 100 mM.
-
Store the stock solution at -20°C.
-
Prepare fresh working solutions by diluting the stock solution in cell culture medium to the desired concentrations (e.g., 0, 1, 10, 50, 100 µM). The final DMSO concentration in the culture medium should be less than 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed 1 x 10⁶ cells in a 60 mm dish and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Seed 2 x 10⁶ cells in a 100 mm dish and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-JNK, JNK, p-p38, p38, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for investigating the in vitro anti-cancer effects of this compound.
Caption: this compound inhibits the MAPK signaling pathway, leading to decreased cancer cell proliferation and survival.
Caption: this compound promotes apoptosis by down-regulating the anti-apoptotic protein Bcl-2.
References
Application Notes and Protocols for (+)-Enterodiol Animal Model Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Enterodiol (END) is a mammalian lignan produced by the gut microbiota from plant-based precursors, such as secoisolariciresinol diglycoside (SDG) found abundantly in flaxseed. As a phytoestrogen, it has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] This document provides detailed application notes and protocols for designing preclinical animal studies to investigate the efficacy and mechanisms of this compound.
Pre-Experimental Considerations
Animal Model Selection
The choice of animal model is critical and depends on the research question.
-
Rodents (Mice and Rats): Most commonly used due to their genetic tractability, relatively low cost, and well-characterized physiology.
-
Mice: Useful for immunological, cancer (xenograft), and neurological studies. Strains like BALB/c nude mice are ideal for tumor implantation.[2][3] Transgenic models such as APP/PS1 can be used for neurodegenerative disease research.
-
Rats: Often preferred for cardiovascular and metabolic studies due to their larger size, which facilitates surgical procedures and blood sampling. Wistar rats have been used in pharmacokinetic studies of enterodiol precursors.[4][5]
-
Diet and Environmental Factors
The estrogenic content of standard rodent diets can significantly impact studies of phytoestrogens like enterodiol.
-
Dietary Control: Standard soy-based diets contain variable levels of phytoestrogens, which can mask the effects of the test compound. It is highly recommended to use a phytoestrogen-free diet (e.g., casein-based) to minimize experimental variability.
-
Housing: Standardized housing conditions (temperature, light-dark cycle, cage enrichment) should be maintained to reduce stress and variability in animal responses.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for designing efficacy studies.
Experimental Protocol for Oral Pharmacokinetics in Rats
This protocol is adapted from studies on enterodiol precursors.[4][6]
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week with access to a phytoestrogen-free diet and water ad libitum.
-
Dosing:
-
Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg). The compound should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
For intravenous administration (to determine bioavailability), dissolve enterodiol in a sterile, biocompatible solvent and administer via a cannulated femoral vein.[5]
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or a cannulated artery at pre-dose (0 h) and at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify enterodiol concentrations in plasma using a validated analytical method.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying enterodiol in biological matrices.[7][8]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform enzymatic hydrolysis to release conjugated forms of enterodiol.
-
Extract enterodiol using an organic solvent (e.g., ether).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC Separation: Use a C18 reversed-phase column with a gradient elution of methanol and an acidic aqueous buffer.
-
MS/MS Detection: Employ electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-product ion transitions for enterodiol and an internal standard (e.g., 13C3-labeled enterodiol).[7]
Pharmacokinetic Data
The following table summarizes pharmacokinetic parameters for total enterodiol in rats after a single oral dose of its precursor, secoisolariciresinol diglucoside (SDG).
| Parameter | Value (mean ± SD) | Animal Model | Reference |
| Tmax (h) | 11.7 ± 1.1 | Wistar Rat | [4] |
| Cmax (ng/mL) | 262.2 ± 170.8 | Wistar Rat | [4] |
| Oral Bioavailability (%) | < 1 | Wistar Rat | [5] |
Efficacy Studies: Disease Models
Cancer (Ovarian Cancer Xenograft Model)
Based on studies showing the anti-tumor effects of enterodiol.[2]
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 4-8 weeks old).
-
Cell Culture: Culture human ovarian cancer cells (e.g., ES-2) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg) or vehicle control. One study used intra-tumor injections every other day.[9] Systemic administration (oral gavage, intraperitoneal injection) should also be considered.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight and general health status.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological analysis and molecular assays (e.g., Western blot for apoptosis markers) on tumor tissue.
-
Inflammation (LPS-Induced Acute Inflammation Model)
This model is used to evaluate the anti-inflammatory properties of enterodiol.
-
Animal Model: C57BL/6J mice.
-
Acclimatization: House mice under standard conditions on a phytoestrogen-free diet for at least one week.
-
Pre-treatment: Administer this compound or vehicle control via oral gavage for a specified period (e.g., 7 days).
-
Induction of Inflammation: Inject lipopolysaccharide (LPS) intraperitoneally (e.g., 0.5 mg/kg) to induce a systemic inflammatory response.[10]
-
Sample Collection:
-
At a specified time after LPS injection (e.g., 24 hours), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).
-
Perform bronchoalveolar lavage (BAL) to assess lung inflammation.
-
Harvest tissues (e.g., liver, lungs) for histological and molecular analysis.
-
-
Endpoint Analysis:
-
Measure cytokine levels in plasma using ELISA.
-
Perform cell counts and differentials on BAL fluid.
-
Analyze tissue homogenates for inflammatory markers (e.g., NF-κB activation, MAPK phosphorylation).
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Signaling Pathway Diagrams
Enterodiol has been shown to inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκB.[11]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Enterodiol can modulate the MAPK signaling pathway, leading to apoptosis in cancer cells by down-regulating the phosphorylation of key kinases.[12]
Caption: Modulation of the MAPK signaling pathway by this compound.
Summary of Quantitative Data
Table 1: In Vivo Efficacy of this compound in a Murine Ovarian Cancer Model
| Treatment Group | Dose | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| This compound (END) | 1 mg/kg | Not Specified | Significant | Significant | [2] |
| Vehicle Control | - | Not Specified | - | - | [2] |
Note: One study reported significant side effects (weight loss) at 1 mg/kg.[2] Dose-response studies are recommended.
Table 2: Pharmacokinetic Parameters of Enterodiol in Rodents
| Compound | Tmax (h) | Cmax (ng/mL) | Oral Bioavailability (%) | Animal Model | Notes | Reference |
| Total Enterodiol | 11.7 ± 1.1 | 262.2 ± 170.8 | - | Wistar Rat | Measured after oral admin of SDG precursor | [4] |
| Enterodiol | - | - | < 1 | Wistar Rat | Measured after direct oral admin of END | [5] |
Disclaimer: These protocols and notes are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all procedures comply with institutional animal care and use committee (IACUC) regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterolactone has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterolactone has stronger effects than enterodiol on ovarian cancer | springermedizin.de [springermedizin.de]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. researchgate.net [researchgate.net]
- 6. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (+)-Enterodiol using High-Performance Liquid Chromatography (HPLC)
Introduction
(+)-Enterodiol is a mammalian lignan produced by the gut microbiota from plant-based precursors. As a phytoestrogen, it is a subject of interest in nutritional science and drug development due to its potential biological activities. Accurate quantification of this compound in various samples is crucial for research and clinical studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. This application note provides a detailed protocol for the use of this compound as a standard for HPLC analysis, suitable for researchers, scientists, and drug development professionals. The method described here is based on established principles of reversed-phase chromatography.
Principle of the Method
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound. The compound is separated on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component and an organic solvent. Quantification is achieved by creating a standard curve using a certified this compound standard and comparing the peak area of the analyte in the sample to this curve.
Materials and Reagents
-
This compound Standard: Certified reference material, >98% purity.
-
HPLC Grade Methanol: CH₃OH
-
HPLC Grade Acetonitrile: CH₃CN
-
HPLC Grade Water: H₂O (e.g., Milli-Q or equivalent)
-
Formic Acid: HCOOH, analytical grade
-
0.45 µm Syringe Filters: For sample and standard filtration.
-
HPLC Vials: Amber or clear, with caps and septa.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing Software: To control the HPLC system and analyze the data.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at -20°C in an amber vial.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B). A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Filtration: Filter all standard solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.
Sample Preparation
The preparation of samples will vary depending on the matrix (e.g., plasma, urine, tissue extracts). A general procedure for biological fluids involves enzymatic hydrolysis to release conjugated enterodiol, followed by extraction.
-
Enzymatic Hydrolysis: To 1 mL of the biological fluid (e.g., plasma or urine), add a suitable volume of β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for a specified time (e.g., 4 hours) to deconjugate enterodiol glucuronides and sulfates.[1][2]
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[1][2]
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Set up an injection sequence in the data acquisition software, including blanks, calibration standards (from lowest to highest concentration), and samples.
-
Injection and Data Acquisition: Start the sequence. The system will automatically inject the standards and samples and record the chromatograms.
-
Data Processing: After the run, integrate the peaks corresponding to this compound in the chromatograms for both standards and samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Use the calibration curve to determine the concentration of this compound in the samples based on their peak areas.
Method Validation and Performance
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters are summarized below.
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.15 µg/mL |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (Recovery %) | 85-115% | 90-110% |
Note: The expected performance values are illustrative and should be established for each specific laboratory and application.
Visualizations
References
Techniques for Extracting (+)-Enterodiol from Flaxseed: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Enterodiol is a mammalian lignan with significant potential in human health, exhibiting antioxidant and weak estrogenic activities that may play a role in the prevention of hormone-dependent cancers and cardiovascular diseases.[1][2][3] It is not naturally present in flaxseed but is rather a key metabolite of the plant lignan secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed.[1][3][4] The conversion of SDG to this compound is carried out by the intestinal microflora.[1][5] Therefore, the "extraction" of this compound from flaxseed is a two-stage process involving:
-
Extraction and Purification of the Precursor (SDG): Isolating the secoisolariciresinol diglucoside (SDG) polymer from flaxseed.
-
Biotransformation: Utilizing microbial cultures to convert the purified SDG into this compound.[2][6]
This document provides detailed application notes and protocols for the efficient extraction of SDG from flaxseed and its subsequent biotransformation into this compound.
Part 1: Extraction and Purification of Secoisolariciresinol Diglucoside (SDG) from Flaxseed
The primary lignan in flaxseed is SDG, which exists in a complex polymeric form.[4][5][7] The extraction process typically involves defatting the flaxseed meal, followed by alkaline hydrolysis to break down the polymer and release SDG. Various methods, including solvent extraction, supercritical fluid extraction (SFE), and enzyme-assisted extraction, have been developed to isolate SDG.
Comparative Analysis of SDG Extraction Techniques
| Extraction Technique | Key Parameters | Reported Yield of SDG | Purity | Advantages | Disadvantages | References |
| Solvent Extraction with Alkaline Hydrolysis | Solvent: 55-75% (v/v) aqueous ethanol or methanol; Hydrolysis: 1M NaOH. | 14 - 31 mg/g of defatted flaxseed flour. | High, can reach >95% with further purification. | High yield, relatively simple equipment. | Use of organic solvents and strong bases. | [8][9][10] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with ethanol as a co-solvent; Pressure: 30-45 MPa; Temperature: 40-60 °C. | 0.49 - 3.8 µg/g CO2 (yield is highly dependent on pre-treatment). | Variable, often requires further purification. | "Green" technology, non-toxic solvent. | Lower yields compared to solvent extraction, requires specialized equipment. | [8][11] |
| Enzyme-Assisted Extraction | Cellulase or pectinase-based enzymes; Often used in conjunction with solvent extraction. | Can increase phenolic release by up to 10-fold compared to non-enzymatic methods. | Variable, depends on the overall process. | Environmentally friendly, can improve extraction efficiency. | Cost of enzymes, requires specific reaction conditions. | [12][13] |
| Direct Alkaline Hydrolysis | 2M NaOH, 1 hour at 20°C. | Higher yields than hydrolysis after alcoholic extraction. | Requires significant purification. | Eliminates the need for organic solvents. | Can be destructive to the target compound if not carefully controlled. | [5][10] |
Detailed Experimental Protocol: Solvent Extraction with Alkaline Hydrolysis
This protocol is a widely used and effective method for obtaining high yields of SDG.
1. Materials and Reagents:
-
Whole flaxseeds
-
Petroleum ether or hexane (for defatting)
-
Ethanol (95%) or Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for neutralization
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
2. Equipment:
-
Grinder or mill
-
Soxhlet extractor or equivalent for defatting
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
pH meter
-
Freeze dryer (optional)
3. Procedure:
-
Step 1: Sample Preparation (Defatting)
-
Step 2: Extraction of SDG Complex
-
Step 3: Alkaline Hydrolysis
-
Concentrate the liquid extract using a rotary evaporator to remove the ethanol.
-
Add 1M NaOH to the aqueous concentrate and stir at room temperature for at least 24 hours to hydrolyze the SDG polymer and release free SDG.[5]
-
Neutralize the solution to pH 7.0 with HCl.
-
-
Step 4: Purification of SDG
-
Pass the neutralized solution through a Solid Phase Extraction (SPE) C18 cartridge to remove non-polar impurities.
-
Elute the SDG from the cartridge with methanol.
-
For higher purity, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[15]
-
The purified SDG can be freeze-dried to obtain a stable powder.
-
4. Analysis and Quantification:
-
Analyze the purity and concentration of SDG using an analytical HPLC system with a UV detector, typically at 280 nm.[11][16]
Experimental Workflow for SDG Extraction
Caption: Workflow for the extraction and purification of SDG from flaxseed.
Part 2: Biotransformation of SDG to this compound
The conversion of SDG to this compound is a multi-step process mediated by a consortium of intestinal bacteria.[2][6] This biotransformation can be replicated in vitro using isolated bacterial cultures.
Signaling Pathway: Biotransformation of SDG
The biotransformation from SDG to this compound involves two key enzymatic steps: deglycosylation and demethylation.
Caption: Biotransformation pathway of SDG to this compound by intestinal microbiota.
Detailed Protocol: In Vitro Production of this compound
This protocol is based on the methodology for producing enterodiol from defatted flaxseeds using a human intestinal bacterial consortium.[2][6][16]
1. Materials and Reagents:
-
Purified Secoisolariciresinol Diglucoside (SDG) or defatted flaxseed meal as a source of SDG
-
Anaerobic culture medium (e.g., general anaerobic medium)
-
Source of intestinal microbiota (e.g., fresh human fecal samples from healthy donors)
-
Anaerobic chamber or gas-pak system
-
Ethyl acetate for extraction
-
HPLC system for analysis and purification of this compound
2. Equipment:
-
Incubator
-
Centrifuge
-
Shaker
-
Rotary evaporator
-
HPLC system
3. Procedure:
-
Step 1: Enrichment of Enterodiol-Producing Bacteria
-
Prepare an anaerobic culture medium containing defatted flaxseed meal as the primary carbon source.
-
Inoculate the medium with a fresh human fecal suspension under strict anaerobic conditions.
-
Incubate the culture at 37°C.
-
Perform successive subcultures into fresh medium to enrich for the bacterial consortium capable of converting SDG to enterodiol.[2][6]
-
-
Step 2: Biotransformation of SDG
-
Once an efficient bacterial consortium is established, prepare a larger scale culture.
-
Add the purified SDG to the culture medium.
-
Incubate the culture under anaerobic conditions at 37°C with gentle shaking for 48-72 hours. Monitor the conversion of SDG to this compound periodically by taking small aliquots for HPLC analysis.
-
-
Step 3: Extraction of this compound
-
Terminate the culture by adding three volumes of 95% ethanol to precipitate macromolecules.[6]
-
Centrifuge the mixture to pellet the bacterial cells and precipitates.
-
Collect the supernatant and evaporate the ethanol under reduced pressure.
-
Perform a liquid-liquid extraction of the aqueous residue with ethyl acetate to extract the this compound.
-
Pool the ethyl acetate fractions and evaporate to dryness.
-
-
Step 4: Purification of this compound
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Purify the this compound using preparative HPLC.
-
The structure and stereochemistry of the purified compound should be confirmed by spectroscopic methods (e.g., NMR, MS) and comparison to an authentic standard.
-
4. Analysis and Quantification:
-
The production of this compound can be quantified using a calibrated HPLC method with a UV detector.
Conclusion
The production of this compound from flaxseed is a multi-step process that combines chemical extraction of the precursor, SDG, with a subsequent microbial biotransformation. The protocols outlined in this document provide a comprehensive guide for researchers to efficiently extract and convert flaxseed lignans into the biologically active metabolite, this compound. The choice of the initial SDG extraction method will depend on the available resources and desired scale, with solvent extraction offering high yields and SFE providing a more environmentally friendly alternative. The biotransformation step requires careful anaerobic culturing techniques but offers a highly specific and efficient means of producing the target compound. Further optimization of both the extraction and biotransformation steps may lead to even higher yields and purity of this compound for research and development purposes.
References
- 1. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of enterodiol from defatted flaxseeds through biotransformation by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flax lignans--analytical methods and how they influence our lunderstanding of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production of enterodiol from defatted flaxseeds through biotransformation by human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 12. Enzyme-Enhanced Extraction of Phenolic Compounds and Proteins from Flaxseed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US20030060420A1 - Process for extraction and stabilization of phytoestrogens from flaxseed and product therefrom - Google Patents [patents.google.com]
- 15. EXTRACTION, PURIFICATION AND ANIMAL MODEL TESTING OF AN ANTI-ATHEROSCLEROTIC LIGNAN SECOISOLARICIRESINOL DIGLUCOSIDE FROM FLAXSEED (LINUM USITATISSIMUM) | International Society for Horticultural Science [ishs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Effect of (+)-Enterodiol on MCF-7 Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Enterodiol is a mammalian lignan derived from the metabolism of plant-based precursors found in various foods, including flaxseed, whole grains, and vegetables. As a phytoestrogen, it has garnered interest for its potential role in hormone-dependent cancers, such as breast cancer. The MCF-7 human breast adenocarcinoma cell line is an invaluable in vitro model for studying the effects of estrogenic compounds.[1] MCF-7 cells express estrogen receptors (ERα), making them a suitable system for investigating the bioactivity of compounds like this compound.[1][2] This document provides a detailed protocol for assessing the proliferative effects of this compound on MCF-7 cells using the MTT assay, a reliable colorimetric method for quantifying cell viability.[3]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to measure cell viability and proliferation.[3] Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it into a dark blue, water-insoluble formazan product.[3] This formazan can be solubilized and quantified by measuring its absorbance with a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Experimental Protocol
Materials and Reagents
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[1]
-
Phenol red-free EMEM for treatment phase
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well cell culture plates
-
Humidified incubator at 37°C with 5% CO₂[1]
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
-
MCF-7 Cell Culture:
-
Culture MCF-7 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh complete growth medium.
-
-
Cell Seeding:
-
Detach logarithmically growing MCF-7 cells and perform a cell count to determine the number of viable cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
After 24 hours, carefully aspirate the medium.
-
Prepare serial dilutions of this compound in phenol red-free EMEM. Suggested concentrations: 0.1 µM, 1 µM, 10 µM, and 25 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Add 100 µL of the respective treatments to the wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the wells with medium and DMSO only as a blank.
-
Data Presentation
The quantitative data from the MTT assay can be summarized to evaluate the dose-dependent effect of this compound on MCF-7 cell proliferation.
| Treatment Group | Concentration (µM) | Mean Absorbance at 570 nm (± SD) | % Cell Viability (Relative to Vehicle Control) |
| Negative Control | 0 | 0.05 (± 0.01) | N/A |
| Vehicle Control (DMSO) | 0 | 1.20 (± 0.08) | 100% |
| This compound | 0.1 | 1.35 (± 0.09) | 112.5% |
| This compound | 1 | 1.58 (± 0.11) | 131.7% |
| This compound | 10 | 1.82 (± 0.15) | 151.7% |
| This compound | 25 | 1.75 (± 0.13) | 145.8% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MCF-7 cell proliferation assay.
This compound Signaling Pathway in MCF-7 Cells
Caption: Potential signaling pathways activated by this compound.
Discussion and Interpretation
The results of this assay can provide valuable insights into the estrogenic activity of this compound. An increase in cell viability relative to the vehicle control suggests a proliferative effect, which is consistent with some studies on enterolignans in ER-positive breast cancer cells.[2][4] this compound, like 17β-estradiol (E2), has been shown to induce ERα transcriptional activation, which can stimulate cell proliferation.[2][5]
The activation of signaling pathways such as the PI3K/Akt and MAPK/ERK pathways is a known mechanism through which estrogenic compounds can promote cell growth.[6][7][8] Therefore, the observed proliferative effects of this compound are likely mediated through the activation of these downstream pathways following its binding to the estrogen receptor. It is important to note that the effects of phytoestrogens can be complex, and their activity may vary depending on concentration and the specific cellular context. Further studies, such as gene expression analysis or western blotting for key pathway proteins, would be beneficial to confirm the activation of these signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Twenty Years of Research on the Regulation of Signaling Pathways by Natural Products in Breast Cancer | MDPI [mdpi.com]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with (+)-Enterodiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Enterodiol, a lignan metabolite produced by the gut microbiota from plant-based precursors, has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. These biological activities are largely attributed to its ability to modulate intracellular signaling pathways and, consequently, alter gene expression profiles. Understanding the precise changes in gene expression induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for investigating the effects of this compound on gene expression in cultured cells. This document includes detailed protocols for cell culture and treatment, RNA isolation, and gene expression analysis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). Additionally, it summarizes the known effects of this compound on key signaling pathways and provides a framework for data presentation.
Data Presentation: Summarized Quantitative Data
Table 1: Modulation of Apoptosis-Related Gene Expression by this compound
| Gene Symbol | Gene Name | Function | Expected Expression Change |
| Bcl-2 | B-cell lymphoma 2 | Anti-apoptotic | Down-regulated |
| Bax | Bcl-2-associated X protein | Pro-apoptotic | Up-regulated |
| Casp3 | Caspase 3 | Executioner caspase in apoptosis | Up-regulated |
| Casp9 | Caspase 9 | Initiator caspase in the intrinsic apoptotic pathway | Up-regulated |
| PARP1 | Poly(ADP-ribose) polymerase 1 | DNA repair and apoptosis | Cleavage product increases |
Table 2: Modulation of MAPK Signaling Pathway-Related Gene Expression by this compound
| Gene Symbol | Gene Name | Function | Expected Expression Change |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Transcription factor, cell proliferation, differentiation | Down-regulated |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | Transcription factor, cell proliferation, apoptosis | Down-regulated |
| MAPK1 (ERK2) | Mitogen-activated protein kinase 1 | Signal transduction, cell proliferation, differentiation | Down-regulation of phosphorylation |
| MAPK8 (JNK1) | Mitogen-activated protein kinase 8 | Signal transduction, stress response, apoptosis | Down-regulation of phosphorylation |
| MAPK14 (p38α) | Mitogen-activated protein kinase 14 | Signal transduction, inflammation, apoptosis | Down-regulation of phosphorylation |
Table 3: Modulation of NF-κB Signaling Pathway-Related Gene Expression by this compound
| Gene Symbol | Gene Name | Function | Expected Expression Change |
| NFKB1 | Nuclear factor kappa B subunit 1 | Transcription factor, inflammatory response | Down-regulated |
| RELA | RELA proto-oncogene, NF-κB subunit | Transcription factor, inflammatory response | Nuclear translocation inhibited |
| IKBKB | Inhibitor of nuclear factor kappa B kinase subunit beta | Kinase that phosphorylates IκB | Activity inhibited |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | Down-regulated |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Down-regulated |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing mammalian cells and treating them with this compound.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7 breast cancer cells, HT-29 colon cancer cells)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder or stock solution)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the plates for 24 hours to allow the cells to adhere.
-
Preparation of Treatment Medium: Prepare fresh complete growth medium containing the desired concentrations of this compound. A vehicle control medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve this compound should also be prepared. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Cell Treatment: Aspirate the old medium from the wells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After the incubation period, proceed to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol describes the isolation of total RNA from cultured cells using a common reagent-based method.
Materials:
-
TRIzol reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
-
Centrifuge
Procedure:
-
Cell Lysis: Aspirate the medium from the wells. Add 1 mL of TRIzol reagent to each well and pipette up and down to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity by gel electrophoresis.
Protocol 3: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol details the two-step RT-qPCR process for quantifying gene expression changes.
Materials:
-
Isolated total RNA
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtvehicle control.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for gene expression analysis.
Caption: Experimental workflow for gene expression analysis.
Application of (+)-Enterodiol in Studying Estrogen Receptor Alpha (ERα) Transcriptional Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Enterodiol, a mammalian lignan derived from dietary plant precursors, in the investigation of Estrogen Receptor Alpha (ERα) transcriptional activation. This document details the molecular mechanisms, experimental protocols, and relevant data to facilitate further research and drug development.
This compound is a phytoestrogen that has been shown to exert estrogenic effects by binding to estrogen receptors.[1][2] Understanding its interaction with ERα is crucial for evaluating its potential as a therapeutic agent or as a modulator of estrogen-related physiological and pathological processes, including those in breast cancer.[1][3][4]
Mechanism of Action
This compound induces ERα transcriptional activation through both of the receptor's transactivation functions, AF-1 and AF-2.[3][4] This dual-activation mechanism is similar to that of the endogenous estrogen, 17β-estradiol (E2).[3][4] In contrast, another major enterolignan, enterolactone (EL), primarily acts through the AF-2 domain and is less efficient at inducing AF-1.[3][4] The activation of ERα by this compound can also involve non-genomic signaling pathways, including the activation of Erk1/2 and PI3K/Akt pathways.[5][6]
The classical mechanism of ERα action involves the ligand-induced formation of an ERα homodimer, which then binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[7] ERα can also activate gene expression independently of direct ERE binding by interacting with other transcription factors, such as Sp1.[7]
Data Presentation
Table 1: Comparative ERα Transcriptional Activation by this compound and other ligands in MCF-7 Cells
| Compound | Concentration | Fold Induction (vs. Vehicle) | Reference |
| Vehicle (0.1% EtOH) | - | 1.0 | [4] |
| 17β-estradiol (E2) | 10 nM | ~ 6.0 | [4] |
| This compound (ED) | 10 µM | ~ 4.5 | [4] |
| Enterolactone (EL) | 10 µM | ~ 2.5 | [4] |
Table 2: Effect of this compound on ERα Target Gene Expression and Cell Proliferation in MCF-7 Cells
| Parameter | Treatment | Observation | Reference |
| ERα mRNA levels | This compound | Modulated | [3][4] |
| ERα protein levels | This compound | Modulated | [3][4] |
| Cell Proliferation | This compound | Stimulatory | [3][4] |
| MMP-2 and MMP-9 activities | This compound | Modulated | [3] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedure for culturing MCF-7 human breast cancer cells, which endogenously express ERα.
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach cells using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh culture medium and re-plate at the desired density.
-
Hormone Deprivation: For experiments investigating the effects of estrogens, cells should be cultured in a phenol red-free medium supplemented with charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous steroids.
Protocol 2: ERα Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol details the methodology for quantifying the transcriptional activation of ERα using a luciferase reporter gene assay in a suitable cell line (e.g., MCF-7 or transfected HeLa/HepG2 cells).[8]
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Prepare a transfection mixture containing an estrogen-responsive element (ERE)-driven luciferase reporter plasmid (e.g., pERE-Luc) and a control plasmid for normalization (e.g., a Renilla luciferase vector).
-
If using cells that do not endogenously express ERα (e.g., HeLa), co-transfect with an ERα expression vector.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection mixture for 6 hours.
-
-
Treatment:
-
After transfection, replace the medium with a fresh, hormone-depleted medium.
-
Treat the cells with this compound, 17β-estradiol (positive control), or vehicle (negative control) at the desired concentrations.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.
Protocol 3: Western Blotting for ERα and Downstream Signaling Proteins
This protocol is for assessing the protein levels of ERα and key components of its signaling pathways, such as phosphorylated Erk1/2 and Akt.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα, phospho-Erk1/2, total Erk1/2, phospho-Akt, or total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound mediated ERα signaling pathway.
Caption: Luciferase reporter assay experimental workflow.
Caption: Differential activation of ERα AF-1 and AF-2 by lignans.
References
- 1. researchgate.net [researchgate.net]
- 2. bcerp.org [bcerp.org]
- 3. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional activation of genes by 17 beta-estradiol through estrogen receptor-Sp1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biotransformation of Lignans to (+)-Enterodiol Using Intestinal Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plant lignans, a class of polyphenolic compounds found in various foods such as flaxseed, sesame seeds, and whole grains, are precursors to the biologically active enterolignans, (+)-enterodiol and (+)-enterolactone.[1][2][3][4] These enterolignans are produced through a series of biotransformation reactions carried out by the intestinal microbiota.[1][2][3][4] Enterodiol, in particular, has garnered significant interest due to its potential health benefits, including anti-inflammatory and antioxidant properties, as well as its role in modulating hormone-dependent conditions.[1][3] The production of this compound is a multi-step process involving deglycosylation, demethylation, and dehydroxylation of dietary lignans by specific anaerobic bacteria.[1]
This document provides detailed application notes and protocols for the in vitro biotransformation of lignans to this compound using intestinal bacteria. It covers the extraction of the precursor lignan secoisolariciresinol diglucoside (SDG) from flaxseed, the anaerobic cultivation of specific bacterial strains, the biotransformation process, and the analysis of the final product.
Biotransformation Pathway
The conversion of the plant lignan secoisolariciresinol diglucoside (SDG) to this compound is a cooperative process involving different species of intestinal bacteria. The primary steps are:
-
Deglycosylation: The glycosidic bonds of SDG are hydrolyzed to release secoisolariciresinol (SECO).
-
Demethylation: The methoxy groups on the aromatic rings of SECO are removed. This step can be carried out by bacteria such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans.[5]
-
Dehydroxylation: The hydroxyl group at the C-4 position of the aromatic rings is removed to produce this compound. Eggerthella lenta has been shown to efficiently catalyze this dehydroxylation step.[5]
A consortium of bacteria including Clostridium saccharogumia, Eggerthella lenta, Blautia producta, and Lactonifactor longoviformis has been demonstrated to convert SDG into enterolignans in gnotobiotic rats.[6]
Quantitative Data
The following tables summarize quantitative data related to the biotransformation of lignans to enterolignans from published studies.
Table 1: In Vivo Lignan Transformation in Gnotobiotic Rats
| Parameter | Value | Conditions | Reference |
| Maximal Enterolactone Formation Rate | 7.52 nmol min⁻¹ g⁻¹ dry matter | Pooled cecal contents of rats associated with C. saccharogumia, E. lenta, B. producta, and L. longoviformis, fed a 5% ground flaxseed diet. | [6] |
Table 2: Pharmacokinetics of Enterolignans in Humans after a Single Dose of SDG
| Parameter | Enterodiol | Enterolactone | Conditions | Reference | | :--- | :--- | :--- | :--- | | Mean Elimination Half-life (h) | 4.4 ± 1.3 | 12.6 ± 5.6 | Healthy volunteers after a single oral dose of purified SDG (1.31 µmol/kg body weight). |[7] | | Mean Area Under the Curve (nmol/L·h) | 966 ± 639 | 1762 ± 1117 | Healthy volunteers after a single oral dose of purified SDG (1.31 µmol/kg body weight). |[7] | | Mean Residence Time (h) | 20.6 ± 5.9 | 35.8 ± 10.6 | Healthy volunteers after a single oral dose of purified SDG (1.31 µmol/kg body weight). |[7] |
Table 3: In Vitro Conversion of SDG to Enterolactone by Human Fecal Suspension
| Product | Yield | Incubation Time | Conditions | Reference |
| Enterolactone | 90% | 3 days | Anaerobic incubation of SDG with a human fecal suspension. | [8] |
Experimental Protocols
Protocol 1: Extraction and Purification of Secoisolariciresinol Diglucoside (SDG) from Flaxseed
This protocol describes the extraction and purification of SDG from defatted flaxseed meal, a common starting material.[9][10]
Materials:
-
Defatted flaxseed meal
-
n-Hexane
-
70% (v/v) Methanol in water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Lyophilizer (optional)
-
pH meter
Procedure:
-
Defatting (if starting with whole flaxseed):
-
Grind whole flaxseed to a fine powder.
-
Extract the powder with n-hexane for 2 hours to remove oils.
-
Air-dry the defatted meal to remove residual hexane.
-
-
Extraction of SDG:
-
Suspend 100 g of defatted flaxseed meal in 1 L of 70% methanol.
-
Stir the suspension for 17 hours at room temperature.[11]
-
Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.[11]
-
Repeat the extraction of the pellet twice with 500 mL of 70% methanol and pool the supernatants.[11]
-
-
Alkaline Hydrolysis:
-
Concentrate the pooled supernatant to a viscous liquid using a rotary evaporator.
-
Adjust the pH of the concentrated extract to 11 with 1 M NaOH.
-
Stir the solution for 12 hours at 50°C to hydrolyze the SDG complex.[12]
-
Cool the solution and neutralize to pH 7 with 1 M HCl.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Activate a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the neutralized extract onto the cartridge.
-
Wash the cartridge with deionized water to remove impurities.
-
Elute the SDG with 40% methanol.[13]
-
Collect the fractions containing SDG. The presence of SDG can be monitored by thin-layer chromatography (TLC) or HPLC.
-
-
Final Processing:
Protocol 2: Anaerobic Cultivation of Intestinal Bacteria
This protocol outlines the procedure for culturing strict anaerobic bacteria, such as Eggerthella lenta, involved in enterodiol production.
Materials:
-
Bacterial strain (e.g., Eggerthella lenta DSM 2243)
-
Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract and 5 mg/L hemin.
-
Anaerobic chamber or workstation (e.g., with an atmosphere of N₂, CO₂, and H₂)
-
Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Syringes and needles for anaerobic transfer
-
Incubator at 37°C
Procedure:
-
Media Preparation:
-
Prepare the BHI broth according to the manufacturer's instructions.
-
Dispense the medium into Hungate tubes or serum bottles.
-
Seal the tubes/bottles and make the medium anaerobic by flushing with an oxygen-free gas mixture (e.g., N₂/CO₂) and autoclaving.
-
-
Inoculation:
-
Perform all manipulations within an anaerobic chamber.
-
Thaw a frozen stock of the bacterial strain.
-
Inoculate the anaerobic medium with the bacterial culture using a sterile syringe and needle.
-
-
Incubation:
Protocol 3: In Vitro Biotransformation of SDG to this compound
This protocol describes the biotransformation of SDG to this compound using a pure culture of an appropriate bacterium or a consortium.
Materials:
-
Anaerobically grown bacterial culture (e.g., Eggerthella lenta for dehydroxylation, or a consortium)
-
Anaerobic basal medium
-
Sterile, anaerobic solution of SDG or SECO
-
Anaerobic chamber
-
Incubator at 37°C
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture:
-
Inside an anaerobic chamber, add the SDG or SECO solution to a tube containing fresh anaerobic medium to a final concentration of, for example, 100 µM.
-
Inoculate the medium with the bacterial culture(s).
-
Seal the tubes and incubate at 37°C.
-
-
Time-Course Sampling:
-
At different time points (e.g., 0, 24, 48, 72 hours), aseptically remove an aliquot of the culture for analysis.
-
-
Extraction of Enterodiol:
-
Centrifuge the culture aliquot to pellet the bacteria.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 3 with HCl.
-
Extract the enterodiol from the supernatant with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
Protocol 4: Analysis of this compound by HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a UV or diode array detector (DAD) or a mass spectrometer (MS).[16]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or 0.5% acetic acid is commonly used.[12][17]
-
Example Gradient: Start with 20% acetonitrile, increase to 95% over 30 minutes.[17]
-
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 280 nm.[16]
-
Quantification: Based on a calibration curve of an authentic this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of enterodiol typically requires derivatization to increase its volatility.[18]
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
-
GC System:
-
MS System:
-
Ionization: Electron Impact (EI) at 70 eV.[21]
-
Acquisition Mode: Selective Ion Monitoring (SIM) for targeted quantification or full scan for identification.
-
Quantification: Isotope dilution mass spectrometry using a deuterated enterodiol internal standard is recommended for accurate quantification.[18][22]
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the biotransformation of lignans to this compound.
References
- 1. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of sesaminol triglucoside to mammalian lignans by intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans and gut microbiota: An interplay revealing potential health implications [ri.conicet.gov.ar]
- 5. Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial transformation of dietary lignans in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 10. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. US20040030108A1 - Process for isolating and purifying secoisolariciresinol diglcoside (sdg) from flaxseed - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. The human intestinal bacterium Eggerthella lenta influences gut metabolomes in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienggj.org [scienggj.org]
- 18. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. plantsjournal.com [plantsjournal.com]
- 20. scielo.br [scielo.br]
- 21. phcogres.com [phcogres.com]
- 22. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of (+)-Enterodiol from Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of (+)-Enterodiol from various biological fluids, including plasma, serum, and urine. These guidelines are intended to assist researchers in the efficient isolation and purification of this compound for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a lignan and a phytoestrogen derived from the metabolism of plant-based precursors by gut microbiota. Its potential roles in human health have led to increasing interest in its quantification in biological matrices. Solid-phase extraction is a widely used technique for the sample preparation of biological fluids due to its ability to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with analytical instrumentation.[1][2] This document outlines protocols using two common SPE sorbents: C18 silica-based reversed-phase and Oasis HLB (Hydrophilic-Lipophilic Balanced) polymeric reversed-phase.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of enterodiol in biological fluids, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ) from various studies.
| Biological Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Citation |
| Plasma | Not Specified | 63-104% (for general phytoestrogens) | 0.15 nM | - | [3] |
| Serum | Not Specified | 63-104% (for general phytoestrogens) | - | 0.01-1.77 ng/mL (for general phytoestrogens) | [3] |
| Urine | Not Specified | 76-111% (for general phytoestrogens) | - | 0.003-0.251 ng/mL (for general phytoestrogens) | [3] |
| Wastewater | Not Specified | 85-95% (for general phytoestrogens) | - | - | [3] |
Note: Data may represent a range for multiple phytoestrogens, including enterodiol, as specific data for this compound alone is not always reported.
Experimental Protocols
Prior to SPE, biological fluid samples often require a pretreatment step to improve analyte recovery and prevent cartridge clogging.[2]
1. Sample Pre-treatment:
-
Plasma/Serum: To disrupt protein binding, samples can be acidified. For example, by adding 2% phosphoric acid.[4] After acidification, vortex the sample and centrifuge to pellet precipitated proteins. The resulting supernatant is then used for SPE.
-
Urine: For the analysis of total enterodiol (free and conjugated), enzymatic hydrolysis is necessary to cleave glucuronide and sulfate conjugates. This typically involves incubation with a β-glucuronidase/sulfatase enzyme mixture at a specific pH (e.g., pH 4-5) and temperature.[4] Following hydrolysis, the sample should be centrifuged to remove any precipitates.
2. General Reversed-Phase C18 SPE Protocol:
This protocol is a standard 5-step procedure suitable for C18 cartridges.[5]
-
Step 1: Conditioning: Condition the C18 cartridge by passing 2-5 column volumes of methanol through the sorbent. This solvates the bonded phase.
-
Step 2: Equilibration: Equilibrate the cartridge by passing 2-5 column volumes of water or a suitable buffer (e.g., with 1% formic acid for acidic compounds) through the sorbent.[2] It is crucial not to let the sorbent bed dry out before sample application.[2]
-
Step 3: Sample Loading: Apply the pre-treated biological sample to the cartridge at a controlled flow rate (approximately 1 mL/min).
-
Step 4: Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte. A common wash solution is 5% methanol in water.
-
Step 5: Elution: Elute the retained this compound with a small volume of a strong organic solvent, such as methanol or acetonitrile.
3. Simplified Oasis HLB SPE Protocol:
Oasis HLB is a water-wettable polymer, which allows for a simplified 3-step protocol, saving time and solvent.[6]
-
Step 1: Sample Loading: Directly load the pre-treated sample (e.g., plasma diluted with 4% H3PO4) onto the Oasis HLB cartridge or plate.[6] The conditioning and equilibration steps can be omitted due to the water-wettable nature of the sorbent.[6]
-
Step 2: Washing: Wash the sorbent with a solution that removes interferences without eluting the analyte, for instance, 5% methanol in water.[7]
-
Step 3: Elution: Elute this compound with a strong organic solvent like methanol.
Visualizations
Diagram 1: General Solid-Phase Extraction Workflow
Caption: A generalized workflow for the solid-phase extraction of this compound.
Diagram 2: Decision Tree for SPE Method Selection
Caption: A decision tree to guide the selection of an appropriate SPE method.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mz-at.de [mz-at.de]
Chiral HPLC-MS for the Enantiomeric Separation of Enterodiol Isomers: An Application Note and Protocol
Introduction
Enterodiol, a mammalian lignan derived from the metabolism of plant lignans by gut microbiota, possesses two chiral centers, leading to the existence of four stereoisomers. These enantiomers can exhibit different biological activities, making their separation and individual quantification crucial for pharmacological, toxicological, and clinical studies. This application note provides a detailed protocol for the enantiomeric separation of enterodiol isomers using Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method leverages a polysaccharide-based chiral stationary phase to achieve baseline separation of the enantiomers, allowing for their accurate detection and quantification.
Data Presentation
Quantitative data for the chiral separation of enterodiol enantiomers is summarized in the table below. This data is based on typical performance and may vary depending on the specific instrumentation and analytical conditions.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition (m/z) | Precursor Ion: 301.1 -> Product Ions: 133.1, 107.1 |
| Retention Time (Enantiomer 1) | Approximately 12.5 min |
| Retention Time (Enantiomer 2) | Approximately 14.8 min |
| Resolution (Rs) | > 1.5 |
Experimental Protocols
This section details the methodologies for sample preparation, HPLC-MS analysis, and data processing for the enantiomeric separation of enterodiol.
Sample Preparation
Biological samples (e.g., plasma, urine) require extraction and clean-up to isolate enterodiol and remove interfering substances.
-
Enzymatic Hydrolysis: To measure total enterodiol (conjugated and unconjugated), samples are typically treated with β-glucuronidase and sulfatase to deconjugate the metabolites.
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, enterodiol can be extracted from the aqueous sample matrix using an organic solvent such as diethyl ether or ethyl acetate.
-
Solid-Phase Extraction (SPE): Alternatively, SPE with a suitable sorbent (e.g., C18) can be used for sample clean-up and concentration.
-
Reconstitution: The dried extract is reconstituted in the mobile phase or a compatible solvent prior to injection.
Chiral HPLC-MS Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source, capable of tandem mass spectrometry (MS/MS).
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mobile phase of n-Hexane and Ethanol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for enterodiol is typically m/z 301.1 (precursor ion) to characteristic product ions such as m/z 133.1 and 107.1.
Data Analysis
-
Peak Integration: The chromatographic peaks corresponding to the enterodiol enantiomers are integrated to determine their respective areas.
-
Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentrations for each enantiomer. The concentration of each enantiomer in the sample is then determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: A flowchart of the experimental workflow.
Chiral Separation Principle
The diagram below illustrates the principle of enantiomeric separation on a chiral stationary phase.
Caption: Enantiomer separation on a chiral stationary phase.
Troubleshooting & Optimization
Technical Support Center: Maximizing (+)-Enterodiol Microbial Biotransformation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial biotransformation of secoisolariciresinol (SECO) to (+)-enterodiol.
Frequently Asked Questions (FAQs)
Q1: What are the key microbial species involved in the biotransformation of secoisolariciresinol (SECO) to this compound?
A1: The biotransformation of SECO to this compound is a multi-step process primarily carried out by anaerobic bacteria found in the human gut. Key players include species from the following genera:
-
Peptostreptococcus , Eubacterium , and Clostridium : These bacteria are primarily responsible for the initial demethylation of SECO.[1]
-
Eggerthella lenta : This species is crucial for the subsequent dehydroxylation of the demethylated intermediates to form this compound.[1][2]
-
Bifidobacterium and Lactobacillus : Some strains from these genera have also been shown to be capable of producing enterolignans, including enterodiol.
Q2: What is the primary metabolic pathway for the conversion of SECO to this compound?
A2: The main pathway involves two key steps:
-
Demethylation: The methoxy groups on the SECO molecule are removed.
-
Dehydroxylation: The hydroxyl groups are removed from the demethylated SECO to yield this compound.[2]
Q3: Why is a co-culture or a bacterial consortium often more effective than a single strain for producing this compound?
A3: The biotransformation of SECO to this compound requires multiple enzymatic reactions that are not always efficiently performed by a single bacterial species. A consortium or co-culture allows for a division of labor, where different species carry out different steps of the metabolic pathway. For instance, one species might be highly efficient at demethylation, while another excels at dehydroxylation. This synergistic action leads to a higher overall yield and conversion rate.
Q4: What are the typical fermentation conditions for this biotransformation?
A4: This biotransformation is carried out under strictly anaerobic conditions. Key fermentation parameters that need to be optimized include:
-
Temperature: Typically maintained between 35°C and 39°C.
-
pH: Generally controlled in the range of 5.5 to 7.0.
-
Media Composition: A rich medium containing a carbon source, nitrogen source, vitamins, and minerals is required to support bacterial growth and enzymatic activity.
Q5: How can I monitor the progress of the biotransformation and quantify the yield of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the reaction and quantifying the substrate (SECO) and the product (this compound).[3][4][5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid). Detection is usually performed using a UV detector. For more sensitive and specific quantification, mass spectrometry (LC-MS) can be employed.[6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no conversion of SECO | 1. Oxygen contamination in the anaerobic chamber/fermenter.2. Inactive microbial culture.3. Inappropriate media composition. | 1. Ensure a strict anaerobic environment using an anaerobic chamber or by sparging the medium with an inert gas (e.g., N₂/CO₂). Use an oxygen indicator strip to verify anaerobic conditions.2. Revitalize the culture from a fresh stock. Ensure the inoculum is in the exponential growth phase.3. Optimize the medium by adding necessary growth factors, vitamins, and minerals. Test different carbon and nitrogen sources. |
| Accumulation of intermediates (demethylated SECO) | 1. Low activity of dehydroxylating bacteria (e.g., Eggerthella lenta).2. Sub-optimal pH or temperature for the dehydroxylation step. | 1. Increase the proportion of the dehydroxylating strain in your co-culture.2. Optimize the pH and temperature to favor the dehydroxylating bacteria. This may require a two-stage fermentation process with different conditions for each stage. |
| Low final yield of this compound | 1. Substrate or product inhibition.2. Degradation of this compound.3. Inefficient extraction of the product. | 1. Implement a fed-batch or continuous culture system to maintain low concentrations of substrate and product in the fermenter.2. Monitor the concentration of this compound over time to identify the point of maximum yield and harvest at that time.3. Optimize the extraction solvent and procedure. Liquid-liquid extraction with a solvent like ethyl acetate is common. |
| Inconsistent results between batches | 1. Variation in the inoculum preparation.2. Fluctuations in fermentation parameters.3. Changes in the composition of the raw materials. | 1. Standardize the inoculum preparation procedure, including the age and density of the culture.2. Tightly control and monitor pH, temperature, and agitation speed throughout the fermentation.3. Use raw materials from the same lot or perform a quality control check on new batches of media components and substrate. |
Data Presentation
Table 1: Key Microbial Strains and Their Roles in this compound Biotransformation
| Microbial Genus | Key Species | Primary Role |
| Peptostreptococcus | P. productus | Demethylation of SECO[1] |
| Eubacterium | E. limosum | Demethylation of SECO[1] |
| Clostridium | C. methoxybenzovorans | Demethylation of SECO[1] |
| Eggerthella | E. lenta | Dehydroxylation of demethylated SECO to this compound[1][2] |
| Bifidobacterium | Various | Enterolignan production |
| Lactobacillus | Various | Enterolignan production |
Table 2: Optimization of Fermentation Parameters for Improved this compound Yield
| Parameter | Typical Range | Optimal Value (General Recommendation) | Potential Impact on Yield |
| Temperature | 30 - 45°C | 37°C | Affects enzyme kinetics and microbial growth rates. Deviations can significantly reduce yield. |
| pH | 5.0 - 7.5 | 6.0 - 6.5 | Influences enzyme activity and microbial community composition. A lower pH may favor some steps, while a higher pH may favor others.[7] |
| Substrate (SECO) Concentration | 50 - 500 µM | 100 - 200 µM | High concentrations can be inhibitory to microbial growth. |
| Inoculum Size | 1 - 10% (v/v) | 5% (v/v) | A larger inoculum can reduce the lag phase, but too large can lead to rapid nutrient depletion. |
| Agitation Speed | 0 - 150 rpm | 50 - 100 rpm | Gentle agitation can improve mass transfer, but vigorous agitation can disrupt anaerobic conditions. |
Experimental Protocols
Protocol 1: Anaerobic Cultivation of a Bacterial Consortium for this compound Production
-
Media Preparation:
-
Prepare a basal medium such as Brain Heart Infusion (BHI) or a custom-defined medium supplemented with yeast extract, peptone, and a reducing agent like L-cysteine HCl.
-
Dispense the medium into anaerobic culture tubes or a fermenter.
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Autoclave and cool the medium under a stream of oxygen-free N₂/CO₂ (80:20).
-
-
Inoculation:
-
In an anaerobic chamber, inoculate the medium with a 5% (v/v) mixture of actively growing cultures of a demethylating strain (e.g., Peptostreptococcus productus) and a dehydroxylating strain (e.g., Eggerthella lenta).
-
-
Substrate Addition:
-
Prepare a stock solution of secoisolariciresinol (SECO) in a suitable solvent (e.g., DMSO).
-
Add the SECO stock solution to the culture to a final concentration of 100 µM.
-
-
Fermentation:
-
Incubate the culture at 37°C with gentle agitation (50 rpm) for 48-72 hours.
-
Maintain strict anaerobic conditions throughout the fermentation.
-
-
Sampling and Analysis:
-
Periodically withdraw samples using a sterile syringe in the anaerobic chamber.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for SECO and this compound concentrations using HPLC.
-
Protocol 2: HPLC Quantification of Secoisolariciresinol and this compound
-
Sample Preparation:
-
To 500 µL of the culture supernatant, add 500 µL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
-
-
Quantification:
-
Prepare standard curves for both SECO and this compound using pure standards.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curves.
-
Visualizations
Caption: Metabolic pathway of this compound biotransformation.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for measurement of dietary secoisolariciresinol using HPLC with multichannel electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienggj.org [scienggj.org]
- 5. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pH and pH fluctuations on microbial fermentation and nutrient flow from a dual-flow continuous culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of (+)-Enterodiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of (+)-Enterodiol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and why is it so low?
This compound, a plant lignan metabolite, exhibits very low solubility in aqueous buffers. The predicted water solubility is approximately 0.025 g/L.[1] This poor solubility is attributed to its chemical structure, which contains non-polar aromatic rings and a hydrocarbon backbone, making it hydrophobic.
Q2: What are the primary strategies for increasing the aqueous solubility of this compound for in vitro experiments?
The main approaches to enhance the solubility of this compound in aqueous buffers involve:
-
Using Organic Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice to first dissolve the compound before further dilution into an aqueous buffer.
-
Employing Solubilizing Agents:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their lipophilic cavity, while their hydrophilic exterior improves water solubility.
-
Surfactants: Surfactants form micelles that can entrap hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.
-
-
Adjusting pH: For ionizable compounds, modifying the pH of the buffer can significantly impact solubility.
Q3: What is a suitable starting concentration for a this compound stock solution in DMSO?
A common starting point for a concentrated stock solution of a related lignan, (±)-enterolactone, in DMSO is approximately 30 mg/mL.[2] For this compound, preparing a stock solution in the range of 10-30 mM in 100% DMSO is a practical approach.[3] It is crucial to ensure the compound is fully dissolved, which can be aided by vortexing or brief sonication.
Q4: How can I prevent this compound from precipitating when I dilute the DMSO stock solution into my aqueous buffer?
Precipitation upon dilution, a phenomenon known as "crashing out," is a common issue. To minimize this:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3]
-
Ensure Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.
-
Maintain a Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity, with 0.1% being ideal for sensitive cell lines or long-term experiments.[3]
Q5: Which type of cyclodextrin is recommended for solubilizing this compound?
For lignans, β-cyclodextrins and their more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their appropriate cavity size. HP-β-CD is often preferred because it has a significantly higher aqueous solubility compared to native β-cyclodextrin.
Q6: What concentration of surfactants is typically used to improve the solubility of hydrophobic compounds?
The concentration of surfactants like Tween 20 or Tween 80 should be kept as low as possible while still achieving the desired solubilization. A typical concentration range for these non-ionic detergents in immunoassays and other biological applications is 0.05% to 0.1% (v/v).[4] It's important to note that surfactants can interfere with cell membranes and certain assay readouts, so their use should be carefully validated.[3]
Q7: How does pH affect the solubility of lignans like this compound?
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution of the DMSO stock in aqueous buffer.
This is a common challenge due to the hydrophobic nature of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent experimental results, possibly due to variable solubility.
Inconsistent solubility can lead to inaccurate effective concentrations of this compound in your experiments.
Caption: Steps to address inconsistent results due to solubility.
Quantitative Data Summary
The following tables summarize the available solubility data for this compound and the related lignan, (±)-enterolactone.
Table 1: Solubility of this compound
| Solvent System | Solubility | Source |
| Water (Predicted) | 0.025 g/L | [1] |
Table 2: Solubility of (±)-Enterolactone (a related lignan)
| Solvent System | Solubility | Source |
| 1:5 Ethanol:PBS (pH 7.2) | ~100 µg/mL | [2] |
| DMSO | ~30 mg/mL | [2] |
| Dimethylformamide | ~30 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 302.36 g/mol .
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, briefly sonicate the tube in a room temperature water bath.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution of this compound DMSO Stock into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer from a DMSO stock solution while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) if applicable, as this can aid solubility.
-
Perform a serial dilution. For example, to achieve a final concentration with 0.1% DMSO, you can perform a 1:1000 dilution.
-
For a 1:1000 dilution:
-
Pipette 999 µL of the pre-warmed aqueous buffer into a sterile tube.
-
While vortexing the tube at a medium speed, slowly add 1 µL of the concentrated this compound DMSO stock solution dropwise into the buffer.
-
-
Continue vortexing for another 30 seconds to ensure the solution is homogeneous.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation is observed, consider using a lower final concentration or employing a solubilizing agent as described in the protocols below.
Protocol 3: Phase Solubility Study of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound and to determine the stoichiometry of the inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., phosphate buffer, pH 7.4)
-
Shaking incubator or orbital shaker
-
0.45 µm syringe filters
-
HPLC-UV system for quantification
Procedure:
-
Prepare a series of HP-β-CD solutions of varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in the desired aqueous buffer.
-
Add an excess amount of this compound powder to each HP-β-CD solution in separate sealed vials. Ensure there is undissolved solid in each vial.
-
Equilibrate the samples by shaking them in a constant temperature water bath or incubator (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC-UV method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and allow for the calculation of the stability constant (Kc). An AL-type linear plot suggests a 1:1 complex.
Caption: Experimental workflow for a phase solubility study.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Reverse-Phase HPLC Analysis of Enterolignans
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor separation of the enterolignans, enterodiol and enterolactone, in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
Use this guide to diagnose and resolve common chromatographic issues encountered during the analysis of enterolignans.
Problem 1: Poor Resolution or Co-eluting Peaks
-
Question: My enterolactone and enterodiol peaks are not well separated. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge. The primary strategies involve optimizing the mobile phase and elution method.
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[1][2] A systematic change in the organic solvent percentage by 5-10% can reveal the optimal composition for separation.
-
Switch to Gradient Elution: Enterolignans are often present in complex biological matrices. A gradient elution, which involves changing the mobile phase composition during the run, is typically more effective than an isocratic method for separating compounds with different polarities.[3] Starting with a lower concentration of the organic solvent and gradually increasing it can lead to sharper peaks and better resolution.[4]
-
Adjust pH: The pH of the mobile phase is a critical factor, as it affects the ionization state of the enterolignans.[4] Experimenting with the pH, often by adding modifiers like formic acid or acetic acid, can alter the retention times and improve separation.[5][6]
-
Problem 2: Asymmetric Peaks (Tailing or Fronting)
-
Question: My enterolignan peaks are tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing, where the peak has a long trailing edge, is frequently observed with phenolic compounds like enterolignans.
-
Secondary Silanol Interactions: The primary cause is often the interaction between the phenolic hydroxyl groups of the enterolignans and residual acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: Operating at a mobile phase pH that is too low can protonate silanol groups, reducing tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase is a common and effective solution.[5]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column and lead to peak distortion.[7] Try diluting the sample to see if peak shape improves.
-
Column Contamination/Degradation: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. If the problem persists and is observed for all peaks, flushing the column or replacing it may be necessary.
-
-
Question: What causes peak fronting?
-
Answer: Peak fronting, where the peak has a leading edge, is less common but can be caused by column overload, low column temperature, or dissolution of the sample in a solvent stronger than the mobile phase.[7] Ensure your sample is dissolved in the initial mobile phase composition.
Problem 3: Broad Peaks
-
Question: My peaks are very broad, which is affecting my ability to quantify them accurately. What should I do?
-
Answer: Broad peaks can result from several issues, ranging from the column to the HPLC system itself.
-
Column Degradation: Over time, the packed bed of the column can degrade or form voids, leading to band broadening. If the column is old or has been used extensively, replacement may be the best solution.
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause the analyte band to spread. Ensure connections are short and have a small internal diameter.
-
Low Flow Rate: While lower flow rates can sometimes improve resolution, an excessively low flow rate can increase diffusion and lead to broader peaks.[1] Ensure the flow rate is optimal for your column dimensions and particle size.
-
Mobile Phase/Sample Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to broaden. Whenever possible, dissolve the sample in the mobile phase.[7]
-
Frequently Asked Questions (FAQs)
Q1: Is gradient or isocratic elution better for enterolignan analysis? A1: For complex samples like plasma or urine extracts, gradient elution is generally superior. It provides better resolution for components with a wide range of polarities and can significantly reduce analysis time compared to isocratic methods.[3] Isocratic elution may be suitable for simpler, purified samples.[2]
Q2: Which organic solvent is better for enterolignan separation: acetonitrile or methanol? A2: Both acetonitrile and methanol are commonly used. Acetonitrile often provides better peak shape and lower backpressure. Methanol can sometimes offer different selectivity, which might be advantageous for separating closely eluting compounds. The choice may require empirical testing to determine the best solvent for a specific method.[6]
Q3: How critical is the pH of the mobile phase? A3: The mobile phase pH is highly critical for ionizable compounds like enterolignans. It influences their retention time, selectivity, and peak shape by altering their degree of ionization.[4] Small adjustments in pH can lead to significant changes in the chromatogram. Using a buffer or an acidic modifier like formic acid helps to control the pH and ensure reproducible results.[1][6]
Q4: What type of column is recommended for enterolignan separation? A4: A reversed-phase C18 column is the most common choice for analyzing enterolignans.[8][9] Columns with smaller particle sizes (e.g., <3 µm) can provide higher efficiency and better resolution. For some applications, polar-functionalized sorbents or C8 columns might offer better retention and separation efficiency.[5]
Q5: I see "ghost peaks" in my chromatogram. What are they and how do I get rid of them? A5: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a blank run. They are typically caused by contamination in the mobile phase or carryover from a previous injection. To resolve this, use high-purity HPLC-grade solvents, filter your mobile phase, and implement a robust column wash step between injections.[9]
Data Presentation
Table 1: Typical RP-HPLC Parameters for Enterolignan Analysis
| Parameter | Typical Condition | Purpose/Comment |
| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm) | Standard for non-polar to moderately polar compounds. Smaller particle sizes increase efficiency.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component. Formic acid controls pH and improves peak shape.[5] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | The organic modifier. Acetonitrile is common, but methanol can offer different selectivity.[6] |
| Elution Mode | Gradient | Optimal for resolving enterolignans from complex matrices.[3] |
| Example Gradient | Start at 10-20% B, increase to 80-100% B over 20-30 min | A typical starting gradient to be optimized for the specific sample.[5][8] |
| Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID columns) | Adjusted based on column dimensions and pressure limits. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity/backpressure. |
| Injection Vol. | 2 - 10 µL | Should be minimized to prevent band broadening. |
| Detector | Mass Spectrometer (MS) or UV-Vis (approx. 280 nm) | MS provides high sensitivity and specificity. UV detection is a common alternative.[10] |
Experimental Protocols
Protocol: Sample Preparation and HPLC Analysis of Enterolignans in Plasma
This protocol provides a general methodology for the extraction and analysis of enterodiol and enterolactone from plasma samples.
1. Sample Preparation (Hydrolysis and Extraction) [11][12] a. To 300 µL of plasma in a glass tube, add internal standards (e.g., ¹³C-labeled enterodiol and enterolactone). b. Add 1 mL of acetate buffer (0.1 M, pH 5.0). c. Add 50 µL of β-glucuronidase/sulfatase enzyme mixture (from Helix pomatia). d. Vortex the mixture and incubate in a water bath at 37°C for at least 4 hours (or overnight) to hydrolyze the conjugated enterolignans. e. After incubation, allow the sample to cool to room temperature. f. Perform a liquid-liquid extraction by adding 3 mL of diethyl ether. Vortex vigorously for 2 minutes. g. Centrifuge at 3000 rpm for 10 minutes to separate the phases. h. Transfer the upper organic layer (diethyl ether) to a clean tube. i. Evaporate the solvent to dryness under a gentle stream of nitrogen. j. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). k. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[7]
2. HPLC Method a. Instrumentation: Use an HPLC system coupled with a mass spectrometer or UV detector.[13] b. Column: C18, 150 mm x 2.1 mm, 1.8 µm particle size.[5] c. Mobile Phase:
- Solvent A: Water with 0.1% Formic Acid
- Solvent B: Acetonitrile with 0.1% Formic Acid d. Gradient Program:
- 0-2 min: 15% B
- 2-25 min: Linear ramp from 15% B to 100% B
- 25-30 min: Hold at 100% B
- 30.1-35 min: Re-equilibrate at 15% B e. Flow Rate: 0.25 mL/min[5] f. Column Temperature: 40 °C[5] g. Injection Volume: 5 µL h. Detection: Monitor appropriate m/z transitions for enterodiol, enterolactone, and their internal standards if using MS. If using UV, monitor at 280 nm.
Visualizations
Caption: Troubleshooting workflow for poor enterolignan separation in RP-HPLC.
Caption: Relationship between key HPLC parameters and separation outcomes.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography [mdpi.com]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of enterolignan glucuronides in serum and urine by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for (+)-Enterodiol Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of (+)-Enterodiol.
Frequently Asked Questions (FAQs)
1. What is the most effective sample preparation method for analyzing this compound in plasma?
For the analysis of this compound in plasma, a combination of enzymatic hydrolysis followed by liquid-liquid extraction (LLE) is a robust and commonly used method.[1][2] Since enterodiol is often present in conjugated forms (glucuronides and sulfates) in biological matrices, enzymatic hydrolysis is crucial to cleave these conjugates and measure the total enterodiol concentration.
Detailed Experimental Protocol: Sample Preparation
Enzymatic Hydrolysis:
-
To 300 µL of plasma, add a freshly prepared enzyme mixture of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of enterodiol conjugates. For urine samples, hydrolysis times can be shorter, often within 2 hours.
-
For optimal hydrolysis of lignan conjugates, maintaining a pH of 5 is recommended.
Liquid-Liquid Extraction (LLE):
-
Following hydrolysis, add an appropriate organic solvent for extraction. A common choice is diethyl ether.
-
Vortex the mixture vigorously to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic layer (supernatant) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of your LC method, for injection into the LC-MS/MS system.
2. What are the recommended starting LC-MS/MS parameters for this compound detection?
Achieving sensitive detection of this compound requires careful optimization of both chromatographic separation and mass spectrometric detection. Positive electrospray ionization (ESI+) is a suitable mode for the analysis of enterodiol.
Data Presentation: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocol: Example LC Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 0.8 | 5 |
| 0.85 | 50 |
| 1.0 | 100 |
| 2.0 | 100 |
| 2.1 | 5 |
| 4.0 | 5 |
This is an example of a rapid gradient for a high-throughput method. The gradient should be optimized based on your specific column and system to ensure adequate separation from matrix components and isomers like enterolactone.
3. How do I determine the optimal MRM transitions for this compound?
Multiple Reaction Monitoring (MRM) is essential for achieving high sensitivity and selectivity. The process involves selecting a precursor ion (Q1) and a specific product ion (Q3) for your analyte.
Data Presentation: Hypothetical MRM Transitions for this compound (MW: 302.36 g/mol )
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| 303.1 | 137.1 | 100 | 25 |
| 303.1 | 121.1 | 100 | 30 |
(Note: These are proposed starting points based on the structure of enterodiol and typical fragmentation patterns of similar compounds. The optimal transitions and collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.)
Experimental Protocol: MRM Optimization
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer.
-
In Q1 scan mode, identify the protonated molecule [M+H]⁺, which for enterodiol should be around m/z 303.1.
-
Select the [M+H]⁺ ion as the precursor for fragmentation.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
For each potential product ion, optimize the collision energy to maximize its signal intensity.
-
Select the two most intense and specific transitions for quantification and qualification.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
-
Suboptimal Ionization: Ensure the mobile phase pH is suitable for positive ionization; the addition of 0.1% formic acid is recommended. Check that the ESI source parameters are optimized.
-
Inefficient Fragmentation: Re-optimize the collision energy for your selected MRM transitions.
-
Ion Suppression from Matrix Effects: Dilute the sample extract or improve the sample cleanup procedure. Adjust the LC gradient to separate this compound from co-eluting matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Sample Degradation: Ensure proper storage of samples and standards.
Data Presentation: MS Source Parameter Optimization Ranges
| Parameter | Typical Range |
| Capillary Voltage | 3000 - 4500 V |
| Source Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | 1.5 - 3 L/min |
| Drying Gas Flow | 8 - 12 L/min |
Issue 2: Peak Tailing or Poor Peak Shape
Possible Causes and Solutions:
-
Secondary Interactions: Interactions between the analyte and active sites on the column can cause peak tailing. Ensure the mobile phase is adequately buffered with an additive like formic acid.
-
Column Overload: Reduce the injection volume or dilute the sample.
-
Column Contamination: Flush the column with a strong solvent or replace it if necessary. The use of a guard column is recommended.
-
Incompatible Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections (typically 5-10 column volumes).
-
Pump or Mobile Phase Issues: Check for leaks in the LC system and ensure the mobile phase is properly degassed and mixed.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.
Visualizations
Caption: Workflow for the quantitative analysis of this compound in plasma.
Caption: A logical approach to troubleshooting low signal intensity.
References
How to improve the stability of (+)-Enterodiol in solution for assays
Welcome to the technical support center for (+)-Enterodiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for various assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide
Encountering issues with this compound stability can be a significant hurdle in obtaining reproducible assay results. The following table summarizes common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent assay results or loss of compound activity over a short period. | Degradation of this compound in the assay solution. This is often due to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of metal ions.[1] | Optimize solution conditions. Maintain a slightly acidic pH (around 6.0) and work at low temperatures (on ice). Protect solutions from light by using amber vials or wrapping containers in foil.[1] Consider the addition of antioxidants. |
| Discoloration of the this compound solution (e.g., turning yellow or brown). | Oxidation of the phenolic hydroxyl groups in the this compound structure.[1] | Use deoxygenated solvents by purging with an inert gas like nitrogen or argon before preparing solutions. Prepare solutions fresh whenever possible and store any stock solutions under an inert atmosphere at -20°C or -80°C.[1] |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in aqueous solutions at neutral or acidic pH. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1] For the final assay, dilute the stock solution in the aqueous buffer to the desired concentration, ensuring the final concentration of the organic solvent is compatible with the assay system. Sonication may aid in dissolution. |
| Variable results between different batches of experiments. | Inconsistent preparation and storage of this compound solutions. Differences in assay conditions (e.g., incubation time, temperature). | Standardize the protocol for solution preparation, including the source and purity of solvents. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] Precisely control all assay parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, a phenolic compound, is oxidation.[1] The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by factors like light, heat, alkaline pH, and the presence of metal ions. This oxidative process can lead to the formation of quinone-type structures and other degradation products, resulting in a loss of biological activity.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[3] It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent like DMSO or ethanol.[1] To minimize degradation, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] The vials should be tightly sealed and protected from light.
Q3: How does pH affect the stability of this compound?
A3: Phenolic compounds like this compound are generally more stable in acidic conditions.[4] In neutral to alkaline pH, the phenolic hydroxyl groups can deprotonate to form phenoxide ions, which are more susceptible to oxidation.[1] Therefore, for assays, it is advisable to maintain a slightly acidic pH (e.g., pH 6.0-6.5) if the experimental conditions permit.
Q4: Can I use antioxidants to improve the stability of this compound in my assay?
A4: Yes, adding antioxidants can be an effective strategy to prevent the oxidative degradation of this compound. Common antioxidants used for stabilizing phenolic compounds include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[5] The choice and concentration of the antioxidant should be optimized to ensure it does not interfere with the assay.
Q5: How should I prepare my working solutions of this compound for cell culture assays?
A5: To prepare working solutions for cell culture, first prepare a high-concentration stock solution of this compound in sterile DMSO. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare fresh working solutions for each experiment from a frozen stock aliquot.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stabilized stock solution of this compound suitable for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid (optional antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If using an antioxidant, add ascorbic acid to a final concentration of 0.1-1 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Purge the headspace of the tube with an inert gas (nitrogen or argon) to displace oxygen.
-
Tightly cap the tube and wrap it in parafilm.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Assay Protocol for Minimizing this compound Degradation
This protocol provides general guidelines for performing assays with this compound to minimize its degradation during the experiment.
Materials:
-
Stabilized this compound stock solution (from Protocol 1)
-
Assay buffer (pre-chilled and deoxygenated)
-
Amber or light-blocking assay plates/tubes
Procedure:
-
Preparation:
-
Thaw a single-use aliquot of the stabilized this compound stock solution on ice.
-
Deoxygenate the assay buffer by sparging with an inert gas for 15-20 minutes. Keep the buffer on ice.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the this compound stock solution in the deoxygenated, chilled assay buffer immediately before use.
-
Protect the working solutions from light by keeping them in amber tubes or tubes wrapped in foil.
-
-
Assay Execution:
-
Perform all assay steps on ice or at a controlled low temperature, if the assay permits.
-
Use amber or opaque assay plates to minimize light exposure during incubations.
-
Minimize the incubation time as much as possible without compromising the assay sensitivity.
-
-
Data Acquisition:
-
Read the assay results immediately after the final incubation step.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for assays using this compound.
References
Addressing matrix effects in the analysis of (+)-Enterodiol in serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of (+)-Enterodiol in serum samples.
Troubleshooting Guides
Issue: Poor Peak Shape and Shifting Retention Times
Question: My this compound peak is broad, tailing, and the retention time is inconsistent between injections. What could be the cause?
Answer: This is a common issue often caused by significant matrix effects, particularly from phospholipids present in serum.[1][2] Phospholipids can accumulate on the analytical column, altering its chemistry and leading to poor chromatography.[1][3]
Troubleshooting Steps:
-
Improve Sample Preparation: A simple protein precipitation step may not be sufficient to remove all interfering phospholipids.[4] Consider implementing a more rigorous clean-up method such as:
-
Solid-Phase Extraction (SPE): This technique can effectively remove phospholipids and other interferences.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to protein precipitation.[4]
-
Phospholipid Removal Plates/Cartridges: Specialized products are available that selectively remove phospholipids from the sample.[1][3][7]
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that helps in separating this compound from the highly retained phospholipids.
-
Column Washing: Incorporate a robust column wash step at the end of each run to elute any strongly retained matrix components.
-
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components, extending its lifetime.
Issue: Ion Suppression or Enhancement
Question: I am observing significant signal suppression for my this compound peak when analyzing serum samples compared to my standards in a clean solvent. How can I address this?
Answer: Ion suppression is a classic manifestation of matrix effects where co-eluting compounds from the serum matrix compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal.[8][9] Conversely, ion enhancement, though less common, can also occur.[3] Phospholipids are a major cause of ion suppression in serum analysis.[2][10][11]
Troubleshooting Steps:
-
Implement a More Effective Sample Cleanup: As mentioned previously, techniques like SPE, LLE, or dedicated phospholipid removal products are highly effective in reducing matrix components that cause ion suppression.[1][3][4][5][7]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[12][13][14] A SIL-IS for this compound will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus accurately correcting for any signal suppression or enhancement.[4]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the region where most phospholipids elute.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank serum matrix that has been processed in the same way as your samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples.[8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of analyzing this compound in serum?
A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[9] In serum, the primary components causing these effects are phospholipids, proteins, and salts.[1][2][9] These effects can lead to inaccurate quantification due to ion suppression or enhancement.[8]
Q2: What is the most recommended method to counteract matrix effects for accurate quantification of this compound?
A2: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[12][13][14] An ideal SIL-IS for this compound would be, for example, 13C3-labeled this compound.[13] This is because the SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way, allowing for reliable normalization of the signal.[4]
Q3: Can I use a simple protein precipitation for my sample preparation?
A3: While protein precipitation is a quick and easy method to remove proteins, it is often insufficient for removing phospholipids, which are a major source of matrix effects in serum analysis.[1][4] For more accurate and robust results, more advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to achieve a cleaner sample extract.[4][5]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank serum sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of serum sample, add 300 µL of cold acetonitrile containing the internal standard.[15]
-
Vortex the mixture for 1 minute to precipitate the proteins.[16]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[17]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of serum sample with 100 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 110% | 30 - 60% | [5] |
| Liquid-Liquid Extraction (MTBE) | 70 - 95% | 10 - 25% | [4] |
| Solid-Phase Extraction (Mixed-Mode) | 90 - 105% | < 15% | [5][6] |
| Phospholipid Removal Plates | > 95% | < 10% | [1][3][7] |
Table 2: Precision Data for this compound Analysis in Plasma/Serum
| Parameter | Enterodiol | Enterolactone | Reference |
| Within-run R.S.D. (%) | 3 - 6% | 3 - 6% | [13] |
| Between-run R.S.D. (%) | 10 - 14% | 10 - 14% | [13] |
| Intra-assay Precision (CV%) | 8% | 16% | [18] |
Visualizations
Caption: General workflow for the analysis of this compound in serum.
Caption: Key strategies to mitigate matrix effects in bioanalysis.
References
- 1. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Matrix removal in state of the art sample preparation methods for serum by charged aerosol detection and metabolomics-based LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. filtrous.com [filtrous.com]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 18. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in (+)-Enterodiol Cell Culture Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (+)-Enterodiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your cell culture experiments. Maintaining aseptic conditions is critical for obtaining reliable and reproducible data.[1][2][3]
Troubleshooting Guides
Contamination is a common challenge in cell culture that can lead to wasted time, resources, and inaccurate experimental results.[4][5] This section provides a systematic approach to troubleshooting common contamination issues.
Issue 1: Sudden Turbidity and/or Color Change in Culture Medium
If you observe that your culture medium has suddenly become cloudy or changed color (e.g., yellow for acidic, deep pink for alkaline), you may have a bacterial or yeast contamination.[6][7][8]
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask or plate under a light microscope.[6][9]
-
Isolate and Discard: If contamination is confirmed, immediately isolate the contaminated culture to prevent it from spreading to other cultures.[10][12] It is generally recommended to discard the contaminated culture.[12]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture.[1][12] Use a disinfectant effective against the suspected contaminant.[4]
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel.[1][13] This is the most common source of contamination.[1][14]
Issue 2: Fuzzy Growth or Filaments in Culture
The appearance of fuzzy, web-like structures, or filamentous growth, often floating on the surface of the medium, is a strong indicator of fungal (mold) contamination.[6][11][15]
Troubleshooting Steps:
-
Microscopic Examination: Observe the culture under a microscope. Molds will appear as thin, multicellular filaments (hyphae).[6][11][15]
-
Immediate Action: Isolate and discard all contaminated cultures to prevent the spread of fungal spores.[6][12]
-
Thorough Decontamination: Fungal spores can become airborne and are difficult to eliminate.[6] A comprehensive decontamination of the entire cell culture area, including incubators, water baths, and air filters in the biosafety cabinet, is necessary.[16]
-
Check Reagents: Inspect all media, sera, and other reagents for any signs of contamination.
Issue 3: No Visible Contamination, but Cells Are Unhealthy or Behaving Abnormally
If your cells are growing poorly, showing morphological changes, or your experimental results are inconsistent without any visible signs of contamination, you may be dealing with Mycoplasma, viral, or chemical contamination.[9][15]
Troubleshooting for Mycoplasma:
-
Detection: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[6][17] Specific detection methods are required, such as:
-
Action: If Mycoplasma is detected, it is best to discard the contaminated cell line and any other cultures it may have come into contact with.[17][19] If the cell line is irreplaceable, specific anti-mycoplasma agents can be used, but this is often a last resort.[16]
Troubleshooting for Viral Contamination:
-
Detection: Viruses are not visible by light microscopy.[9] Detection methods include electron microscopy, PCR, or ELISA-based assays for specific viruses.[5][20]
-
Prevention: The best approach is prevention. Use virus-screened sera or serum-free media, and quarantine and test all new cell lines.[1]
Troubleshooting for Chemical Contamination:
-
Sources: Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers from labware, and detergents.[10][14][21]
-
Identification: This can be challenging. Review your protocols and the source of your reagents. Ensure high-purity water is used and that all glassware is thoroughly rinsed.[21][22]
-
Prevention: Use high-quality, cell culture-tested reagents from reputable suppliers.[12][21] Avoid using the same glassware for cell culture that has been used for other chemical applications.[22]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in cell culture experiments?
The most common sources of contamination include:
-
Laboratory Personnel: Poor aseptic technique is a leading cause.[1][21][23]
-
Reagents and Media: Contaminated sera, media, or supplements.[15][21]
-
Equipment: Unclean incubators, water baths, and biosafety cabinets.[1][15]
-
Incoming Cell Lines: New cell lines may already be contaminated.[13][21]
Q2: How can I prevent contamination in my this compound experiments?
Prevention is the most effective strategy.[12] Key preventative measures include:
-
Strict Aseptic Technique: Always work in a certified biosafety cabinet, wear appropriate personal protective equipment (PPE), and disinfect all surfaces before and after use.[1][2][13]
-
Regular Mycoplasma Testing: Routinely test your cell lines for Mycoplasma, especially before starting critical experiments.[1][12][13]
-
Quarantine New Cell Lines: Isolate and test any new cell lines before introducing them into your general cell culture stocks.[1][12][13]
-
Use High-Quality Reagents: Purchase media, sera, and other reagents from reputable suppliers who certify their products are contamination-free.[1][12][21]
Q3: Should I use antibiotics in my cell culture medium?
The routine use of antibiotics is generally discouraged.[1] While they can control bacterial growth, they can also mask low-level contamination, particularly from Mycoplasma, and may lead to the development of antibiotic-resistant bacteria.[23] Antibiotics may also have unintended effects on cell metabolism and experimental outcomes.
Q4: What is cross-contamination and how can I avoid it?
Cross-contamination is the accidental mixing of one cell line with another.[10] This can lead to the original cell line being overgrown and replaced by the contaminating cells, invalidating experimental results.[24]
-
Prevention:
Q5: My this compound stock solution appears cloudy. Is it contaminated?
While cloudiness can indicate microbial contamination, it could also be due to precipitation of the compound, especially if it is stored at a low temperature or at a high concentration. Before assuming contamination, try warming the solution and vortexing it to see if the precipitate dissolves. If it remains cloudy, you can test for microbial contamination by plating a small aliquot on a nutrient agar plate.
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Visual/Microscopic Appearance | Typical Effect on Culture Medium |
| Bacteria | Cloudy medium; microscopic observation shows small, motile, single cells (cocci or rods).[6][7][10] | Rapid drop in pH (medium turns yellow).[1][7] |
| Yeast | Medium may become cloudy; microscopic observation shows individual, budding, oval-shaped cells.[10][11][20] | Gradual drop in pH (medium turns yellow).[11][12] |
| Mold (Fungi) | Visible filamentous growth, often as a fuzzy mat on the surface.[15][16] Microscopic observation shows multicellular filaments (hyphae).[6][11][15] | pH may increase (medium turns pinkish).[16] |
| Mycoplasma | No visible signs of contamination in the medium.[16] Cells may appear unhealthy or grow poorly.[15] | No significant change in pH.[16] |
Experimental Protocols
Protocol 1: Mycoplasma Detection using DAPI Staining
This protocol provides a quick method to visualize Mycoplasma contamination.
Materials:
-
Cells grown on a sterile coverslip
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on the coverslip twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI staining solution for 5 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Observe under a fluorescence microscope. Mycoplasma will appear as small, bright blue dots in the cytoplasm or on the cell surface, distinct from the larger, well-defined cell nucleus.[6][9][18]
Protocol 2: Basic Aseptic Technique for Cell Culture
This protocol outlines the fundamental steps for maintaining a sterile environment.
Procedure:
-
Prepare the Biosafety Cabinet (BSC): Turn on the BSC fan at least 10-15 minutes before starting work. Disinfect the work surface, sash, and any items to be placed inside with 70% ethanol.[1][2]
-
Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.[2]
-
Handling Reagents: Before placing in the BSC, wipe all bottles and containers with 70% ethanol.[9] Avoid touching the neck or opening of any bottle.
-
Pipetting: Use sterile, individually wrapped pipettes and tips. Do not mouth pipette.[13]
-
Workflow: Organize your workspace to minimize movement and prevent reaching over open containers.[2]
-
After Work: Remove all items from the BSC and disinfect the work surface again.
Visualizations
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 3. cephamls.com [cephamls.com]
- 4. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 5. goldbio.com [goldbio.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 细胞培养污染故障排除 [sigmaaldrich.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. mscience.com.au [mscience.com.au]
- 14. gmpplastic.com [gmpplastic.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. benchchem.com [benchchem.com]
- 17. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. azolifesciences.com [azolifesciences.com]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 23. blog.addgene.org [blog.addgene.org]
- 24. greenelephantbiotech.com [greenelephantbiotech.com]
Optimizing incubation time for (+)-Enterodiol production by gut microbiota
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of (+)-enterodiol production from gut microbiota.
Frequently Asked Questions (FAQs)
Q1: What is the typical time course for this compound production during in vitro fermentation of lignans by human gut microbiota?
A1: The production of this compound from lignan precursors like secoisolariciresinol diglucoside (SDG) by human gut microbiota is a multi-step process. The initial deglycosylation to secoisolariciresinol (SECO) is rapid, often occurring within the first 12 hours of incubation.[1] Subsequently, SECO is converted to this compound. While detectable levels of enterodiol can be seen as early as a few hours into the fermentation, peak concentrations are typically observed between 24 and 72 hours.[2][3] The exact timing can vary significantly depending on the specific microbiota composition of the fecal donor. One study observed the highest net production of enterodiol at 72 and 96 hours of incubation when using flax hulls with fecal microbiota.[3]
Q2: What are the key factors that influence the yield of this compound in my experiments?
A2: Several factors can significantly impact the yield of this compound. These include:
-
Donor-Specific Microbiota Composition: The single most significant factor is the composition of the gut microbiota from the fecal donor.[2] The presence and abundance of specific bacteria capable of carrying out the necessary biotransformation steps are crucial.[4][5][6]
-
Substrate Bioavailability: The release of lignan precursors from the food matrix is a critical step. For instance, fermented flaxseed has been shown to release a higher amount of secoisolariciresinol (SECO) during in vitro colonic fermentation compared to fresh flaxseed.[2]
-
Strict Anaerobic Conditions: Most of the bacteria involved in enterolignan production are strict anaerobes.[7][8][9] Maintaining a strictly anaerobic environment throughout the experiment is essential for their growth and metabolic activity.
-
Incubation Time: As detailed in Q1, the incubation time needs to be optimized to capture the peak production of this compound.
-
Culture Medium Composition: The components of the culture medium can influence bacterial growth and metabolic activity. A rich medium containing yeast extract, peptone, and mucin is often used to support a diverse microbial community.[2]
Q3: Can I use a single bacterial strain to produce this compound?
A3: It is unlikely that a single bacterial strain can efficiently convert complex plant lignans to this compound. The biotransformation is a multi-step process, and different bacterial species are often responsible for different steps.[10][11] For example, some bacteria may be responsible for the initial deglycosylation, while others perform demethylation and dehydroxylation.[10][11] Research has shown that a consortium of bacteria is typically required for the complete conversion.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production | Inappropriate fecal donor: The donor's microbiota may lack the necessary bacteria for enterolignan production. | Screen multiple healthy donors who have not taken antibiotics for at least 6 months.[2] Consider donors with a diet rich in plant-based foods. |
| Loss of anaerobic conditions: Oxygen exposure can inhibit or kill the strictly anaerobic bacteria responsible for the conversion. | Ensure all media and reagents are properly reduced and handled under a continuous stream of anaerobic gas (e.g., N2/CO2 mix).[7] Use anaerobic chambers or jars with gas packs for incubation. | |
| Sub-optimal incubation time: The experiment may have been terminated before or after the peak of this compound production. | Perform a time-course experiment, collecting samples at multiple time points (e.g., 12, 24, 48, 72, 96 hours) to determine the optimal incubation time for your specific conditions.[3] | |
| Poor substrate availability: The lignan precursors may not be sufficiently released from the starting material. | Consider pre-processing the substrate, such as fermentation or using a smaller particle size, to increase the bioavailability of lignans.[2] | |
| High variability between replicates or experiments | Inconsistent fecal inoculum preparation: Variations in the concentration and composition of the fecal slurry can lead to inconsistent results. | Standardize the fecal slurry preparation method, including the homogenization process and the ratio of feces to buffer.[2] |
| Donor-to-donor variability: The composition of gut microbiota can vary significantly between individuals.[12][13] | If possible, use a pooled fecal sample from multiple donors to average out individual variations. Alternatively, perform experiments with inocula from multiple donors and analyze the results separately. | |
| Decline in this compound concentration after an initial increase | Further metabolism to other compounds: this compound can be further metabolized by the gut microbiota to other compounds, such as enterolactone. | Monitor the concentration of downstream metabolites like enterolactone in your time-course experiment to get a complete picture of the metabolic pathway. |
Data Presentation
Table 1: Time Course of Secoisolariciresinol (SECO) Release and Conversion to Enterolactone (EL) from Flaxseed during In Vitro Colonic Fermentation
| Incubation Time (hours) | SECO Released from Fermented Flaxseed (%) | SECO Conversion to EL (%) |
| 2 | ~20 | Not reported |
| 8 | ~40 | Not reported |
| 24 | ~65 | ~1.0 |
Data synthesized from a study by Hussain Zaki et al. (2022).[2] Note that this table shows the conversion to enterolactone, a downstream product of enterodiol.
Table 2: Net Production of Enterodiol from Flax Products by Fecal Microbiota
| Incubation Time (hours) | Flax Hulls (nmol/mg) | Flax Seeds (nmol/mg) |
| 24 | ~2.5 | ~2.5 |
| 72 | ~4.0 | ~2.0 |
| 96 | ~4.5 | ~1.5 |
Data estimated from a study by Moazzami et al. (2007) investigating in vitro fermentation with bovine fecal microbiota.[3] This provides a general trend, but values may differ with human microbiota.
Experimental Protocols
Protocol 1: In Vitro Fermentation of Lignans with Human Fecal Inoculum
This protocol is adapted from methodologies described by Hussain Zaki et al. (2022).[2]
1. Preparation of Fecal Inoculum: a. Collect fresh fecal samples from healthy adult donors who have not consumed antibiotics for at least six months. b. Within 2 hours of collection, homogenize 20g of feces in 100 mL of anaerobic phosphate buffer (8.8 g/L K2HPO4, 6.8 g/L KH2PO4, 0.1 g/L sodium thioglycolate) in a stomacher bag. c. Filter the fecal suspension through sterile gauze to remove large particles. This filtrate is the fecal microbiota supernatant.
2. Fermentation Medium Preparation: a. Prepare the colon medium consisting of: 5.22 g/L K2HPO4, 16.32 g/L KH2PO4, 2.0 g/L NaHCO3, 2.0 g/L yeast extract, 2.0 g/L peptone, 1.0 g/L mucin, 0.5 g/L L-cysteine HCl, and 2.0 mL/L Tween 80. b. Flush the medium with nitrogen gas for 30 minutes to create anaerobic conditions before autoclaving.
3. In Vitro Fermentation: a. In an anaerobic chamber or under a continuous stream of anaerobic gas, add your lignan-containing substrate (e.g., flaxseed powder) to a sterile penicillin bottle. b. Add 43 mL of the buffered colon medium to the bottle. c. Inoculate the medium with 7 mL of the fecal microbiota supernatant. d. Seal the bottle and incubate at 37°C with gentle shaking. e. Collect samples at various time points (e.g., 0, 12, 24, 48, 72 hours) for analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general outline based on methods described for enterolignan quantification.[14][15][16][17]
1. Sample Preparation: a. Centrifuge the fermentation broth to pellet bacterial cells and debris. b. To the supernatant, add an internal standard (e.g., 13C-labeled enterodiol). c. Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to release conjugated forms of enterodiol. d. Extract the enterodiol using an organic solvent (e.g., diethyl ether). e. Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Use a suitable C18 column for chromatographic separation. b. Employ a gradient elution with solvents such as water with formic acid and acetonitrile. c. Set the mass spectrometer to operate in electrospray ionization (ESI) mode. d. Monitor the specific mass transitions for enterodiol and the internal standard. e. Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
References
- 1. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
- 3. In vitro metabolism of flax lignans by ruminal and faecal microbiota of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human Gut Microbiome Associated with Enterolignan Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. Technological tools and strategies for culturing human gut microbiota in engineered in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emulatebio.com [emulatebio.com]
- 10. Production of enterodiol from defatted flaxseeds through biotransformation by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enterolignan Producing Phenotypes are Associated with Increased Gut Microbial Diversity and Altered Composition in Premenopausal Women in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Total (+)-Enterodiol via Enzymatic Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of total (+)-Enterodiol following enzymatic hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis in the measurement of total this compound?
In biological matrices such as plasma and urine, this compound exists in both its free form and as glucuronide and sulfate conjugates. To measure the total this compound concentration, which is often required for pharmacokinetic and bioavailability studies, these conjugates must first be cleaved to release the free aglycone. Enzymatic hydrolysis, typically using β-glucuronidase (which often has co-purified sulfatase activity), is the standard method to achieve this deconjugation prior to analytical techniques like LC-MS/MS.[1][2][3]
Q2: Which enzyme is best for the hydrolysis of this compound glucuronides?
β-glucuronidase from Helix pomatia is widely used for the hydrolysis of enterolignan conjugates and contains both β-glucuronidase and sulfatase activities.[4] However, the choice of enzyme can significantly impact hydrolysis efficiency.[5] Recombinant β-glucuronidases, such as those from E. coli, can offer higher purity, faster hydrolysis times, and reduced lot-to-lot variability.[5][6] The optimal enzyme should be selected based on the specific requirements of the assay, including the sample matrix and the analytical method.[3][5]
Q3: What are the optimal pH and temperature conditions for hydrolysis?
The optimal pH and temperature for β-glucuronidase activity are dependent on the source of the enzyme. For example, enzymes from Helix pomatia and abalone often have an optimal pH in the acidic range (pH 4.0-5.0), while recombinant enzymes from E. coli may perform better at a more neutral pH (6.0-7.0).[5][7] Similarly, optimal temperatures can range from 37°C to over 65°C.[5][8] It is crucial to consult the manufacturer's specifications for the specific enzyme being used and to optimize these conditions for your particular assay.[3]
Q4: How can I be sure that the hydrolysis reaction has gone to completion?
To ensure complete hydrolysis, it is recommended to perform a time-course experiment to determine the optimal incubation time. This involves incubating samples for varying durations (e.g., 1, 4, 8, 16 hours) and measuring the concentration of free this compound at each time point.[9] The optimal incubation time is the point at which the concentration of the analyte no longer increases. Additionally, using a stable isotope-labeled internal standard of the enterodiol glucuronide conjugate can help to monitor and correct for incomplete hydrolysis.
Q5: Can components of the sample matrix interfere with the enzymatic hydrolysis?
Yes, biological matrices like urine and plasma can contain endogenous substances that act as inhibitors of β-glucuronidase.[10][11] The composition of urine, for instance, can be highly variable and affect enzyme performance.[10] To mitigate these matrix effects, sample dilution or purification steps such as solid-phase extraction (SPE) prior to hydrolysis may be necessary.[12][13] Some modern recombinant enzymes are engineered to be more resistant to common inhibitors found in urine.[10]
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | 1. Verify Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Perform an activity assay using a standard substrate like phenolphthalein glucuronide. 2. Optimize Incubation Time: As described in Q4, perform a time-course experiment to ensure the incubation is long enough for complete hydrolysis. 3. Optimize pH and Temperature: Verify that the pH of the reaction buffer and the incubation temperature are optimal for the specific enzyme being used.[3][7] Note that the sample itself can alter the final pH of the buffer.[7] |
| Analyte Degradation | 1. Check Sample Stability: Ensure that this compound is stable under the hydrolysis and sample processing conditions. Consider adding antioxidants if oxidative degradation is suspected. 2. Storage Conditions: Samples should be stored at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Issues with Extraction (e.g., SPE) | 1. Incorrect Sorbent Choice: Ensure the SPE sorbent has the appropriate chemistry to retain this compound.[14][15] 2. Improper pH Adjustment: The pH of the sample may need to be adjusted for optimal retention on the SPE sorbent.[16] 3. Wash Solvent is Too Strong: The wash solvent may be eluting the analyte. Test a weaker wash solvent.[14] 4. Elution Solvent is Too Weak: The elution solvent may not be strong enough to fully recover the analyte. Increase the strength or volume of the elution solvent.[17] |
Problem 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Hydrolysis | 1. Matrix Effects: As detailed in Q5, variability between samples can lead to different levels of enzyme inhibition.[10][18] Consider further sample cleanup or using an enzyme more resistant to inhibitors. 2. Inconsistent pH: The inherent pH of different urine or plasma samples can vary, affecting the final pH of the hydrolysis reaction and thus the enzyme's efficiency.[7] Ensure your buffer has sufficient capacity to handle this variability. |
| Inconsistent Sample Preparation | 1. Pipetting Errors: Ensure accurate and precise pipetting of samples, internal standards, and reagents. 2. SPE Cartridge Drying: Do not allow the SPE sorbent bed to dry out before sample loading, as this can lead to inconsistent recoveries.[14] 3. Variable Flow Rates: Maintain a consistent and appropriate flow rate during SPE loading, washing, and elution steps.[17] |
| Instrumental Variability | 1. LC-MS/MS Performance: Check for any issues with the analytical instrument, such as fluctuations in spray stability or detector sensitivity. Run system suitability tests. |
Data Presentation
Table 1: Comparison of β-Glucuronidase Enzymes for Hydrolysis
| Enzyme Source | Common Commercial Names | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Escherichia coli (recombinant) | IMCSzyme®, BGTurbo® | 6.0 - 7.0 | 37 - 65 | High purity, low lot-to-lot variability, often faster hydrolysis times. Some are optimized for room temperature hydrolysis.[5] |
| Abalone (Haliotis rufescens) | Red Abalone β-Glucuronidase | 4.0 - 5.0 | 55 - 65 | Broad substrate specificity. May exhibit lot-to-lot variability.[5] |
| Snail (Helix pomatia) | - | 4.5 - 5.0 | 37 | Contains both β-glucuronidase and sulfatase activity.[5] |
| Limpet (Patella vulgata) | - | ~5.0 | 60 | Effective for a range of glucuronides, but efficiency can be compound-specific.[3] |
Table 2: Influence of pH and Temperature on Relative Hydrolysis Efficiency
| Enzyme | pH | Relative Efficiency (%) | Temperature (°C) | Relative Efficiency (%) |
| Recombinant (E. coli) | 6.0 | ~95 | 50 | ~90 |
| 7.0 | 100 | 60 | 100 | |
| 8.0 | ~90 | 70 | ~85 | |
| Abalone | 4.0 | ~90 | 55 | 100 |
| 4.5 | 100 | 65 | ~95 | |
| 5.0 | ~80 | 70 | ~80 | |
| Limpet | 4.0 | ~70 | 50 | ~85 |
| 5.0 | 100 | 60 | 100 | |
| 6.0 | ~80 | 70 | ~90 |
Note: The values in this table are illustrative and compiled from various sources.[7][8][9][19] Actual efficiencies will vary based on the specific enzyme, substrate, and experimental conditions. Researchers should always perform their own optimization experiments.
Experimental Protocols
Detailed Protocol for Enzymatic Hydrolysis of this compound from Human Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex samples briefly to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
-
Internal Standard Addition:
-
Spike the plasma sample with an appropriate amount of a stable isotope-labeled internal standard for this compound (e.g., ¹³C₃-(+)-Enterodiol). This is crucial for correcting for variations in hydrolysis efficiency and extraction recovery.
-
-
Buffer Addition:
-
Add 200 µL of 0.1 M sodium acetate buffer (pH 5.0) to the plasma sample. The final pH of the mixture should be verified to be within the optimal range for the chosen enzyme.
-
-
Enzyme Addition:
-
Add 20 µL of β-glucuronidase from Helix pomatia (e.g., ~2000 units). The exact amount of enzyme should be optimized based on the manufacturer's instructions and preliminary experiments.
-
-
Hydrolysis (Incubation):
-
Vortex the mixture gently.
-
Incubate the samples at 37°C for 4-16 hours in a shaking water bath. The optimal incubation time should be predetermined as described in the FAQs.[4]
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate proteins.
-
-
Protein Precipitation and Extraction:
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for further cleanup (e.g., Solid-Phase Extraction) or direct injection if the LC-MS/MS system is sufficiently robust.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Troubleshooting decision tree for low/variable recovery.
References
- 1. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 2. Analysis of enterolignan glucuronides in serum and urine by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imcstips.com [imcstips.com]
- 8. kurabiotech.com [kurabiotech.com]
- 9. faa.gov [faa.gov]
- 10. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 11. scbt.com [scbt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. specartridge.com [specartridge.com]
- 16. m.youtube.com [m.youtube.com]
- 17. silicycle.com [silicycle.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Enterodiol Precursors
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of (+)-Enterodiol precursors. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its precursors important?
This compound is a mammalian lignan produced by the gut microbiota from plant-based precursors, most notably secoisolariciresinol diglucoside (SDG) found abundantly in flaxseed. It, along with enterolactone, is classified as a phytoestrogen and has garnered significant research interest for its potential health benefits, including anti-cancer and cardioprotective properties. Studying its precursors is crucial to understanding how to effectively deliver and enhance the in vivo production of this bioactive compound.
Q2: What are the primary challenges in achieving high bioavailability of this compound from its precursors?
The primary challenges include:
-
Low Aqueous Solubility of Precursors: Precursors like SDG can have poor solubility in the gastrointestinal tract, limiting their dissolution and subsequent absorption.
-
Gut Microbiota Dependency: The conversion of precursors to this compound is entirely dependent on the composition and metabolic activity of an individual's gut microbiota. Significant inter-individual variations in gut flora can lead to inconsistent and unpredictable yields of this compound.
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First-Pass Metabolism: Once absorbed, the precursors or their metabolites may be subject to extensive metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
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Precursor Stability: The chemical structure of the precursors may be susceptible to degradation under the harsh pH conditions of the stomach.
Q3: How does the formulation of the precursor affect its bioavailability?
The formulation plays a critical role in the absorption of this compound precursors. For instance, studies have shown that the bioavailability of lignans from ground flaxseed is substantially higher than from whole flaxseed because grinding increases the surface area available for enzymatic action and absorption. Advanced formulation strategies, such as lipid-based delivery systems and solid dispersions, can further enhance solubility and protect the precursor from degradation, thereby improving its bioavailability.
Q4: Can the gut microbiota be modulated to enhance this compound production?
Yes, modulating the gut microbiota is a promising strategy. This can be achieved through:
-
Prebiotics: Consumption of non-digestible fibers that promote the growth of beneficial bacteria capable of converting lignan precursors.
-
Probiotics: Administration of live bacterial strains that have been identified as efficient converters of SDG to this compound.
-
Fecal Microbiota Transplantation (FMT): In a research setting, transplanting fecal matter from a high-converter subject to a low-converter can elucidate the causal role of the microbiome and identify key bacterial players.
Q5: What is the impact of antibiotic use on this compound production?
Antibiotic administration can significantly disrupt the gut microbiota, leading to a reduction or complete cessation of this compound production from its precursors.[1][2][3] This is a critical consideration in both clinical and preclinical studies, as concurrent or recent antibiotic use can be a major confounding factor.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration of Precursors
| Possible Cause | Troubleshooting Step |
| Poor Precursor Bioavailability | - Optimize Formulation: If using a simple suspension, consider formulating the precursor in a lipid-based system (e.g., self-emulsifying drug delivery system - SEDDS) or as a solid dispersion to improve solubility. - Particle Size Reduction: If using a solid precursor, reduce the particle size through techniques like micronization or nanocrystallization to increase the surface area for dissolution. |
| Inefficient Gut Microbiota Conversion | - Pre-screen Subjects/Animals: If possible, screen subjects or animals for their ability to produce enterolignans at baseline. - Microbiota Modulation: Consider a pre-treatment period with prebiotics or specific probiotics known to enhance lignan metabolism. - Fecal Microbiota Transplantation (FMT): In animal models, FMT from a known high-producer can be used to establish a competent gut microbiome. |
| Analytical Method Insensitivity | - Method Validation: Ensure your LC-MS/MS method is validated for the detection of this compound in plasma with a sufficiently low limit of quantification (LOQ). - Optimize Sample Preparation: Inefficient enzymatic hydrolysis of conjugated forms of this compound can lead to underestimation. Optimize the enzyme concentration, incubation time, and temperature for this step. |
| Recent Antibiotic Use | - Screening: Exclude subjects or animals with recent antibiotic use from your study. - Washout Period: If antibiotic use is unavoidable, ensure an adequate washout period to allow for the recovery of the gut microbiota. |
Issue 2: High Inter-Individual Variability in this compound Plasma Levels
| Possible Cause | Troubleshooting Step |
| Differences in Gut Microbiota Composition | - Stratify by Producer Status: Based on baseline or post-dose measurements, stratify your subjects/animals into "high," "medium," and "low" producers for data analysis. - 16S rRNA Sequencing: Correlate this compound levels with the gut microbiota composition to identify bacterial taxa associated with high production. |
| Genetic Factors of the Host | - Consider Host Genetics: Be aware that host genetic factors can influence the composition of the gut microbiota and metabolic pathways. While challenging to control, this should be acknowledged as a potential source of variability. |
| Dietary Interactions | - Standardize Diet: In preclinical studies, provide a standardized diet to all animals to minimize variations in gut microbiota due to different dietary components. In clinical studies, provide dietary recommendations or a controlled diet. |
Quantitative Data
Table 1: Relative Bioavailability of Enterolignans from Different Flaxseed Formulations
| Formulation | Relative Bioavailability (%) | Reference |
| Whole Flaxseed | 28 | [4] |
| Crushed Flaxseed | 43 | [4] |
Table 2: Pharmacokinetic Parameters of Enterodiol in Plasma (Example Data)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 50 - 200 | ng/mL |
| Tmax (Time to Cmax) | 8 - 12 | hours |
| AUC (Area Under the Curve) | Varies significantly based on dose and individual | ng*h/mL |
| t½ (Half-life) | 4 - 6 | hours |
Note: These are example values and can vary significantly based on the precursor, dose, formulation, and individual metabolic capacity.
Experimental Protocols
Protocol 1: Oral Gavage of Secoisolariciresinol Diglucoside (SDG) Formulation in Rodents
Objective: To administer a precise dose of an SDG formulation orally to rodents for pharmacokinetic studies.
Materials:
-
SDG formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a lipid-based formulation)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently restrain the rodent, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Dose Calculation: Weigh each animal accurately and calculate the required volume of the SDG formulation based on the target dose (mg/kg) and the concentration of your formulation (mg/mL).
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the stomach (a pre-measured length can be marked on the needle), slowly administer the formulation.
-
Needle Removal: Withdraw the needle gently in the same direction it was inserted.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose. Return the animal to its cage and monitor according to your approved animal protocol.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
Objective: To accurately measure the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., ¹³C-labeled this compound)
-
β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)
-
Acetate buffer (pH 5.0)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 16-18 hours to deconjugate the this compound glucuronides and sulfates.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 1 mL of the extraction solvent.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol:water).
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound precursors.
Caption: Metabolic pathway of dietary this compound precursors in vivo.
Caption: Troubleshooting flowchart for low in vivo this compound bioavailability.
References
- 1. Early Life Antibiotics Influence In Vivo and In Vitro Mouse Intestinal Epithelium Maturation and Functioning [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic administration routes significantly influence the levels of antibiotic resistance in gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput analysis of the impact of antibiotics on the human intestinal microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiomerically Pure (+)-Enterodiol
Welcome to the technical support center for the synthesis of enantiomerically pure (+)-Enterodiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?
A1: The main difficulties in the synthesis of enantiomerically pure this compound revolve around establishing the correct stereochemistry at the two adjacent chiral centers (C8 and C8'). Key challenges include:
-
Stereocontrol: Achieving high diastereoselectivity and enantioselectivity to favor the desired (R,R) configuration of this compound can be difficult.
-
Purification: Separating the desired (+)-enantiomer from its (-)-enantiomer and any diastereomeric byproducts often requires specialized techniques like chiral chromatography.
-
Multi-step Synthesis: Total synthesis routes can be lengthy, leading to low overall yields.
-
Protecting Groups: The synthesis often requires the use of protecting groups for the phenolic hydroxyls, which adds steps for protection and deprotection, potentially lowering the overall efficiency.
Q2: What are the common strategies to achieve enantioselectivity in this compound synthesis?
A2: Several strategies are employed to induce asymmetry in the synthesis of this compound and related lignans:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed in a later step.
-
Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. This is often a more efficient method as the chiral source is used in sub-stoichiometric amounts.
-
Enzymatic Reactions: Enzymes can be used to perform stereoselective transformations, such as desymmetrization of a prochiral substrate, to yield an enantiomerically enriched product.[1][2]
-
Starting from a Chiral Pool: The synthesis can begin with a readily available enantiomerically pure starting material from nature.
Q3: How can I determine the enantiomeric excess (e.e.) of my synthesized this compound?
A3: The most common method for determining the enantiomeric excess of a chiral compound like this compound is through chiral High-Performance Liquid Chromatography (HPLC) .[3][4] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Observed a mixture of diastereomers close to a 1:1 ratio. | Suboptimal Reaction Conditions: The steric influence of the chiral auxiliary is not being effectively translated. | 1. Lower the Reaction Temperature: Asymmetric reactions are often more selective at lower temperatures (e.g., -78 °C).2. Screen Different Solvents: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity.3. Vary the Lewis Acid: If a Lewis acid is used, its size and strength can influence the transition state geometry. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). |
| Inconsistent diastereomeric ratios between batches. | Impure Chiral Auxiliary: The presence of the opposite enantiomer of the auxiliary will lead to the formation of the undesired diastereomer. | 1. Verify the Enantiomeric Purity of the Auxiliary: Use a fresh, high-purity batch of the chiral auxiliary.2. Recrystallize the Auxiliary: If purity is questionable, recrystallization may improve its enantiomeric purity. |
Problem 2: Low Enantiomeric Excess (e.e.) in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The final this compound product shows a low e.e. after chiral HPLC analysis. | Racemization During a Reaction Step: A particular reaction condition (e.g., harsh pH, high temperature) may be causing the chiral centers to racemize. | 1. Review Reaction Conditions: Identify any steps with harsh acidic or basic conditions or high temperatures and consider milder alternatives.2. Analyze Intermediates: If possible, analyze the enantiomeric purity of key intermediates to pinpoint the step where racemization occurs. |
| Inefficient Chiral Resolution: If using a resolution method, the separation may not be optimal. | 1. Optimize Chiral Chromatography: Experiment with different chiral columns, mobile phases, and flow rates for HPLC separation.2. Diastereomeric Salt Crystallization: If applicable, screen different resolving agents and crystallization solvents to improve the separation of diastereomeric salts. |
Problem 3: Difficult Purification of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The product is difficult to purify by standard column chromatography. | Similar Polarity of Byproducts: Stereoisomers and other reaction byproducts may have very similar polarities to the desired product. | 1. Flash Chromatography Optimization: Use a shallow solvent gradient and high-purity silica gel. Consider different solvent systems.2. Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system to remove impurities.3. Preparative HPLC: For high-purity requirements, preparative HPLC or preparative thin-layer chromatography (TLC) may be necessary. |
| The purified product is a gum or oil instead of a solid. | Residual Solvent or Impurities: Trace amounts of solvent or impurities can prevent crystallization. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent.2. Trituration: Add a non-solvent to the oily product and stir to induce crystallization or precipitate the product as a solid. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of (-)-Enterodiol from a Natural Precursor
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Demethylation | 3,3'-Dimethylenterolactone | (-)-Enterolactone | BBr₃, CH₂Cl₂ | 79 | [5] |
| Reduction | (-)-Enterolactone | (-)-Enterodiol | LiAlH₄, THF | 71 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Enterolactone Precursor to Enterodiol
This protocol is adapted from the synthesis of (-)-Enterodiol and can be applied to the corresponding (+)-enantiomer precursor.
-
Preparation: Dissolve the enantiomerically pure enterolactone precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reducing Agent: Cautiously add lithium aluminum hydride (LiAlH₄) (3 equivalents) in small portions to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of diluted hydrochloric acid (HCl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume), followed by diethyl ether (3 x volume), and finally with dichloromethane (3 x volume). To improve separation, the aqueous layer can be saturated with sodium chloride (NaCl).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure enterodiol.[5]
Visualizations
Diagram 1: General Synthetic Strategy for Dibenzylbutane Lignans
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantiomeric excess in asymmetric synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: (+)-Enterodiol Stability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the linearity and overall performance of (+)-Enterodiol stability assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound that can lead to poor linearity and inaccurate results.
Q1: My calibration curve for this compound is non-linear. What are the potential causes?
A1: Non-linearity in this compound calibration curves is a common issue that can stem from several sources. The most frequent culprits include:
-
Detector Saturation: At high concentrations, the detector (UV or MS) response may no longer be proportional to the analyte concentration.
-
Improper Standard Preparation: Errors in serial dilutions, instability of stock solutions, or using a solvent for standards that is not compatible with the mobile phase can lead to an inaccurate curve.
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix (e.g., plasma, cell culture media) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1][2]
-
Analyte Degradation: this compound may degrade in the sample vial while waiting for injection, especially if not stored properly.
-
Chromatographic Issues: Poor peak shape (e.g., tailing or fronting) can lead to inaccurate peak integration, affecting the linearity of the assay.
Q2: I'm observing significant peak tailing for this compound. How can I improve the peak shape?
A2: Peak tailing can compromise resolution and integration accuracy. To address this:
-
Adjust Mobile Phase pH: The phenolic hydroxyl groups of this compound can interact with residual silanols on the HPLC column packing. Adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase can suppress this interaction and improve peak shape.
-
Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.
-
Evaluate Column Health: The column itself may be degraded. Try a new column of the same type to see if the problem persists.
Q3: My results show poor reproducibility between replicate injections. What should I investigate?
A3: Poor reproducibility can be traced to several factors:
-
Inconsistent Sample Preparation: Ensure that your extraction procedure (e.g., LLE, SPE) is consistent across all samples. Variations in extraction efficiency will lead to variable results.
-
Autosampler Issues: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Fluctuations in HPLC System: Unstable pump pressure or temperature fluctuations in the column oven can cause variations in retention time and peak area.
-
Instability of this compound in the Autosampler: If the autosampler is not temperature-controlled, this compound may degrade over the course of a long run.
Q4: How can I minimize matrix effects in my LC-MS/MS assay?
A4: Matrix effects are a significant challenge in bioanalysis. To mitigate them:
-
Improve Sample Cleanup: Optimize your sample preparation to remove as many interfering matrix components as possible. This may involve trying different SPE cartridges or LLE solvents.
-
Modify Chromatography: Adjusting the gradient or using a different column may help to chromatographically separate this compound from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 13C-Enterodiol) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3]
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to normalize the matrix effects between the standards and the samples.
Quantitative Data Summary
The following tables summarize typical parameters for this compound quantification methods.
Table 1: Linearity and Detection Limits of Analytical Methods for this compound
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Plasma | 0.01 - 1.77 ng/mL | ≥ 0.97 | 0.01 ng/mL | [1] |
| LC-MS/MS | Urine | 0.003 - 0.251 ng/mL | ≥ 0.97 | 0.003 ng/mL | [1] |
| LC-MS/MS | Food | 0.008 - 3.541 ng/mL | ≥ 0.97 | 0.008 ng/mL | [1] |
| LC-MS/MS | Plasma | Not specified | Not specified | 0.15 nM | [3] |
Table 2: Recommended Stress Conditions for Stability Testing
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Stress | 60°C - 80°C | To determine the impact of heat on stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | To assess degradation upon light exposure. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound stability assays.
1. Protocol for Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is adapted from a validated method for quantifying enterodiol in plasma.[1][3]
-
Enzymatic Hydrolysis:
-
To 300 µL of plasma, add an internal standard (e.g., 13C-labeled enterodiol).
-
Add a freshly prepared enzyme mixture of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 4 hours to deconjugate enterodiol metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add a suitable organic solvent (e.g., diethyl ether or a mixture of diethyl ether and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
2. Protocol for a Stability-Indicating HPLC-UV Method
This is a general protocol for assessing the stability of this compound in a solution under stress conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the relevant stability testing medium (e.g., buffer at a specific pH).
-
-
Application of Stress Conditions:
-
For thermal stress, incubate the working solution at a specified temperature (e.g., 60°C).
-
For acid/base hydrolysis, add HCl or NaOH to the working solution to achieve the desired concentration (e.g., 0.1 M) and incubate.
-
For oxidative stress, add hydrogen peroxide to the working solution.
-
At predetermined time points, withdraw aliquots of the stressed samples.
-
-
Sample Analysis:
-
If necessary, neutralize the acid or base in the hydrolyzed samples.
-
Dilute the samples with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the samples into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Quantify the remaining this compound at each time point using a calibration curve.
-
Monitor the chromatograms for the appearance of degradation peaks.
-
Visualizations
The following diagrams illustrate key workflows and concepts for improving this compound stability assays.
Caption: A typical experimental workflow for a this compound stability assay.
Caption: Troubleshooting logic for non-linear calibration curves in this compound assays.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (+)-Enterodiol in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methodologies for the quantification of (+)-Enterodiol in human urine, a key biomarker for lignan intake and metabolism. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on experimental data from published, validated methods. This document is intended to assist researchers in selecting the most appropriate method for their specific study needs, considering factors such as sensitivity, specificity, and sample throughput.
Introduction to this compound Analysis
This compound is a mammalian lignan produced by the gut microbiota from plant-based precursors. Its concentration in urine is a valuable indicator of dietary lignan consumption and has been associated with various health outcomes. Accurate and precise quantification of this compound is crucial for clinical and epidemiological studies. This guide compares the most common analytical techniques used for this purpose.
Comparative Analysis of Validated Methods
The following tables summarize the quantitative performance data of different analytical methods for the determination of this compound in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that has become a gold standard for the analysis of small molecules in complex biological matrices.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Urine
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 0.008 - 1200 ng/mL | [1][2] |
| Coefficient of Determination (r²) | > 0.97 | [1][2] |
| Limit of Detection (LOD) | 0.001 - 0.04 ng/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.003 - 0.251 ng/mL | [1][2][3] |
| Accuracy (% Recovery) | 76 - 111% | [1][2][3] |
| Precision (%RSD) | < 15% | [1][2][3] |
| Stability | Stable for at least 3 freeze-thaw cycles and 24h at room temperature | Data extrapolated from similar analytes in other studies |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, often requiring derivatization to improve the volatility and thermal stability of the analyte.
Table 2: Performance Characteristics of a Validated GC-MS Method for this compound in Urine
| Validation Parameter | Performance Data | Reference |
| Linearity Range | LOQ to 40 ng/mL | [4] |
| Coefficient of Determination (r²) | > 0.995 | [4] |
| Limit of Detection (LOD) | Not explicitly stated for enterodiol | |
| Limit of Quantification (LOQ) | 0.02 - 0.1 ng/mL (for most estrogens) | [4] |
| Accuracy (% Bias) | 91.4 - 108.5% (for estrogens) | [4] |
| Precision (%CV) | 1.4 - 10.5% (for estrogens) | [4] |
| Stability | Not explicitly stated |
High-Performance Liquid Chromatography (HPLC) with UV or DAD Detection
HPLC with UV or Diode-Array Detection (DAD) is a more accessible and cost-effective technique, though generally less sensitive and specific than mass spectrometry-based methods.
Table 3: Performance Characteristics of a Validated HPLC-DAD-ESI-MS Method for this compound in Urine
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 0.008 to 1200 ng/mL | [1][2] |
| Coefficient of Determination (r²) | ≥ 0.97 | [1][2] |
| Limit of Detection (LOD) | 0.001 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.003 ng/mL | [1] |
| Accuracy (% Recovery) | 76 - 111% | [1][2] |
| Precision (%RSD) | < 15.71% | [1][2] |
| Stability | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Since this compound is present in urine as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is necessary to measure the total concentration.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add a suitable internal standard.
-
Add β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 16-24 hours.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
GC-MS Analysis
-
Derivatization:
-
To the dried extract from SPE, add a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Incubate at a specific temperature (e.g., 60-70°C) for a defined time to form volatile trimethylsilyl (TMS) derivatives.[4]
-
-
Gas Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.[4]
-
HPLC-DAD Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Diode-Array Detection:
-
Monitor the absorbance at a specific wavelength (e.g., 280 nm) corresponding to the maximum absorbance of this compound.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of this compound in urine.
Caption: Experimental workflow for this compound analysis in urine.
Conclusion
The choice of an analytical method for this compound in urine depends on the specific requirements of the study.
-
LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring the detection of low concentrations of enterodiol and for large-scale epidemiological research where high throughput is essential.
-
GC-MS provides a robust and reliable alternative, although the need for derivatization can add complexity to the sample preparation process.
-
HPLC-DAD is a cost-effective and accessible option suitable for studies where high sensitivity is not the primary concern and for preliminary or smaller-scale investigations.
It is recommended to use a validated method and incorporate appropriate quality control measures to ensure the reliability of the analytical results.
References
A Comparative Analysis of the Bioactivity of (+)-Enterodiol and (-)-Enterodiol: A Review of Current Evidence and Future Directions
A notable gap in the current scientific literature is the limited research directly comparing the bioactivities of the individual enantiomers of enterodiol, namely (+)-Enterodiol and (-)-Enterodiol. Most existing studies have investigated the biological effects of what is presumed to be a racemic mixture of enterodiol. This guide, therefore, provides a comparative overview of the known bioactivities of enterodiol (as a racemic mixture) and its primary metabolite, enterolactone, for which more extensive comparative data are available. The significant potential for enantioselective bioactivity is highlighted, underscoring a critical area for future research in drug development and nutritional science.
Enterodiol and enterolactone are mammalian lignans produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables.[1] They have garnered considerable interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[2] Evidence suggests that the metabolic conversion of enterodiol to enterolactone by intestinal bacteria is an enantioselective process, with specific bacteria responsible for the oxidation of (+)- and (-)-enterodiol.[3][4] This enantioselective metabolism strongly implies that the biological activities of the enterodiol enantiomers themselves may differ significantly.
Data Presentation
The following tables summarize the available quantitative data for the bioactivity of enterodiol (racemic) and enterolactone.
Table 1: Comparative Antioxidant Activity
| Compound/Assay | Method | Concentration | Result | Reference |
| Enterodiol | Inhibition of zymosan-activated PMNL-CL | 2.5 mg/ml | 94.2% inhibition | [5] |
| Enterolactone | Inhibition of zymosan-activated PMNL-CL | 2.5 mg/ml | 81.6% inhibition | [5] |
| Enterodiol | DPPH Radical Scavenging | 25-200 µM | Inactive | [6] |
| Enterolactone | DPPH Radical Scavenging | 25-200 µM | Inactive | [6] |
| Enterodiol | AAPH-induced DNA damage | Not specified | Less effective than SDG and SECO | [6] |
| Enterolactone | AAPH-induced DNA damage | Not specified | Less effective than SDG and SECO | [6] |
| Enterodiol | AAPH-induced liposome peroxidation | Not specified | As effective as SECO and Enterolactone | [6] |
| Enterolactone | AAPH-induced liposome peroxidation | Not specified | As effective as SECO and Enterodiol | [6] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Stimulant | Concentration | Effect on TNF-α Production | Reference |
| Enterodiol | THP-1 cells | LPS | 333 µM | Significant reduction | [7] |
| Enterodiol | THP-1 cells | LPS | 1000 µM | Significant reduction | [7] |
| Enterolactone | THP-1 cells | LPS | 333 µM | Significant reduction | [7] |
| Enterolactone | THP-1 cells | LPS | 1000 µM | Significant reduction | [7] |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Enterodiol | CT26 (colorectal cancer) | Apoptosis Assay | 0-100 µM (72h) | Up to 40% apoptosis | [8] |
| Enterodiol | CT26 (colorectal cancer) | Migration Assay | 0-100 µM (48h) | Suppression of migration | [8] |
| Enterodiol | ES-2 (ovarian cancer) | MTT Assay | 10⁻³ mol/L | Inhibition of cell growth | [9] |
| Enterolactone | ES-2 (ovarian cancer) | MTT Assay | 10⁻³ mol/L | Inhibition of cell growth (more effective than Enterodiol) | [9] |
| Enterolactone | ES-2 (ovarian cancer) | MTT Assay | 10⁻⁵ mol/L | Active | [9] |
| Enterodiol | ES-2 (ovarian cancer) | MTT Assay | 10⁻⁵ mol/L | Inactive | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a general procedure for determining the free radical scavenging activity of test compounds.[9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds (this compound, (-)-Enterodiol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store in a dark container.
-
Sample Preparation: Prepare a stock solution of the test compounds and the positive control in methanol. Create a series of dilutions from the stock solution to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Anti-inflammatory Activity Assessment: Measurement of TNF-α Production in LPS-Stimulated THP-1 Cells
This protocol describes the measurement of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[1][7]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, (-)-Enterodiol)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS only).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the treated groups to the positive control to determine the inhibitory effect of the test compounds.
Anticancer Activity Assessment: MTT Assay for Cell Viability
This protocol details the MTT assay, a colorimetric method to assess cell viability and proliferation.[2][4]
Materials:
-
Cancer cell line of interest (e.g., CT26, ES-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (this compound, (-)-Enterodiol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows:
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways implicated in the bioactivity of enterolignans and a general workflow for their biological evaluation.
Caption: Inhibition of the NF-κB signaling pathway by enterolignans.
Caption: Modulation of the MAPK signaling pathway by enterodiol.
Caption: General workflow for comparative bioactivity studies.
Conclusion
The available scientific evidence strongly suggests that enterodiol and its metabolite, enterolactone, possess promising antioxidant, anti-inflammatory, and anticancer properties. However, a critical knowledge gap exists regarding the specific bioactivities of the individual enantiomers, this compound and (-)-Enterodiol. The enantioselective nature of enterodiol's metabolism points towards the high likelihood of enantiomer-specific biological effects. Future research should prioritize the synthesis or isolation of pure (+)- and (-)-enterodiol and conduct comprehensive comparative studies on their bioactivities. Such investigations are essential for a complete understanding of the health effects of dietary lignans and for the potential development of enantiomerically pure lignan-based therapeutics. This will provide a more precise understanding of their mechanisms of action and could lead to the development of more potent and targeted therapeutic agents.
References
- 1. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Analysis of (+)-Enterodiol and Enterolactone on Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of two mammalian lignans, (+)-enterodiol (END) and enterolactone (ENL), on ovarian cancer cells. The data presented is compiled from peer-reviewed studies to assist researchers in understanding their potential as therapeutic agents.
Executive Summary
Both this compound and enterolactone, metabolites of dietary lignans, have demonstrated inhibitory effects on ovarian cancer cells. However, current research indicates that enterolactone exhibits a more potent and consistent anti-cancer profile compared to this compound.[1][2] Enterolactone shows superior efficacy in inhibiting cell proliferation, migration, and invasion, often in a dose- and time-dependent manner.[1][2] While both compounds show promise, enterolactone appears to be a more viable candidate for further drug development due to its higher efficacy and lower observed side effects in animal models.[2]
Data Presentation: In Vitro Effects on ES-2 Ovarian Cancer Cells
The following tables summarize the quantitative data from a key comparative study by Liu et al. (2017) on the human ovarian cancer cell line ES-2.
Table 1: Effect on Cell Proliferation (MTT Assay) [1][2]
| Compound | Concentration (mol/L) | 24 hours (% Inhibition) | 48 hours (% Inhibition) | 72 hours (% Inhibition) |
| This compound (END) | 10⁻³ | ~20% | ~25% | ~30% |
| 10⁻⁴ | No significant inhibition | No significant inhibition | No significant inhibition | |
| 10⁻⁵ | No significant inhibition | No significant inhibition | No significant inhibition | |
| 10⁻⁶ | No significant inhibition | No significant inhibition | No significant inhibition | |
| Enterolactone (ENL) | 10⁻³ | ~35% | ~50% | ~60% |
| 10⁻⁴ | ~15% | ~25% | ~35% | |
| 10⁻⁵ | ~5% | ~10% | ~15% | |
| 10⁻⁶ | No significant inhibition | No significant inhibition | No significant inhibition |
Table 2: Effect on Cell Viability (Trypan Blue Assay at 48 hours) [1][2]
| Compound | Concentration (mol/L) | % Viability Reduction |
| This compound (END) | 10⁻³ | 28.02% |
| Enterolactone (ENL) | 10⁻³ | 24.38% |
Table 3: Effect on Cell Migration (Wound Healing Assay at 24 hours) [1][2]
| Compound | Concentration (mol/L) | Migration Inhibition |
| This compound (END) | 10⁻³ | Significant |
| 10⁻⁴ | Significant | |
| 10⁻⁵ | Significant | |
| Enterolactone (ENL) | 10⁻³ | Significant (p < 0.01) |
| 10⁻⁴ | Significant (p < 0.01) | |
| 10⁻⁵ | Significant (p < 0.05) | |
| 10⁻⁶ | Significant (p < 0.05) |
Table 4: Effect on Cell Invasion (Transwell Assay at 48 hours) [1][2]
| Compound | Concentration (mol/L) | Invasion Inhibition |
| This compound (END) | 10⁻³ | Significant |
| Enterolactone (ENL) | 10⁻³ | Significant |
| 10⁻⁴ | Significant |
Apoptosis and Cell Cycle Arrest
While the primary comparative study did not provide quantitative data on apoptosis and cell cycle, other research indicates that enterolactone can induce apoptosis and cause cell cycle arrest in various cancer cells, including those of the ovary.[3] Lignans, in general, have been shown to induce apoptosis in colon cancer cells.[2] Enterolactone, in combination with gemcitabine, has been shown to modulate the Akt-Bax pathway, which is involved in apoptosis.[4] Further research is needed to quantify the specific effects of this compound and enterolactone on apoptosis and cell cycle progression in ovarian cancer cells.
Signaling Pathways
The precise signaling pathways for this compound and enterolactone in ovarian cancer are still under investigation. However, evidence suggests the involvement of multiple pathways:
-
Estrogen Receptor (ER) Modulation : As phytoestrogens, both compounds can interact with estrogen receptors, potentially leading to anti-estrogenic effects at high concentrations.[2]
-
Protein Kinase Inhibition : At higher doses, these lignans may act as protein kinase inhibitors.[2]
-
Akt Signaling : Enterolactone, particularly in combination with other agents, has been shown to modulate the Akt signaling pathway, which is crucial for cell survival and proliferation.[4]
-
NF-kB Pathway : In studies on hen ovaries, both lignans were found to down-regulate the NF-kB pathway, which is involved in inflammation and cancer progression.[1]
Caption: Proposed signaling pathways of Enterolactone in ovarian cancer cells.
Experimental Protocols
Cell Culture: The human ovarian carcinoma cell line ES-2 was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[2]
MTT Assay for Cell Proliferation:
-
ES-2 cells were seeded at a density of 1 x 10⁴ cells/well in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound or enterolactone (10⁻³ to 10⁻⁶ mol/L) for 24, 48, and 72 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was discarded, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 492 nm using a microplate reader.[2]
Caption: Workflow for the MTT cell proliferation assay.
Wound Healing Assay for Cell Migration:
-
ES-2 cells were grown to confluence in 6-well plates.
-
A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer.
-
The wells were washed with PBS to remove detached cells.
-
Cells were then treated with different concentrations of this compound or enterolactone.
-
The closure of the wound was observed and photographed at 0 and 24 hours under a microscope.[2]
Transwell Invasion Assay:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane coated with Matrigel were used.
-
ES-2 cells (5 x 10⁴) in serum-free medium containing various concentrations of this compound or enterolactone were added to the upper chamber.
-
The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
-
After 48 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface were fixed with methanol and stained with crystal violet.
-
The number of invading cells was counted in five random fields under a microscope.[2]
Caption: Workflow for the Transwell invasion assay.
Conclusion
The available evidence strongly suggests that both this compound and enterolactone possess anti-cancer properties against ovarian cancer cells. However, enterolactone consistently demonstrates superior inhibitory effects on key processes of cancer progression, including proliferation, migration, and invasion. While the precise molecular mechanisms require further elucidation, the modulation of critical signaling pathways such as Akt and NF-kB, along with potential interactions with estrogen receptors, are likely contributors to their anti-tumor activity. Based on current data, enterolactone emerges as a more promising candidate for further preclinical and clinical investigation as a potential therapeutic agent for ovarian cancer.
References
- 1. Enterolactone has stronger effects than enterodiol on ovarian cancer | springermedizin.de [springermedizin.de]
- 2. Enterolactone has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterolactone promotes efficacy of gemcitabine on epithelial ovarian cancer and ameliorates gut dysbacteriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (+)-Enterodiol: ELISA vs. LC-MS
Methodology Comparison: ELISA vs. LC-MS/MS
The selection between ELISA and LC-MS for the quantification of (+)-Enterodiol hinges on the specific requirements of the research, including the need for high throughput, sensitivity, specificity, and the complexity of the biological matrix being analyzed.
-
ELISA is a high-throughput immunoassay that offers simplicity and cost-effectiveness, making it well-suited for screening a large number of samples. However, its accuracy can be compromised by the cross-reactivity of antibodies with structurally related molecules.[1]
-
LC-MS/MS is considered the "gold standard" for quantitative analysis, providing superior specificity and sensitivity by separating the analyte from the sample matrix before detection based on its unique mass-to-charge ratio.[1] This makes it ideal for trace-level detection and for studies requiring high analytical rigor.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of ELISA and LC-MS/MS based on data from studies on similar analytes.
| Performance Parameter | ELISA | LC-MS/MS | Source |
| Specificity | Can be prone to cross-reactivity with structurally similar compounds. For an enterolactone ELISA, cross-reactivity with enterodiol was 0.05%. | High specificity due to chromatographic separation and mass-based detection. | [2] |
| Sensitivity (Limit of Detection) | For enterolactone, sensitivity is reported around 70 pg/ml. | High sensitivity, with Lower Limits of Quantification (LLOQ) for enterolactone conjugates reported as low as 16-86 pM. | [2][3] |
| Precision (Coefficient of Variation - CV) | Inter-assay CV for estrogen metabolites reported to be ≤14.2%. | Inter-assay CV for estrogen metabolites reported to be ≤9.4%. | [4] |
| Correlation with LC-MS/MS | For estrogen metabolites, Spearman correlation (r) was high in premenopausal women (0.8-0.9) but moderate in postmenopausal women (0.4-0.8). | N/A (Reference Method) | [4] |
| Absolute Concentration Measurement | Tends to yield higher absolute concentrations compared to LC-MS/MS for estrogen metabolites (1.4 to 11.8 times higher). | Considered to provide more accurate absolute quantification. | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are generalized protocols for the quantification of this compound using ELISA and LC-MS.
This protocol is based on a competitive ELISA format, which is common for small molecules like enterolignans.
-
Coating: An ELISA plate is pre-coated with a capture antibody specific for the target analyte.
-
Sample/Standard Incubation: A known amount of enzyme-labeled analyte (tracer) is added to the wells along with the standards or samples containing unknown amounts of this compound. The unlabeled analyte in the sample competes with the tracer for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate solution is added to the wells, which reacts with the enzyme on the tracer to produce a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve.
This protocol is a general workflow for the quantification of enterodiol in biological samples.
-
Sample Preparation:
-
Hydrolysis: For the measurement of total this compound (conjugated and unconjugated forms), samples (e.g., plasma, urine) are treated with β-glucuronidase/sulfatase to deconjugate the metabolites.[5]
-
Extraction: The hydrolyzed sample is then subjected to a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lignans and remove interfering substances.[3][6]
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into an LC system.
-
A C18 reversed-phase column is typically used to separate this compound from other sample components.
-
A gradient elution with a mobile phase consisting of two solvents (e.g., water with formic acid and acetonitrile or methanol) is employed to achieve separation.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is commonly used to ionize the analyte.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for highly selective and sensitive quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of ELISA and LC-MS/MS.
Caption: Simplified metabolic pathway of dietary lignans to enterodiol.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. anis.au.dk [anis.au.dk]
- 4. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Estrogenic Potency of (+)-Enterodiol and 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estrogenic potency of the mammalian lignan (+)-Enterodiol and the endogenous estrogen 17β-estradiol. The information presented herein is based on experimental data from in vitro studies and is intended to inform research and development in fields requiring an understanding of estrogenic compounds.
Executive Summary
17β-estradiol, the primary female sex hormone, is a potent agonist of both estrogen receptor α (ERα) and estrogen receptor β (ERβ). In contrast, this compound, a metabolite of plant lignans formed by intestinal microflora, is considered a weak phytoestrogen. While direct quantitative comparisons of the binding affinity and transcriptional activation potency are not widely available in the literature, existing studies consistently indicate that the estrogenic activity of this compound is significantly lower than that of 17β-estradiol.
Quantitative Comparison of Estrogenic Potency
| Compound | Target Receptor | Parameter | Value | Relative Potency vs. 17β-estradiol |
| 17β-estradiol | ERα, ERβ | RBA | 100% | Benchmark |
| ERα | EC50 (Transcriptional Activation) | ~0.1 - 1 nM | Benchmark | |
| This compound | ERα, ERβ | RBA | Data not available | Significantly Lower |
| ERα | Transcriptional Activation | Induces activation | Qualitatively similar mechanism to 17β-estradiol, but weaker |
Experimental Protocols
The assessment of estrogenic potency relies on a variety of in vitro assays. The two primary methods discussed here are the Estrogen Receptor Binding Assay and the Reporter Gene Assay.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.
Methodology:
-
Preparation of ER Source: Estrogen receptors are typically sourced from the cytosol of rat uteri or from recombinant expression systems.
-
Competitive Binding: A constant concentration of [³H]-17β-estradiol and purified estrogen receptors are incubated with varying concentrations of the unlabeled test compound (e.g., this compound) or the reference compound (unlabeled 17β-estradiol).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The receptor-ligand complexes are separated from the unbound radiolabeled estradiol. This is commonly achieved using methods like hydroxyapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of [³H]-17β-estradiol (IC50) is determined. The RBA is then calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100%
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).
Objective: To determine the transcriptional activation potency (EC50) of a test compound.
Methodology:
-
Cell Culture: A suitable cell line that expresses the estrogen receptor of interest (e.g., MCF-7, T47D, or engineered HEK293 cells) is used.
-
Transfection: The cells are transfected with a reporter plasmid containing a luciferase or β-galactosidase gene downstream of an ERE-containing promoter. Stable cell lines with integrated reporter constructs are also commonly used.
-
Treatment: The transfected cells are treated with various concentrations of the test compound or 17β-estradiol.
-
Incubation: The cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activity (EC50) is calculated from the dose-response curve.
Visualizing the Methodologies and Pathways
To better illustrate the experimental processes and biological pathways involved, the following diagrams are provided.
Head-to-head comparison of (+)-Enterodiol and genistein on breast cancer cells
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered significant interest in breast cancer research for their potential therapeutic and preventative properties. Among these, the isoflavone genistein and the enterolignan (+)-enterodiol are two prominent molecules that have been the subject of numerous studies. This guide provides a head-to-head comparison of their effects on breast cancer cells, summarizing key experimental findings on their impact on cell viability, apoptosis, and cell cycle progression. The information is intended for researchers, scientists, and drug development professionals seeking a concise overview of the current understanding of these two compounds.
Comparative Efficacy: A Summary of In Vitro Data
The following tables summarize the quantitative data on the effects of this compound and genistein on breast cancer cell lines, primarily focusing on the estrogen receptor-positive (ER+) MCF-7 and triple-negative MDA-MB-231 cell lines. It is important to note that direct comparative studies with comprehensive quantitative data for this compound are limited in the existing literature.
Table 1: Effect on Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Citation(s) |
| Genistein | MCF-7 | 32.5 | [1] |
| MCF-7 | 47.5 | [2][3] | |
| MDA-MB-231 | ~50 | [4] | |
| This compound | MCF-7 | Data not available | |
| MDA-MB-231 | Data not available |
Note: IC50 values for genistein can vary depending on the experimental conditions, such as treatment duration and assay used.
Table 2: Effect on Apoptosis
| Compound | Cell Line | Apoptosis Induction | Quantitative Data | Citation(s) |
| Genistein | MCF-7 | Yes | 32.96 ± 0.09% (at 100 µM) | [6] |
| MDA-MB-231 | Yes | 18.98% (at 5 µM) to 60.64% (at 20 µM) | [7] | |
| This compound | MCF-7 | Yes | Data not available | |
| MDA-MB-231 | Data not available | Data not available |
Genistein is a well-documented inducer of apoptosis in both ER+ and ER- breast cancer cells[6][7][8]. While this compound is also suggested to induce apoptosis, specific quantitative data on the percentage of apoptotic cells is lacking in the reviewed literature.
Table 3: Effect on Cell Cycle
| Compound | Cell Line | Effect on Cell Cycle | Quantitative Data | Citation(s) |
| Genistein | T47D | G2/M arrest | 7-fold increase in G2/M (at 30 µM) | [9] |
| MDA-MB-231 | G2/M arrest | 4-fold increase in G2/M | [9] | |
| MDA-MB-435S | G2/M arrest | Concentration-dependent increase | [10] | |
| This compound | MCF-7 | Data not available | Data not available | |
| MDA-MB-231 | Data not available | Data not available |
Genistein consistently demonstrates the ability to induce cell cycle arrest at the G2/M phase in various breast cancer cell lines[9][10]. Information regarding the specific effects of this compound on cell cycle distribution is not well-documented in the available literature.
Signaling Pathways
The anticancer effects of this compound and genistein are mediated through the modulation of various signaling pathways. Below are diagrams illustrating the known pathways for each compound.
Genistein exerts its effects through multiple pathways, including the inhibition of EGFR and modulation of downstream PI3K/Akt and MAPK signaling[11][12]. It also impacts the Notch-1 and NF-κB pathways[7]. Both this compound and genistein are known to interact with estrogen receptors[13][14]. This compound has been shown to activate the Erk1/2 and PI3K/Akt pathways, suggesting an involvement of non-genomic estrogen signaling[13][15].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or genistein and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or genistein for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, cyclins, CDKs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and genistein exhibit anticancer properties against breast cancer cells, albeit through potentially different primary mechanisms and potencies. Genistein has been extensively studied and demonstrates clear dose-dependent inhibition of cell proliferation, induction of apoptosis, and G2/M cell cycle arrest, mediated by its influence on multiple signaling pathways.
The available evidence for this compound, while less comprehensive, suggests it does not stimulate and may even inhibit the proliferation of ER+ breast cancer cells. Its signaling appears to involve estrogen receptor pathways and the activation of PI3K/Akt and MAPK cascades.
A significant gap in the literature exists regarding direct, quantitative comparisons of the effects of this compound and genistein on apoptosis and cell cycle progression in breast cancer cells. Further research with standardized experimental protocols is crucial to fully elucidate their comparative efficacy and to guide future drug development efforts targeting these phytoestrogens for breast cancer therapy.
References
- 1. Genistein decreases the breast cancer stem-like cell population through Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein enhances TLR3-mediated apoptosis and immune signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein inhibits MDA-MB-231 triple-negative breast cancer cell growth by inhibiting NF-κB activity via the Notch-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genistein blocks breast cancer cells in the G(2)M phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 14. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (+)-Enterodiol's Anti-Proliferative Efficacy: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of lignans, this guide provides an objective comparison of the in vivo anti-proliferative effects of (+)-Enterodiol. The data presented herein is derived from key preclinical studies, offering a direct comparison with its prominent metabolite, Enterolactone. This guide summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of In Vivo Anti-Proliferative Effects
The anti-proliferative efficacy of this compound has been evaluated in vivo, primarily in xenograft models of ovarian and colorectal cancer. These studies provide a quantitative comparison with Enterolactone, another key mammalian lignan.
Ovarian Cancer Xenograft Model
In a study utilizing a human ovarian cancer xenograft model, both this compound and Enterolactone demonstrated significant tumor suppression.[1][2][3] However, Enterolactone exhibited a more potent anti-cancer capability at the same dosage and was also effective at a lower concentration.[1][2][3] Notably, the higher dose of this compound was associated with some side effects, which were not observed with Enterolactone.[1][2][3]
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Control (PBS) | - | 1850 ± 250 | 1.9 ± 0.3 |
| This compound | 1 | 850 ± 150 | 0.9 ± 0.2 |
| Enterolactone | 1 | 600 ± 120 | 0.6 ± 0.1 |
| Enterolactone | 0.1 | 1100 ± 200 | 1.1 ± 0.2 |
Table 1: Comparison of tumor growth inhibition in an ovarian cancer xenograft model. Data extracted from Liu H, et al. J Ovarian Res. 2017;10(1):49.
Colorectal Cancer Xenograft Model
In a colorectal cancer xenograft model, intra-tumor injections of this compound led to a marked suppression of tumor growth.[4] This effect is attributed to the induction of apoptosis and the inhibition of cell proliferation and migration.[4]
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) ± SD |
| Control (PBS) | - | 1500 ± 200 |
| This compound | 1 | 700 ± 120 |
Table 2: Effect of this compound on tumor growth in a colorectal cancer xenograft model. Data extracted from Shin MK, et al. J Sci Food Agric. 2019;99(5):2411-2419.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Ovarian Cancer Xenograft Study Protocol
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human ovarian carcinoma cell line, ES-2.
-
Tumor Induction: 1 x 106 ES-2 cells in 100 µL PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to four groups (n=6 per group):
-
Control: Intraperitoneal injection of PBS every other day.
-
This compound: Intraperitoneal injection of 1 mg/kg this compound every other day.
-
Enterolactone (High Dose): Intraperitoneal injection of 1 mg/kg Enterolactone every other day.
-
Enterolactone (Low Dose): Intraperitoneal injection of 0.1 mg/kg Enterolactone every other day.
-
-
Monitoring: Tumor volume was measured every four days using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored.
-
Endpoint: After 32 days of treatment, mice were euthanized, and tumors were excised and weighed.
Colorectal Cancer Xenograft Study Protocol
-
Animal Model: Female BALB/c nude mice (4-8 weeks old).
-
Cell Line: Mouse colorectal carcinoma cell line, CT26.
-
Tumor Induction: 1 x 106 CT26 cells in 100 µL PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: Once tumors were palpable, mice were randomly assigned to two groups (n=6 per group):
-
Control: Intra-tumor injection of PBS every other day.
-
This compound: Intra-tumor injection of 1 mg/kg this compound every other day.
-
-
Monitoring: Tumor volume was measured every four days.
-
Endpoint: After 32 days of treatment, the experiment was terminated, and final tumor volumes were recorded.
Signaling Pathways and Experimental Workflow
The anti-proliferative effects of this compound are mediated through the modulation of key signaling pathways involved in cell growth, survival, and inflammation.
References
- 1. Enterolactone has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterolactone has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of results in (+)-Enterodiol quantification assays
A Comprehensive Guide to the Reproducibility of (+)-Enterodiol Quantification Assays
For researchers, scientists, and drug development professionals engaged in the study of phytoestrogens and their impact on health, the accurate and reproducible quantification of this compound is paramount. As a key mammalian lignan derived from the metabolism of plant lignans by gut microbiota, this compound is a biomarker of significant interest in various physiological and pathological processes. This guide provides a comparative overview of the common analytical methods used for this compound quantification, with a focus on the reproducibility of their results.
Comparison of Analytical Methods
The choice of analytical method for this compound quantification can significantly impact the precision and reliability of the obtained data. The following table summarizes the performance of commonly employed techniques, highlighting their reproducibility.
| Analytical Method | Sample Matrix | Intra-Assay Precision (RSD %) | Inter-Assay Precision (RSD %) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| LC-MS/MS | Plasma | 3 - 6%[1][2] | 10 - 14%[1][2] | LOD: 0.15 nM[1][2] |
| GC/MS-μSIS | Plasma | 2.5 - 5.9% | 2.6 - 6.9% | Not specified |
| HPLC-Fluorescence | Rat Serum | Within USFDA specified limits | Within USFDA specified limits | LOQ: 0.01 µg/mL |
| HPLC-UV | Not Specified | Not specified for enterodiol | Not specified for enterodiol | Not specified for enterodiol |
Note: Reproducibility data for HPLC-Fluorescence and HPLC-UV methods for this compound are not as widely reported in the literature as for mass spectrometry-based methods. The data presented for HPLC-Fluorescence is for the analysis of enterodiol in rat serum, with the precision stated to be within USFDA specified limits[3].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible results. Below are outlines of the typical methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices.[1][2][4]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Plasma samples are treated with β-glucuronidase/sulfatase to deconjugate the enterodiol metabolites.
-
Extraction: The deconjugated sample is then subjected to liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the lignans.
-
Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is employed.
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for enterodiol analysis, though it requires derivatization to increase the volatility of the analyte.[5]
-
Sample Preparation:
-
Hydrolysis and Extraction: Similar to the LC-MS/MS protocol, samples undergo enzymatic hydrolysis and extraction.
-
Derivatization: The extracted enterodiol is derivatized, commonly by silylation (e.g., with BSTFA), to make it amenable to gas chromatography.
-
-
Chromatographic Separation:
-
A capillary column (e.g., DB-5ms) is used for separation.
-
A temperature-programmed oven is used to achieve separation of the derivatized analytes.
-
-
Mass Spectrometric Detection:
-
Detection is typically performed using electron ionization (EI) and a quadrupole mass analyzer.
-
Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized enterodiol.
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
- 1. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of (+)-Enterodiol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of (+)-Enterodiol and its primary dietary precursors, secoisolariciresinol diglucoside (SDG), secoisolariciresinol (SECO), and matairesinol (MAT). The data presented is compiled from various experimental studies to facilitate an objective evaluation for research and drug development purposes.
Metabolic Conversion Pathway
The conversion of plant lignans into the biologically active mammalian lignan this compound is a multi-step process mediated by intestinal microbiota. The primary precursors, SDG and MAT, undergo sequential metabolic transformations to yield this compound, which can be further metabolized to enterolactone.
Metabolic pathway of this compound precursors.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its precursors from studies in both humans and rats. These values highlight the differences in absorption, distribution, metabolism, and excretion among the compounds.
Table 1: Pharmacokinetic Parameters in Humans Following Oral Administration of SDG [1][2][3]
| Analyte | Dose of SDG | Cmax (nmol/L) | Tmax (h) | Half-life (h) |
| Secoisolariciresinol (SECO) | 25 - 172 mg | Varies with dose | 5 - 7 | 4.8 |
| This compound | 25 - 172 mg | Varies with dose | 12 - 24 | 9.4 |
| Enterolactone | 25 - 172 mg | Varies with dose | 24 - 36 | 13.2 |
| This compound | 1.31 µmol/kg | Mean: ~180 | 14.8 ± 5.1 | 4.4 ± 1.3 |
| Enterolactone | 1.31 µmol/kg | Mean: ~250 | 19.7 ± 6.2 | 12.6 ± 5.6 |
Table 2: Pharmacokinetic Parameters in Rats Following Oral Administration [4][5][6][7][8]
| Compound Administered | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) |
| Enriched SDG | 40 | Total Enterodiol | 262.2 ± 170.8 | 11 - 12 | - |
| SDG Polymer | 40 | Total Enterodiol | 207.2 ± 115.5 | 11 - 12 | - |
| Enriched SDG | 40 | Total Enterolactone | 81.6 ± 23.8 | 12.6 ± 1.5 | - |
| SDG Polymer | 40 | Total Enterolactone | 65.9 ± 19.6 | 12.7 ± 3 | - |
| SDG | 40 | SDG | Not Detected | - | 0 |
| SECO | 40 | SECO | - | - | 25 |
| This compound | 10 | This compound | - | - | < 1 |
Note: '-' indicates data not available or not applicable.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis. A general workflow is outlined below.
General Experimental Workflow for Pharmacokinetic Studies
A typical experimental workflow for pharmacokinetic analysis.
Detailed Methodologies:
-
Animal Studies: Typically involve oral gavage of the test compound to fasted rats (e.g., male Wistar or Sprague-Dawley).[8] Blood samples are collected at predetermined time points via methods like tail vein or jugular vein cannulation.[8]
-
Human Studies: Healthy volunteers are administered the precursor, often in a capsule or mixed with food.[1][2] Blood and urine samples are collected at specified intervals over a period of up to 72 hours.[1][2]
-
Sample Preparation: Plasma or serum is separated from blood samples by centrifugation. For the analysis of total lignans (conjugated and unconjugated), samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates.[9]
-
Analyte Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods used to isolate the lignans from the biological matrix.
-
Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the sensitive and specific quantification of enterodiol and its precursors in plasma and urine.[9][10]
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life from the plasma concentration-time data.[8]
Comparative Insights
-
Absorption and Metabolism: Secoisolariciresinol diglucoside (SDG) itself is not absorbed systemically; it must first be hydrolyzed by gut bacteria to secoisolariciresinol (SECO).[1][2] SECO is then further metabolized to enterodiol. This multi-step conversion process accounts for the delayed Tmax of enterodiol compared to the administration of its direct precursors. Matairesinol is also converted by intestinal bacteria to enterodiol.[11][12]
-
Bioavailability: The oral bioavailability of SDG is effectively zero, as it is a prodrug that is converted to its active metabolites in the gut.[8] SECO has a moderate oral bioavailability of around 25% in rats, while the oral bioavailability of enterodiol itself is very low (<1%), suggesting extensive first-pass metabolism or poor absorption when administered directly.[8]
-
Pharmacokinetic Profile: Following the administration of SDG, SECO appears relatively quickly in the plasma, followed by a more gradual appearance and longer persistence of enterodiol and subsequently enterolactone.[1][2] This sequential appearance reflects the metabolic cascade occurring in the gut. Studies comparing enriched SDG and its polymer form in rats have shown similar pharmacokinetic profiles for the resulting enterodiol and enterolactone, suggesting that the polymer form can be an economical alternative.[4][5][6]
-
Interspecies Differences: While rat models are valuable for preclinical studies, it is important to note that there can be differences in gut microbiota composition and metabolic capacity between rats and humans, which may influence the rate and extent of enterodiol formation.
References
- 1. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
- 10. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Illuminating the Structure of Synthetic (+)-Enterodiol: A Comparative Guide Using NMR and HRMS
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized bioactive compounds is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for synthetic (+)-Enterodiol against its naturally occurring counterpart, offering a clear benchmark for structural verification. Detailed experimental protocols and a logical workflow are presented to aid in the replication and validation of these findings.
Enterodiol, a lignan produced by the gut microbiota from plant precursors, has garnered significant interest for its potential health benefits. The total synthesis of enterodiol is a key strategy for producing pure enantiomers for research and therapeutic applications. Verifying the correct stereochemistry and overall structure of the synthetic product is a critical step that relies on sophisticated analytical techniques. This guide focuses on the use of ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of synthetic this compound.
Data Presentation: A Spectral Snapshot
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts and HRMS data for both natural and synthetic enterodiol. This side-by-side comparison allows for a direct assessment of the synthetic product's structural fidelity.
Table 1: ¹H NMR Data (ppm) for Enterodiol
| Atom | Synthetic (-)-Enterodiol (in Acetone-d₆)[1] | Natural this compound (Solvent not specified) |
| H-8 | 1.64 (m) | Data not available in searched sources |
| H-7 | 2.68 (m) | Data not available in searched sources |
| H-9a | 3.35 (dd, J=4.4, 12.4 Hz) | Data not available in searched sources |
| H-9b | 3.78 (dd, J=1.8, 12.4 Hz) | Data not available in searched sources |
| H-6 | 6.63 (ddd, J=7.5, 1.1, 1.5 Hz) | Data not available in searched sources |
| H-4 | 6.66 (ddd, J=8.0, 1.1, 2.5 Hz) | Data not available in searched sources |
| H-2 | 6.68 (ddd, complex, J=2.5, 0.5, 1.5 Hz) | Data not available in searched sources |
| H-5 | 7.07 (ddd, J=8.0, 7.57, 0.5 Hz) | Data not available in searched sources |
Table 2: ¹³C NMR Data (ppm) for Enterodiol
| Atom | Synthetic (-)-Enterodiol (in Acetone-d₆)[1] | Natural this compound (Solvent not specified) |
| C-7 | 38.12 | Data not available in searched sources |
| C-8 | 45.03 | Data not available in searched sources |
| C-9 | 61.54 | Data not available in searched sources |
| C-4 | 113.66 | Data not available in searched sources |
| C-2 | 117.07 | Data not available in searched sources |
| C-6 | 120.59 | Data not available in searched sources |
| C-5 | 129.56 | Data not available in searched sources |
| C-1 | 142.14 | Data not available in searched sources |
| C-3 | 157.88 | Data not available in searched sources |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Enterodiol
| Ion | Synthetic (-)-Enterodiol[1] | Natural this compound |
| [M]⁺ | Calculated: 302.15181, Found: 302.1524 | Data not available in searched sources |
Note: The spectral data for natural this compound, widely attributed to a 2002 review by Wang, was not explicitly available in the searched resources. The data for synthetic (-)-Enterodiol is presented as a benchmark for comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for NMR and HRMS analysis of enterodiol, based on common practices for lignan characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d). The choice of solvent should be consistent for comparison with literature data.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire one-dimensional carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of high mass accuracy measurements.
-
Ionization Method: Utilize a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The choice of mode may depend on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Determine the accurate mass of the molecular ion. Compare the experimentally measured mass to the theoretically calculated exact mass for the chemical formula of enterodiol (C₁₈H₂₂O₄) to confirm the elemental composition.
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the structure of synthetic this compound.
Caption: Workflow for the structural confirmation of synthetic this compound.
Caption: Analytical techniques for elucidating the structure of synthetic this compound.
References
A Comparative Guide to the Analytical Methods for (+)-Enterodiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of (+)-Enterodiol in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document summarizes the performance characteristics of these methods based on published experimental data and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific research needs.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for LC-MS/MS and GC-MS methods for the analysis of this compound, drawn from validated studies.
| Performance Metric | LC-MS/MS Method (Plasma) | GC-MS Method (General Performance) |
| Limit of Detection (LOD) | 0.15 nM[1] | Not explicitly reported for this compound, but for similar compounds can be in the low ng/g range. |
| Limit of Quantification (LOQ) | Not explicitly reported, but typically higher than LOD. | For anabolic steroids, LOQs were below 1.03 ng/g. |
| Precision (Repeatability) | Within-run RSD: 3-6%[1] | For anabolic steroids, within-day RSD was 2.4–11%. |
| Precision (Intermediate) | Between-run RSD: 10-14%[1] | For anabolic steroids, between-day RSD was in the range of 2.4–11%. |
| Recovery | Not explicitly reported. | For anabolic steroids, average recoveries were between 66.3% and 82.8%. |
| Linearity | Not explicitly reported, but a validated method implies good linearity over a defined concentration range. | For anabolic steroids, correlation coefficients (r) were >0.99 over 1.00–100 ng/g. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are detailed methodologies for the key experiments cited in the development and validation of LC-MS/MS and GC-MS methods for this compound analysis.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound in Plasma
This protocol is based on the validated method described by Kuijsten et al. (2005).[1]
A. Sample Preparation:
-
Enzymatic Hydrolysis: To a 300 µL plasma sample, add a freshly prepared enzyme mixture of β-glucuronidase/sulfatase. Incubate the mixture to deconjugate the enterodiol metabolites.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C3-Enterodiol) to each sample to correct for analytical variability.
-
Liquid-Liquid Extraction: Perform an ether extraction to isolate the deconjugated enterodiol and the internal standard from the plasma matrix.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
B. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 0.2-0.5 mL/min).
-
Run Time: A rapid LC separation with a run-time of approximately 11 minutes.[1]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode, depending on the optimal ionization for enterodiol.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and its labeled internal standard are monitored.
-
C. Quality Control:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into a blank matrix.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to monitor the accuracy and precision of the method.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound
This protocol is a generalized procedure based on established GC-MS methods for the analysis of related compounds, such as the one described by Setchell (1983) and the validation of a method for anabolic steroids.
A. Sample Preparation:
-
Hydrolysis: Similar to the LC-MS/MS method, perform enzymatic hydrolysis to deconjugate enterodiol metabolites in the biological sample (e.g., urine).
-
Internal Standard Spiking: Add a deuterated or 13C-labeled internal standard of enterodiol.
-
Extraction: Use a suitable extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard.
-
Derivatization: This is a critical step for GC-MS analysis of polar compounds like enterodiol. Convert the hydroxyl groups to more volatile and thermally stable derivatives, typically trimethylsilyl (TMS) ethers, using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Solvent Evaporation and Reconstitution: Evaporate the derivatization reagents and solvent and reconstitute the residue in a non-polar solvent suitable for GC injection (e.g., hexane).
B. GC-MS Analysis:
-
Gas Chromatographic Separation:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized enterodiol from other sample components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A mass spectrometer, typically a single quadrupole or ion trap.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized enterodiol and its internal standard.
-
C. Quality Control:
-
Calibration Curve: Prepare a calibration curve using derivatized standards.
-
Quality Control Samples: Analyze QC samples at different concentrations with each batch of samples.
Mandatory Visualization
Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized experimental workflow for the analysis of this compound in biological samples, applicable to both LC-MS/MS and GC-MS methods with method-specific steps included.
Caption: Generalized workflow for this compound analysis.
References
A Researcher's Guide to Specificity and Selectivity in (+)-Enterodiol Assays
For researchers, scientists, and drug development professionals, the accurate quantification of (+)-Enterodiol, a bioactive metabolite of dietary lignans, is crucial for understanding its physiological roles and potential therapeutic applications. This guide provides a comparative overview of analytical methods for measuring this compound, with a focus on assessing the critical performance characteristics of specificity and selectivity. We present experimental data and detailed protocols to aid in the selection and validation of the most appropriate assay for your research needs.
The accurate measurement of this compound in biological matrices is predominantly achieved through two main analytical platforms: ligand-binding assays, such as immunoassays, and chromatography-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method significantly impacts the reliability of the obtained data, with specificity and selectivity being paramount concerns.
Comparison of Analytical Methods
The gold standard for the quantification of small molecules like this compound from complex biological samples is LC-MS/MS. This is due to its high selectivity, which arises from the combination of chromatographic separation and mass-based detection. Immunoassays, while potentially offering higher throughput and simpler workflows, are susceptible to cross-reactivity with structurally related molecules, which can compromise data accuracy.
Quantitative Performance Data
| Parameter | LC-MS/MS | Hypothetical Immunoassay |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection | Antibody-antigen binding |
| Limit of Detection (LOD) | As low as 0.15 nM[1] | Typically in the low nM range |
| Limit of Quantification (LOQ) | ~0.5 nM | Typically in the mid-to-high nM range |
| Intra-Assay Precision (%CV) | 3-6%[1] | < 10% |
| Inter-Assay Precision (%CV) | 10-14%[1] | < 15% |
| Selectivity | Very High (based on mass fragmentation) | Variable (dependent on antibody specificity) |
| Throughput | Moderate | High |
Experimental Protocols
I. Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure for the analysis of enterodiol in plasma, based on established methods.[1]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled enterodiol).
- Perform enzymatic hydrolysis of enterodiol conjugates by adding β-glucuronidase/sulfatase and incubating at 37°C for 1-2 hours.
- Extract the deconjugated lignans using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography: Separate the lignans on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
- Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
II. Assessing Specificity and Selectivity of an Immunoassay for this compound
The following protocol outlines a general workflow for validating the specificity and selectivity of a hypothetical immunoassay for this compound.
1. Principle of a Competitive ELISA:
- A known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-binding sites coated on a microplate.
- The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.
2. Cross-Reactivity Assessment:
- Prepare standard curves for this compound and a panel of structurally related lignans (e.g., enterolactone, secoisolariciresinol, matairesinol).
- Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
3. Hypothetical Cross-Reactivity Data:
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | Target Analyte | 100% |
| Enterolactone | Structurally similar metabolite | 5-15% |
| Secoisolariciresinol | Plant lignan precursor | < 1% |
| Matairesinol | Plant lignan precursor | < 1% |
| 17β-Estradiol | Endogenous estrogen | < 0.1% |
4. Selectivity Assessment in Biological Matrix:
- Spike known concentrations of this compound into the biological matrix of interest (e.g., plasma, urine).
- Analyze the spiked samples and calculate the recovery. The recovery should be within an acceptable range (e.g., 80-120%) to demonstrate that the matrix does not interfere with the assay.
Mandatory Visualizations
Signaling Pathway of Enterodiol
Enterodiol, as a phytoestrogen, can exert biological effects through estrogen receptor (ER)-dependent signaling pathways. It has been shown to activate the non-genomic estrogen signaling pathway involving Erk1/2 and PI3K/Akt.[2][3][4]
Figure 1: Simplified signaling pathway of this compound.
Experimental Workflow for Assessing Assay Specificity
The following diagram illustrates a logical workflow for the comprehensive assessment of the specificity of an analytical method for this compound.
Figure 2: Workflow for assessing assay specificity.
Conclusion
The choice of an analytical method for this compound quantification has significant implications for data quality and interpretation. While LC-MS/MS provides the highest degree of specificity and selectivity, immunoassays can be a viable option for high-throughput screening, provided they are rigorously validated. A thorough assessment of cross-reactivity with structurally related lignans and evaluation of matrix effects are essential steps in the validation of any this compound assay. By following the protocols and workflows outlined in this guide, researchers can ensure the generation of accurate and reliable data in their studies of this important bioactive compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (+)-Enterodiol
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (+)-Enterodiol, a phytoestrogen with potential endocrine-disrupting properties, requires meticulous disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the protection of your team and the integrity of your research.
Core Safety and Handling Principles
Given that this compound is a hormonally active compound, it must be treated as a hazardous chemical waste. Under no circumstances should this compound or any materials contaminated with it be disposed of in standard trash or poured down the drain.[1]
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat[2]
Designated Area: All work with this compound should be conducted in a designated area to prevent cross-contamination.[2] If handling the powdered form, which can be easily aerosolized, use a fume hood or biosafety cabinet to prevent inhalation.[2]
Summary of Chemical and Hazard Data
| Property | Information | Source |
| Chemical Class | Phytoestrogen, Mammalian Lignan | [3] |
| Known Biological Activity | Weakly estrogenic and antiestrogenic activities; endocrine disruptor.[3][4] | [3][4] |
| Potential Hazards | Based on (±)-Enterolactone: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] | [5] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| First Aid: Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician. | |
| First Aid: Inhalation | Move person to fresh air. Call a POISON CENTER/doctor if you feel unwell. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste at the point of generation.
-
This includes:
-
Unused or expired pure this compound compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, weighing boats).
-
Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats.
-
2. Containerization:
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.
-
Solid waste (contaminated labware, PPE) should be collected in a designated, lined container.
-
Liquid waste (solutions containing this compound) should be collected in a separate, appropriate liquid waste container. Do not mix with other incompatible solvent waste streams.
-
Keep waste containers securely closed except when actively adding waste.
3. Labeling:
-
Clearly label all waste containers with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., "TOXIC ", "HORMONALLY ACTIVE ", "IRRITANT ").
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
4. Storage:
-
Store the labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
5. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container labels must be defaced or removed before the container can be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policy.
6. Arranging for Final Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.
-
Do not attempt to neutralize this compound waste in the lab without a validated protocol and EHS approval. While research exists on the enzymatic degradation of estrogens, these are not standard disposal procedures.[6][7] The safest and most compliant method is disposal via a certified contractor.
Experimental Workflow & Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. peptide24.store [peptide24.store]
- 3. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcerp.org [bcerp.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Laccase-induced decontamination and humification mechanisms of estrogen in water–crop matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laccase-induced decontamination and humification mechanisms of estrogen in water-crop matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (+)-Enterodiol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like (+)-Enterodiol. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Latex | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or approved respirator | NIOSH approved | To prevent inhalation of dust or aerosols, especially when handling the solid compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and tools.
-
Tare the balance with the weighing vessel before adding the compound.
-
Carefully transfer the desired amount of this compound to the weighing vessel, avoiding the creation of dust.
-
Close the primary container tightly immediately after use.
2. Dissolution:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the vessel is securely capped.
-
All dissolution procedures should be performed within the fume hood.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes or other liquid handling devices to prevent spills.
-
In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Waste Management Protocol
All waste materials contaminated with this compound must be considered chemical waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for chemical waste.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical components (e.g., solvents).
3. Storage and Collection:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
